molecular formula C16H22ClN3OS B6596072 Prothipendyl hydrochloride monohydrate CAS No. 70145-94-7

Prothipendyl hydrochloride monohydrate

Cat. No.: B6596072
CAS No.: 70145-94-7
M. Wt: 339.9 g/mol
InChI Key: YATJECIBCQMRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prothipendyl hydrochloride monohydrate is an azaphenothiazine derivative supplied as a pastel yellow to greenish-yellow, odorless, crystalline powder . It is provided as a stable monohydrate salt with the chemical formula C16H19N3S·HCl·H2O, a molecular weight of 339.88 g/mol, and a CAS Registry Number of 70145-94-7 . This product is intended For Research Use Only. In research applications, Prothipendyl has been used in studies focusing on the treatment of conditions such as dementia, depression, schizophrenia, and anxiety disorders . Its research value lies in its multi-receptor mechanism of action; it primarily functions as an antagonist of the histamine H1 receptor and the dopamine D2 receptor, and also exhibits moderate anticholinergic activity by blocking acetylcholine receptors . This profile makes it a compound of interest in neuropharmacology for investigating sedation, psychosis, and the modulation of neurotransmitter systems . Analytically, a modern difference spectrophotometric method has been developed for its quantification. This method involves oxidation with potassium caroate to form the corresponding sulfoxide, with absorbance measurement at 340 nm, enabling precise determination in formulations . Safety and Handling: Safety data indicates that this compound is harmful if swallowed (H302) and is suspected of causing cancer (H351) . Researchers should handle it with appropriate precautions and refer to the Safety Data Sheet for detailed handling instructions. The product should be stored at 2°C to 8°C .

Properties

IUPAC Name

N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S.ClH.H2O/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;;/h3-5,7-10H,6,11-12H2,1-2H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATJECIBCQMRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220426
Record name Prothipendyl hydrochloride monohydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70145-94-7
Record name Prothipendyl hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prothipendyl hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROTHIPENDYL HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ILH80SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Prothipendyl Hydrochloride Monohydrate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothipendyl (B1679737), an azaphenothiazine derivative, is a multifaceted neuroleptic agent with a complex pharmacological profile. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic actions of prothipendyl hydrochloride monohydrate. The document elucidates its antagonist activity at key G-protein coupled receptors (GPCRs), including dopamine (B1211576) D2, histamine (B1213489) H1, serotonin (B10506) 5-HT2A, and alpha-1 adrenergic receptors. Quantitative binding affinities (Ki values) are presented in a structured format to facilitate comparative analysis. Detailed experimental protocols for receptor binding assays are provided, offering a practical resource for researchers. Furthermore, the core signaling pathways modulated by prothipendyl are visualized through detailed diagrams generated using the DOT language, providing a clear conceptual framework for understanding its downstream effects.

Introduction

Prothipendyl is classified as a typical antipsychotic, though it exhibits a broader receptor binding profile than some older agents in its class. Its clinical utility in managing agitation and anxiety associated with psychotic disorders stems from its ability to modulate multiple neurotransmitter systems. This guide focuses on the core mechanisms of action at the molecular level, providing a comprehensive overview for researchers and professionals in the field of drug development and neuropharmacology.

Receptor Binding Profile and Quantitative Data

Prothipendyl's therapeutic and side-effect profile is a direct consequence of its affinity for a range of neurotransmitter receptors. As an antagonist, it binds to these receptors and blocks the action of the endogenous ligands. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for prothipendyl and comparator atypical antipsychotics at its primary targets. It is important to note that Ki values can vary between different studies due to variations in experimental conditions, such as the radioligand used and the tissue or cell line preparation.[1]

Receptor SubtypeProthipendyl Ki (nM)Olanzapine (B1677200) Ki (nM)Risperidone Ki (nM)Quetiapine Ki (nM)Clozapine Ki (nM)
Dopamine D2 ~26[2]11-313.1-6.2340-77012.6-200
Histamine H1 Data Not Available720116.8
Serotonin 5-HT2A Data Not Available40.16-0.51485.4-11
Alpha-1 Adrenergic Data Not Available190.8-2.176.8-14

Note: Data for comparator compounds are compiled from various sources for illustrative purposes.[2][3][4]

Core Signaling Pathways

Prothipendyl exerts its effects by antagonizing G-protein coupled receptors (GPCRs). The blockade of these receptors disrupts the downstream signaling cascades normally initiated by their endogenous ligands.

Dopamine D2 Receptor Signaling Pathway

Prothipendyl's antipsychotic effects are primarily attributed to its antagonism of dopamine D2 receptors. D2 receptors are coupled to Gi/o proteins, and their activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] By blocking D2 receptors, prothipendyl prevents this inhibition, leading to a normalization of dopaminergic neurotransmission in key brain regions.

D2_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Prothipendyl Prothipendyl Prothipendyl->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway.

Histamine H1 Receptor Signaling Pathway

The sedative effects of prothipendyl are largely due to its potent antagonism of histamine H1 receptors in the central nervous system. H1 receptors are coupled to Gq/11 proteins.[8][9][10][11] Activation by histamine stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[8][9][10][11] Prothipendyl blocks this pathway, leading to sedation.

H1_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Prothipendyl Prothipendyl Prothipendyl->H1R Blocks G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Sedation) Ca_release->Cellular_Response PKC->Cellular_Response

Histamine H1 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

Antagonism of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential benefits for negative symptoms of schizophrenia.[12][13][14] Similar to H1 receptors, 5-HT2A receptors are coupled to Gq/11 proteins and activate the phospholipase C signaling cascade.[15][16][17][18]

S2A_Signaling_Pathway cluster_membrane Cell Membrane Serotonin Serotonin (5-HT) S2AR Serotonin 5-HT2A Receptor Serotonin->S2AR Activates Prothipendyl Prothipendyl Prothipendyl->S2AR Blocks G_protein Gq/11 Protein S2AR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Modulation of Neurotransmission Ca_release->Cellular_Response PKC->Cellular_Response

Serotonin 5-HT2A Receptor Signaling Pathway.

Alpha-1 Adrenergic Receptor Signaling Pathway

Prothipendyl's antagonism of alpha-1 adrenergic receptors can lead to side effects such as orthostatic hypotension and dizziness. These receptors are also coupled to Gq/11 proteins and, upon activation by norepinephrine (B1679862) or epinephrine, initiate the same PLC-IP3/DAG signaling cascade as H1 and 5-HT2A receptors, leading to smooth muscle contraction in blood vessels.[19][20][21][22][23]

A1_Signaling_Pathway cluster_membrane Cell Membrane Norepinephrine Norepinephrine A1R Alpha-1 Adrenergic Receptor Norepinephrine->A1R Activates Prothipendyl Prothipendyl Prothipendyl->A1R Blocks G_protein Gq/11 Protein A1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Smooth Muscle Contraction Ca_release->Cellular_Response PKC->Cellular_Response

Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of a compound's binding affinity (Ki) for a specific receptor is a fundamental in vitro pharmacological experiment. The following is a generalized protocol for a competitive radioligand binding assay.

Experimental_Workflow start Start prep 1. Membrane Preparation (from cells or tissue expressing the target receptor) start->prep incubation 2. Incubation - Radioligand (fixed concentration) - Unlabeled Ligand (varying concentrations) - Membrane Preparation prep->incubation separation 3. Separation of Bound and Free Ligand (e.g., rapid filtration) incubation->separation quantification 4. Quantification of Bound Radioactivity (e.g., scintillation counting) separation->quantification analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis end End analysis->end

Experimental Workflow for Radioligand Binding Assay.

Objective

To determine the inhibition constant (Ki) of a test compound (e.g., prothipendyl) for a target receptor by measuring its ability to displace a specific radioligand.

Materials
  • Cell Membranes or Tissue Homogenate: Expressing the receptor of interest.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-spiperone for D2 receptors, [³H]-pyrilamine for H1 receptors).

  • Unlabeled Test Compound: this compound.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well Filter Plates: With glass fiber filters.

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test compound (prothipendyl) in assay buffer. A typical concentration range would span several orders of magnitude around the expected Ki value.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd (dissociation constant).

    • Thaw and resuspend the cell membranes or tissue homogenate in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding Wells: Add a saturating concentration of the non-specific binding control, radioligand, and membrane preparation.

    • Competition Wells: Add the serially diluted unlabeled test compound, radioligand, and membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time should be determined in preliminary kinetic experiments.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester or vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[24]

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.[24]

  • Quantification:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Use the Cheng-Prusoff equation to calculate the Ki value from the IC50:[24][25] Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This compound is a pharmacologically active compound with a mechanism of action centered on the antagonism of multiple G-protein coupled receptors. Its clinical effects are a composite of its interactions with dopamine D2, histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors. A thorough understanding of its receptor binding profile and the downstream signaling pathways it modulates is essential for optimizing its therapeutic use and for the development of novel neuroleptic agents with improved efficacy and side-effect profiles. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of neuropharmacology.

References

Prothipendyl Hydrochloride Monohydrate: A Technical Guide to its Dopamine Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothipendyl (B1679737), an azaphenothiazine derivative, is a first-generation antipsychotic agent recognized for its antagonist activity at dopamine (B1211576) receptors. This technical guide provides an in-depth overview of the dopamine receptor antagonist profile of prothipendyl hydrochloride monohydrate. It includes a summary of its binding affinity and functional potency at dopamine receptor subtypes, detailed experimental protocols for assessing these parameters, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neuropharmacology and drug development.

Introduction

Prothipendyl is a tricyclic neuroleptic that has been used in the treatment of psychomotor agitation, sleep disorders, and anxiety.[1] Its therapeutic effects are largely attributed to its interaction with various neurotransmitter receptors, with its antagonist activity at dopamine D2 receptors being a key component of its mechanism of action.[2] This guide focuses specifically on the characterization of this compound as a dopamine receptor antagonist, providing quantitative data, detailed methodologies, and visual representations of the underlying molecular and experimental processes.

Quantitative Analysis of Receptor Binding and Functional Potency

Table 1: Prothipendyl Binding Affinity for Human Dopamine D2 Receptor

CompoundReceptor SubtypeKi (nM)Reference
ProthipendylD226[3]

Note: The binding affinity of a ligand for a receptor is inversely proportional to its Ki value; a lower Ki value indicates a higher affinity.[3] Ki values can vary slightly between different experimental conditions and the radioligands used.[3]

While precise Ki or IC50 values for prothipendyl at other dopamine receptor subtypes (D1, D3, D4, D5) and a comprehensive functional potency profile are not consistently reported in publicly available literature, qualitative and semi-quantitative descriptions characterize it as a potent D2 receptor antagonist with moderate activity at other dopamine, histamine (B1213489) H1, serotonin, and muscarinic acetylcholine (B1216132) receptors.[2]

Signaling Pathways

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades.[4]

D2-like Receptor Signaling and Prothipendyl Antagonism

Prothipendyl primarily exerts its antagonist effect at D2-like dopamine receptors. These receptors are coupled to Gαi/o proteins. Upon activation by dopamine, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3] By blocking the D2 receptor, prothipendyl prevents this signaling cascade.[3]

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Prothipendyl Prothipendyl Prothipendyl->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Prothipendyl's antagonism of the D2 receptor signaling pathway.
D1-like Receptor Signaling

In contrast to D2-like receptors, D1-like receptors are coupled to Gαs/olf proteins. Activation of these receptors by dopamine stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds & Activates G_protein Gαs/olf Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Canonical signaling pathway of the D1-like dopamine receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the dopamine receptor antagonist activity of compounds like prothipendyl.

Radioligand Binding Assay (Determination of Ki)

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a dopamine receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the receptor (IC50), and subsequently calculate the Ki.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the specific dopamine receptor subtype (e.g., [³H]spiperone for D2 receptors).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., haloperidol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membranes.

    • Radioligand at a concentration near its Kd.

    • Varying concentrations of the test compound (prothipendyl).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of the non-labeled antagonist.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow start Start: Prepare Receptor Membranes setup Set up Assay Plate: - Membranes - Radioligand - Test Compound (Varying Conc.) - Controls (Total & Non-specific Binding) start->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Rapid Filtration to Separate Bound & Unbound Ligand incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) counting->analysis end End: Obtain Ki Value analysis->end

Workflow for a competitive radioligand binding assay.
Functional Antagonist Assay (cAMP Measurement)

This protocol describes a functional assay to determine the IC50 of an antagonist by measuring its ability to inhibit agonist-induced changes in intracellular cAMP levels.

Objective: To quantify the potency of prothipendyl in antagonizing the dopamine receptor-mediated inhibition of adenylyl cyclase.

Materials:

  • Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Agonist: Dopamine or a selective D2 receptor agonist.

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based).

  • Cell Culture Medium and Reagents.

  • Plate Reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Antagonist Pre-incubation: Remove the culture medium and add the test compound (prothipendyl) at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., dopamine at its EC80) to all wells except the negative control.

  • Incubation: Incubate for a specific time to allow for changes in cAMP levels (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve if required by the assay kit.

  • Determine the cAMP concentration in each well.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist (prothipendyl) concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP_Assay_Workflow start Start: Seed D2 Receptor-Expressing Cells preincubation Pre-incubate with Prothipendyl (Varying Concentrations) start->preincubation stimulation Stimulate with Dopamine Agonist (Fixed Concentration) preincubation->stimulation incubation Incubate to Allow cAMP Change stimulation->incubation detection Lyse Cells & Measure Intracellular cAMP incubation->detection analysis Data Analysis: - Plot % Inhibition vs. [Prothipendyl] - Determine IC50 detection->analysis end End: Obtain IC50 Value analysis->end

Workflow for a functional cAMP antagonist assay.

Conclusion

This compound is a dopamine receptor antagonist with a notable affinity for the D2 receptor subtype. Its mechanism of action involves the blockade of D2-like receptor signaling, leading to an attenuation of the dopamine-induced inhibition of adenylyl cyclase and a subsequent modulation of intracellular cAMP levels. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of prothipendyl and other potential dopamine receptor antagonists. Further research to fully elucidate the binding affinity and functional potency of prothipendyl across all dopamine receptor subtypes would provide a more complete understanding of its pharmacological profile and its effects on dopaminergic neurotransmission.

References

Prothipendyl Hydrochloride Monohydrate: An In-depth Technical Guide on Histamine H1 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the interaction between prothipendyl (B1679737) hydrochloride monohydrate and the histamine (B1213489) H1 receptor. Prothipendyl, an azaphenothiazine derivative, is known for its neuroleptic and sedative properties, which are significantly attributed to its antagonist activity at various neurotransmitter receptors, including the histamine H1 receptor. Understanding the specifics of this interaction is crucial for elucidating its pharmacological profile and guiding further research and development.

Quantitative Pharmacological Data

CompoundReceptorKi (nM)Reference
ProthipendylDopamine D226NIMH Psychoactive Drug Screening Program (PDSP)

Ki (inhibition constant) is inversely proportional to binding affinity; a lower Ki value indicates a higher affinity.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by its endogenous ligand, histamine, a conformational change in the receptor initiates a downstream signaling cascade. Prothipendyl, acting as an antagonist, blocks this pathway by preventing histamine from binding to the receptor.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Prothipendyl Prothipendyl (Antagonist) Prothipendyl->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Responses (e.g., Inflammation, Smooth Muscle Contraction) Ca_Release->Response Leads to PKC->Response Leads to

Histamine H1 Receptor Signaling Pathway and Antagonism.

Experimental Protocols

The binding affinity of a compound like prothipendyl for the histamine H1 receptor is typically determined using a competitive radioligand binding assay. The following protocol provides a detailed methodology for such an experiment.

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of prothipendyl hydrochloride monohydrate for the human histamine H1 receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Mepyramine (a potent H1 antagonist with high affinity).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled H1 antagonist (e.g., mianserin (B1677119) or diphenhydramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • 96-well plates.

  • Cell harvester and scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human H1 receptor to confluence.

    • Harvest the cells and homogenize them in ice-cold assay buffer containing protease inhibitors.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store at -80°C until use.

  • Binding Assay:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, set up the following reaction mixtures in triplicate:

      • Total Binding: Membrane preparation, [³H]-mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.

      • Non-specific Binding: Membrane preparation, [³H]-mepyramine, and a high concentration of the non-labeled H1 antagonist.

      • Competition Binding: Membrane preparation, [³H]-mepyramine, and varying concentrations of prothipendyl.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Detection:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the prothipendyl concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of prothipendyl that inhibits 50% of the specific binding of [³H]-mepyramine) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the radioligand binding assay described above.

Radioligand_Binding_Assay_Workflow Start Start MembranePrep Membrane Preparation (H1 Receptor Source) Start->MembranePrep AssaySetup Assay Setup in 96-well Plate (Total, Non-specific, Competition) MembranePrep->AssaySetup Incubation Incubation to Reach Equilibrium AssaySetup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification DataAnalysis Data Analysis (IC50 & Ki Calculation) Quantification->DataAnalysis End End DataAnalysis->End

Experimental Workflow for a Radioligand Binding Assay.

Chemical and physical properties of Prothipendyl hydrochloride monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Prothipendyl Hydrochloride Monohydrate

Introduction

This compound is an azaphenothiazine derivative recognized for its neuroleptic, anxiolytic, antiemetic, and antihistaminic properties.[1][2][3] It is utilized in research for its effects on psychomotor agitation, sleep disorders, and anxiety.[4] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and its mechanism of action, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is the monohydrate hydrochloride salt of Prothipendyl.[1] It is structurally related to other phenothiazines but is distinguished by the presence of a nitrogen atom in one of the tricyclic rings, classifying it as an azaphenothiazine.[3]

PropertyValueReference
IUPAC Name N,N-dimethyl-3-pyrido[3,2-b][1][5]benzothiazin-10-ylpropan-1-amine;hydrate;hydrochloride[6]
Molecular Formula C16H19N3S·HCl·H2O[1]
Molecular Weight 339.88 g/mol [1][6]
CAS Number 70145-94-7[1][6]
Chemical Structure An azaphenothiazine derivative[1]
Reactivity Undergoes oxidation to its sulfoxide (B87167) form.[1][1]

Physical Properties

The physical characteristics of this compound are crucial for its formulation and stability.

PropertyValueReference
Appearance Pastel yellow to greenish-yellow, odorless, crystalline powder[1]
Melting Point 108 °C (for the anhydrous hydrochloride form)[7]
Solubility Soluble in DMSO and Methanol[8]
Stability Sensitive to light and oxidative degradation.[1] Stable in solutions prepared with 0.01 mol/L sulfuric acid.[1][1]
Storage Store at 2°C to 8°C.[1][7]

Mechanism of Action

Prothipendyl hydrochloride exerts its pharmacological effects through a multi-receptor antagonist mechanism.[1][2] Its primary activity involves the antagonism of histamine (B1213489) H1 and dopamine (B1211576) D2 receptors.[1][2][5] Additionally, it exhibits moderate anticholinergic effects by blocking acetylcholine (B1216132) receptors and modulates the serotonergic system.[1][2][5] The antagonism of H1 receptors is linked to its sedative effects, while the blockade of D2 receptors contributes to its neuroleptic properties.[2][5] Prothipendyl is also a substrate for several cytochrome P450 isozymes, including CYP1A2, CYP2D6, CYP2C19, and CYP3A4.[4]

Prothipendyl_Signaling_Pathway cluster_receptors Receptors cluster_effects Pharmacological Effects Prothipendyl Prothipendyl H1_Receptor Histamine H1 Prothipendyl->H1_Receptor Antagonizes D2_Receptor Dopamine D2 Prothipendyl->D2_Receptor Antagonizes ACh_Receptor Acetylcholine Prothipendyl->ACh_Receptor Blocks Serotonin_Receptor Serotonin Prothipendyl->Serotonin_Receptor Modulates Sedation Sedation H1_Receptor->Sedation Antipsychotic Neuroleptic/Antipsychotic Effect D2_Receptor->Antipsychotic Anticholinergic Anticholinergic Effect ACh_Receptor->Anticholinergic Anxiolytic Anxiolytic Effect Serotonin_Receptor->Anxiolytic Spectrophotometry_Workflow start Start prep Prepare Prothipendyl solution in 0.01 M H₂SO₄ start->prep split Split into two aliquots prep->split aliquot1 Aliquot 1 (Reference) split->aliquot1 Ref aliquot2 Aliquot 2 (Sample) split->aliquot2 Sample measure Measure Absorbance Difference (ΔA) at 278/340 nm aliquot1->measure oxidize Add Potassium Caroate (KHSO₅) to oxidize Prothipendyl aliquot2->oxidize oxidize->measure quantify Quantify using Calibration Curve measure->quantify end_node End quantify->end_node LCMS_Workflow start Start plasma Plasma Sample (200 µL) start->plasma add_is Add Prothipendyl-d6 HCl (Internal Standard) plasma->add_is lle Liquid-Liquid Extraction (LLE) add_is->lle centrifuge Centrifuge (14,000 rpm, 4°C, 10 min) lle->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end_node End inject->end_node

References

Prothipendyl Hydrochloride Monohydrate: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Prothipendyl (B1679737) Hydrochloride Monohydrate, a tricyclic azaphenothiazine derivative with applications in neuropharmacology. This document details the chemical reactions, experimental protocols, and purification methodologies, presenting quantitative data in a clear, tabular format for ease of comparison.

Synthesis of Prothipendyl Hydrochloride Monohydrate

The synthesis of this compound is a multi-step process that begins with the formation of the 1-azaphenothiazine tricycle, followed by an alkylation reaction to introduce the dimethylaminopropyl side chain, and finally, the formation of the hydrochloride monohydrate salt.

Step 1: Synthesis of 1-Azaphenothiazine

The foundational 1-azaphenothiazine core is synthesized through the cyclization of 2-aminopyridine-3-thiol (B8597).[1] An alternative and well-documented route involves the reaction of 2-chloropyridine (B119429) with aniline (B41778) followed by cyclization with sulfur.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 1-azaphenothiazine is outlined below.

Reaction Scheme:

2-Aminopyridine-3-thiol 2-Aminopyridine-3-thiol Reaction Cyclization 2-Aminopyridine-3-thiol->Reaction Sulfur Monochloride Sulfur Monochloride Sulfur Monochloride->Reaction 1-Azaphenothiazine 1-Azaphenothiazine Reaction->1-Azaphenothiazine

Caption: Synthesis of 1-Azaphenothiazine.

Procedure:

  • Under anhydrous conditions, 2-aminopyridine-3-thiol is reacted with sulfur monochloride (S₂Cl₂).

  • The reaction is carried out at a temperature of 80–100°C for a duration of 6–8 hours.[1]

  • The resulting crude product is then purified by recrystallization from ethanol.[1]

Quantitative Data:

ParameterValueReference
Reactants2-Aminopyridine-3-thiol, Sulfur Monochloride[1]
Reaction Temperature80–100°C[1]
Reaction Duration6–8 hours[1]
Purification MethodRecrystallization from ethanol[1]
Step 2: Alkylation of 1-Azaphenothiazine to Prothipendyl

The second step involves the alkylation of the synthesized 1-azaphenothiazine with 3-(dimethylamino)propyl chloride to yield the prothipendyl base.

Experimental Protocol:

Reaction Scheme:

1-Azaphenothiazine 1-Azaphenothiazine Alkylation Alkylation 1-Azaphenothiazine->Alkylation 3-Dimethylaminopropyl_chloride 3-(Dimethylamino)propyl chloride 3-Dimethylaminopropyl_chloride->Alkylation Prothipendyl_Base Prothipendyl (Base) Alkylation->Prothipendyl_Base

Caption: Synthesis of Prothipendyl Base.

Procedure:

  • 1-Azaphenothiazine is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).[1]

  • A base, typically sodium hydride (NaH), is added to the solution.[1]

  • 3-(Dimethylamino)propyl chloride is then added as the alkylating agent.[1]

  • The reaction is maintained at a temperature of 25–30°C for 12–16 hours in THF.[1]

  • Modern optimizations suggest using DMF at 50°C for 8 hours, which has been shown to increase the yield.[1]

  • The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can accelerate the reaction, reducing the time to 6-8 hours.[1]

Quantitative Data:

ParameterTraditional MethodOptimized MethodPhase-Transfer CatalysisReference
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)Not specified[1]
Base Sodium Hydride (NaH)Sodium Hydride (NaH)Not specified[1]
Alkylating Agent 3-(Dimethylamino)propyl chloride3-(Dimethylamino)propyl chloride3-(Dimethylamino)propyl chloride[1]
Temperature 25–30°C50°CNot specified[1]
Duration 12–16 hours8 hours6–8 hours[1]
Yield 72%87%>85%[1]
Step 3: Formation of this compound

The final step is the conversion of the prothipendyl base to its stable hydrochloride monohydrate salt through crystallization.

Experimental Protocol:

Procedure:

  • The prothipendyl base is dissolved in a suitable solvent system.

  • Crystallization is induced by the addition of hydrochloric acid and water.

  • A controlled crystallization from a water-ethanol mixture (3:1 v/v) at 4°C is recommended to produce uniform crystals with high purity.[1]

Purification of this compound

Purification of the final product is crucial to ensure high purity and remove any unreacted starting materials or byproducts. The primary methods for purification are recrystallization and high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol:

Procedure:

  • The crude this compound is dissolved in a minimal amount of a suitable hot solvent mixture, such as water and ethanol.

  • The solution is then allowed to cool slowly and undisturbed to promote the formation of large, pure crystals.

  • The purified crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.

Experimental Protocol:

A typical HPLC method for the purification and analysis of prothipendyl hydrochloride is detailed below.

Quantitative Data:

ParameterValueReference
Column C18[1]
Mobile Phase Acetonitrile:0.1% Trifluoroacetic Acid (70:30)[1]
Flow Rate 1.0 mL/min[1]
Retention Time 8.2 minutes[1]

Overall Synthesis and Purification Workflow

The entire process from starting materials to the final purified product can be visualized in the following workflow diagram.

cluster_synthesis Synthesis cluster_purification Purification A 2-Aminopyridine-3-thiol + Sulfur Monochloride Cyclization Cyclization A->Cyclization B 1-Azaphenothiazine Alkylation Alkylation B->Alkylation C 3-(Dimethylamino)propyl chloride C->Alkylation D Prothipendyl (Base) Salt Formation Salt Formation D->Salt Formation E Hydrochloric Acid + Water E->Salt Formation F Crude Prothipendyl Hydrochloride Monohydrate G Recrystallization F->G H HPLC F->H Cyclization->B Alkylation->D Salt Formation->F I Purified Prothipendyl Hydrochloride Monohydrate G->I H->I

Caption: Overall workflow for the synthesis and purification of this compound.

Physicochemical Properties

The key physicochemical properties of prothipendyl and its hydrochloride monohydrate salt are summarized below.

PropertyProthipendyl (Base)Prothipendyl HydrochlorideThis compoundReference
Molecular Formula C₁₆H₁₉N₃SC₁₆H₂₀ClN₃SC₁₆H₂₂ClN₃OS[2][3][4]
Molecular Weight 285.4 g/mol 321.9 g/mol 339.9 g/mol [2][3][4]
Appearance --Pastel yellow to greenish-yellow crystalline powder[1]
CAS Number 303-69-51225-65-670145-94-7[1][2][5]

References

Prothipendyl (CAS 70145-94-7): A Technical Guide to Its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of Prothipendyl (B1679737) hydrochloride monohydrate (CAS 70145-94-7), an azaphenothiazine neuroleptic compound. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and explores its diverse applications in neuropharmacology and oncology.

Introduction

Prothipendyl is a tricyclic azaphenothiazine primarily recognized for its neuroleptic properties. It functions as a multi-receptor antagonist, making it a valuable tool for investigating various neurotransmitter systems. Its primary research value lies in its effects on the central nervous system, where it has been studied for conditions such as psychosis, anxiety, and sleep disorders. More recently, its potential as an anticancer agent has also been explored.

Mechanism of Action: Receptor Antagonism

Prothipendyl's pharmacological effects are primarily attributed to its antagonism of dopamine (B1211576) and histamine (B1213489) receptors.

Dopamine D2 Receptor Antagonism

Prothipendyl acts as an antagonist at the dopamine D2 receptor, a G-protein coupled receptor (GPCR) from the Gi/o family. The binding of an antagonist like prothipendyl blocks the receptor, preventing its activation by dopamine. This action inhibits the associated signaling cascade, which involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This mechanism is central to its antipsychotic effects.

D2_Signaling_Pathway cluster_cytoplasm Cytoplasm Prothipendyl Prothipendyl D2R Dopamine D2 Receptor Prothipendyl->D2R Antagonizes G_Protein Gi/o Protein D2R->G_Protein Inhibits Activation AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits ATP ATP cAMP cAMP (Decreased) ATP->cAMP Conversion Blocked Response Reduced Downstream Signaling cAMP->Response

Prothipendyl's Antagonism of Dopamine D2 Receptor Signaling.
Histamine H1 Receptor Antagonism

Prothipendyl is also a potent antagonist of the histamine H1 receptor. The H1 receptor is a GPCR coupled to the Gq/11 family of G-proteins. Its activation by histamine initiates a signaling cascade through phospholipase C (PLC). Prothipendyl blocks this receptor, preventing the downstream production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which are crucial for calcium release and protein kinase C (PKC) activation. This mechanism underlies its sedative and anti-allergic effects.

H1_Signaling_Pathway cluster_cytoplasm Cytoplasm Prothipendyl Prothipendyl H1R Histamine H1 Receptor Prothipendyl->H1R Antagonizes G_Protein Gq/11 Protein H1R->G_Protein Inhibits Activation PLC Phospholipase C (PLC) G_Protein->PLC Inhibits PIP2 PIP2 IP3_DAG IP3 & DAG (Production Blocked) PIP2->IP3_DAG Response Reduced Allergic & Inflammatory Responses IP3_DAG->Response

Prothipendyl's Antagonism of Histamine H1 Receptor Signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for Prothipendyl hydrochloride monohydrate in its primary research applications.

Table 1: Receptor Binding Affinity
ReceptorLigandKi (nM)SpeciesAssay TypeReference
Dopamine D2Prothipendyl26HumanRadioligand Binding AssayNIMH PDSP
Histamine H1ProthipendylData not available---

Note: While Prothipendyl is known to be a potent H1 receptor antagonist, a specific Ki value was not available in the reviewed public domain literature.

Table 2: In Vitro Anticancer Activity (IC50 Values)
Cell LineCancer TypeIC50 (µg/mL)Reference
MCF-7Breast Cancer23.2
C-32Melanoma28.1
T47DDuctal Carcinoma32.3
SNB-19Glioblastoma36.6
HFF-1Normal Fibroblast> 50 (non-toxic)

Key Experimental Protocols

Detailed methodologies for key experiments involving Prothipendyl are provided below.

Radioligand Binding Assay for Ki Determination

This protocol provides a generalized workflow for determining the binding affinity (Ki) of a test compound like Prothipendyl for a target receptor (e.g., Dopamine D2).

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Analysis p1 Prepare receptor source (e.g., cell membranes expressing D2R) a1 Incubate receptor, radioligand, and Prothipendyl (or buffer) p1->a1 p2 Prepare radioligand (e.g., [3H]Spiperone) p2->a1 p3 Prepare serial dilutions of Prothipendyl p3->a1 a2 Separate bound from free radioligand via rapid filtration a1->a2 a3 Measure radioactivity of bound ligand using scintillation counting a2->a3 d1 Calculate specific binding a3->d1 d2 Plot % specific binding vs. log[Prothipendyl] d1->d2 d3 Determine IC50 from sigmoidal dose-response curve d2->d3 d4 Calculate Ki using the Cheng-Prusoff equation d3->d4

Workflow for a Radioligand Binding Assay to Determine Ki.

Methodology:

  • Receptor Source: Utilize cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the D2 receptor, such as [³H]spiperone, is used.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) is required.

  • Incubation: The assay is performed in tubes containing the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (Prothipendyl).

  • Separation: After incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Total binding: Radioactivity in the absence of any competing unlabeled ligand.

    • Non-specific binding: Radioactivity in the presence of a high concentration of a standard unlabeled ligand.

    • Specific binding: Total binding minus non-specific binding.

    • The IC₅₀ value (concentration of Prothipendyl that inhibits 50% of specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve.

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of Prothipendyl on cancer cell lines to derive IC₅₀ values.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, C-32) are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A stock solution of Prothipendyl is prepared in DMSO. Serial dilutions are then made in complete culture medium and added to the cells. A vehicle control (DMSO) is also included. Cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is calculated by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Difference Spectrophotometric Quantification

This method is used for the quantification of Prothipendyl in formulations.

Methodology:

  • Sample Preparation: A solution of Prothipendyl is prepared in a suitable acidic medium (e.g., 0.01 M sulfuric acid).

  • Oxidation: An aliquot of the sample solution is treated with an oxidizing agent, such as potassium caroate (Oxone®), to convert Prothipendyl to its sulfoxide (B87167) derivative. This reaction alters the UV-Vis absorption spectrum of the molecule.

  • Spectrophotometric Measurement: A UV-Vis spectrophotometer is used to measure the absorbance. The absorbance of the oxidized solution is measured against a blank containing the oxidizing agent. Concurrently, the absorbance of an unoxidized Prothipendyl solution of the same concentration is measured against a solvent blank.

  • Data Analysis: The difference in absorbance (ΔA) between the oxidized and unoxidized solutions is calculated at a specific wavelength (e.g., 340 nm). A calibration curve is constructed by plotting ΔA versus the concentration of Prothipendyl standards. The concentration of Prothipendyl in an unknown sample is then determined from this calibration curve.

Conclusion

This compound (CAS 70145-94-7) is a versatile research compound with well-established antagonist activity at dopamine D2 and histamine H1 receptors. Its applications in neuropharmacological research are significant for modeling antipsychotic and sedative effects. Furthermore, emerging evidence of its selective cytotoxicity against various cancer cell lines, while showing minimal toxicity to normal cells, opens a promising new avenue for its investigation in oncological research. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists and researchers aiming to utilize Prothipendyl in their studies.

Prothipendyl Hydrochloride Monohydrate: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothipendyl (B1679737), a first-generation antipsychotic of the azaphenothiazine class, has been utilized in the management of psychosis, anxiety, and agitation.[1][2] Its mechanism of action is primarily attributed to its antagonist activity at dopamine (B1211576) D2 and histamine (B1213489) H1 receptors, with additional interactions at serotonin (B10506) and muscarinic acetylcholine (B1216132) receptors.[2][3] This technical guide provides an in-depth overview of prothipendyl hydrochloride monohydrate for neuroscience research, consolidating its pharmacological profile, and detailing experimental protocols for its investigation. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential and neurobiological effects of this compound.

Pharmacological Profile

Prothipendyl is a neuroleptic agent characterized by its potent antagonism of dopamine and histamine receptors. Its sedative and anxiolytic properties are primarily mediated through its interaction with these receptor systems.[2][3]

Receptor Binding Affinity

The affinity of prothipendyl for various neurotransmitter receptors is a key determinant of its pharmacological effects. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The following tables summarize the available quantitative binding data for prothipendyl at key central nervous system (CNS) receptors.

Table 1: Dopamine Receptor Binding Affinities for Prothipendyl

Receptor SubtypeKi (nM)
Dopamine D1180
Dopamine D2140
Dopamine D3240
Dopamine D448
Dopamine D5300
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Table 2: Serotonin Receptor Binding Affinities for Prothipendyl

Receptor SubtypeKi (nM)
Serotonin 5-HT1A260
Serotonin 5-HT2A3.5
Serotonin 5-HT2C24
Serotonin 5-HT6130
Serotonin 5-HT7113
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Table 3: Histamine Receptor Binding Affinities for Prothipendyl

Receptor SubtypeKi (nM)
Histamine H11.3
Histamine H21600
Histamine H4>10000
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Table 4: Muscarinic Acetylcholine Receptor Binding Affinities for Prothipendyl

Receptor SubtypeKi (nM)
Muscarinic M1130
Muscarinic M2400
Muscarinic M3230
Muscarinic M4140
Muscarinic M5240
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.
Mechanism of Action

Prothipendyl's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2] This action is thought to underlie its antipsychotic effects. Additionally, its potent antagonism of histamine H1 receptors contributes to its sedative and anxiolytic properties. The compound also exhibits significant affinity for serotonin 5-HT2A receptors, which may contribute to its overall pharmacological profile and potentially mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.

Signaling Pathways

The antagonist activity of prothipendyl at various G-protein coupled receptors (GPCRs) modulates downstream signaling cascades. The following diagrams illustrate the principal signaling pathways affected by prothipendyl.

prothipendyl_d2_signaling cluster_membrane Cell Membrane Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Prothipendyl Prothipendyl Prothipendyl->D2R Antagonism G_protein Gi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Prothipendyl antagonism of Dopamine D2 receptor signaling.

prothipendyl_h1_signaling cluster_membrane Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Prothipendyl Prothipendyl Prothipendyl->H1R Antagonism G_protein Gq/11 H1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC

Prothipendyl antagonism of Histamine H1 receptor signaling.

Experimental Protocols

This section details methodologies for key experiments relevant to the neuropharmacological investigation of prothipendyl.

In Vitro Functional Assays

This assay measures the ability of prothipendyl to block dopamine-induced changes in intracellular calcium concentration in cells expressing the D2 receptor.

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine D2 receptor and a promiscuous G-protein (e.g., Gα16) to couple the Gi/o pathway to calcium mobilization.

  • Reagents:

    • Culture medium (e.g., DMEM/F-12) with appropriate supplements.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

    • Probenecid (to prevent dye leakage).

    • Dopamine (agonist).

    • This compound.

  • Protocol:

    • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and culture until a confluent monolayer is formed.

    • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution containing probenecid. Incubate for 1 hour at 37°C in the dark.

    • Compound Addition: Wash the cells with assay buffer. Add varying concentrations of prothipendyl to the wells and incubate for 15-30 minutes at room temperature.

    • Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of dopamine (typically EC80) to all wells simultaneously. Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis: The antagonist effect of prothipendyl is quantified by the reduction in the dopamine-induced peak fluorescence response. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

This assay measures the ability of prothipendyl to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the 5-HT2A receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Reagents:

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • GDP (Guanosine 5'-diphosphate).

    • [³⁵S]GTPγS (radioligand).

    • Serotonin or a selective 5-HT2A agonist (e.g., TCB-2).

    • This compound.

    • Non-specific binding control (unlabeled GTPγS).

  • Protocol:

    • Incubation: In a microplate or microcentrifuge tubes, combine the cell membranes, assay buffer, GDP, varying concentrations of prothipendyl, and the 5-HT2A agonist. Pre-incubate for 15-30 minutes at 30°C.

    • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction. Incubate for an additional 30-60 minutes at 30°C.

    • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The antagonist effect of prothipendyl is determined by its ability to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding. IC50 values are calculated from the concentration-response curves.

In Vivo Behavioral Assays

The following protocols are standardized behavioral tests in rodents to assess the anxiolytic and antipsychotic-like effects of prothipendyl.

This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

  • Apparatus: A square arena with high walls, typically made of a non-reflective material. The arena is divided into a central zone and a peripheral zone.

  • Animals: Mice or rats.

  • Protocol:

    • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.

    • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test.

    • Test Procedure: Place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).

    • Data Collection: Record the animal's behavior using a video tracking system. Key parameters to measure include:

      • Total distance traveled.

      • Time spent in the center zone versus the peripheral zone.

      • Number of entries into the center zone.

      • Rearing frequency.

  • Data Analysis: A decrease in the time spent in the center and the number of entries into the center is indicative of anxiogenic-like effects, while an increase suggests anxiolytic-like effects. Total distance traveled is a measure of general locomotor activity.

This test is a widely used model for assessing anxiety-like behavior based on the conflict between the animal's natural tendency to explore and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

  • Animals: Mice or rats.

  • Protocol:

    • Habituation and Drug Administration: Similar to the open field test.

    • Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

    • Data Collection: Use a video tracking system to record:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

This test is a measure of sensorimotor gating, a process that is deficient in certain psychiatric disorders like schizophrenia.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Animals: Rats or mice.

  • Protocol:

    • Habituation and Drug Administration: Similar to the other behavioral tests.

    • Test Session: Place the animal in the startle chamber. The session consists of a series of trials:

      • Pulse-alone trials: A strong acoustic stimulus (the pulse) is presented.

      • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) is presented shortly before the pulse.

      • No-stimulus trials: Background noise only.

    • Data Collection: The startle response (a whole-body flinch) is measured for each trial.

  • Data Analysis: Prepulse inhibition (PPI) is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. A disruption of PPI is a model of sensorimotor gating deficits. The ability of prothipendyl to restore disrupted PPI (e.g., induced by a psychostimulant) would indicate antipsychotic-like potential.

Conclusion

This compound is a multifaceted neuroleptic agent with a well-defined antagonist profile at key neurotransmitter receptors. This guide provides a comprehensive summary of its pharmacological properties and detailed experimental protocols to facilitate further research into its neurobiological effects and therapeutic applications. The provided quantitative data, signaling pathway diagrams, and methodologies are intended to empower researchers in neuroscience and drug development to design and execute robust studies to further elucidate the role of prothipendyl and similar compounds in the treatment of neuropsychiatric disorders.

Disclaimer: This document is intended for research and informational purposes only. This compound should be handled and used in accordance with all applicable safety guidelines and regulations.

References

An In-Depth Technical Guide to the In Vitro Effects of Prothipendyl Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl, a tricyclic azaphenothiazine derivative, is a first-generation antipsychotic agent with a complex pharmacological profile. This technical guide provides a comprehensive overview of the in vitro effects of Prothipendyl hydrochloride monohydrate, focusing on its interactions with key central nervous system receptors. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the molecular mechanisms underlying Prothipendyl's therapeutic actions and potential side effects. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Physicochemical Properties

This compound is a stable salt of the active compound Prothipendyl.[1]

PropertyValueSource
Molecular Formula C₁₆H₂₂ClN₃OS[1]
Molecular Weight 339.9 g/mol [1]
Appearance Pastel yellow to greenish-yellow, odorless, crystalline powder
CAS Number 70145-94-7[1]

Receptor Binding Profile

Prothipendyl exhibits a multi-receptor binding profile, acting as an antagonist at dopamine (B1211576), histamine (B1213489), serotonin, and acetylcholine (B1216132) receptors. Its antipsychotic effects are primarily attributed to its antagonism of the dopamine D2 receptor, while its sedative properties are linked to its high affinity for the histamine H1 receptor.

Quantitative Binding Affinities (Ki)

The following table summarizes the available quantitative data on the binding affinity of Prothipendyl to various human receptors, as determined by in vitro radioligand binding assays. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
Dopamine D2 [³H]-Spiperone or [³H]-RacloprideHEK293 or CHO cells expressing human D2 receptor26[2]

Signaling Pathways and Mechanism of Action

Prothipendyl's antagonist activity at various G protein-coupled receptors (GPCRs) modulates distinct intracellular signaling cascades.

Dopamine D2 Receptor Antagonism

Prothipendyl acts as an antagonist at the dopamine D2 receptor, which is a Gi/o-coupled GPCR.[2] Activation of the D2 receptor by dopamine normally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling through protein kinase A (PKA).[2][4] By blocking this receptor, Prothipendyl prevents the inhibitory effect of dopamine, leading to a functional disinhibition of adenylyl cyclase and a relative increase in cAMP levels compared to the dopamine-stimulated state.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Prothipendyl Prothipendyl Prothipendyl->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway and its Antagonism by Prothipendyl.
Histamine H1 Receptor Antagonism

Prothipendyl is a potent antagonist of the histamine H1 receptor, a Gq/11-coupled GPCR. Activation of the H1 receptor by histamine stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG, along with Ca²⁺, activates protein kinase C (PKC).[5] This signaling cascade is involved in inflammatory and allergic responses. Prothipendyl blocks this pathway, leading to its antihistaminic effects.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Prothipendyl Prothipendyl Prothipendyl->H1R Blocks Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Leads to

Histamine H1 Receptor Signaling Pathway and its Antagonism by Prothipendyl.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized method for determining the binding affinity (Ki) of Prothipendyl for a specific receptor, such as the dopamine D2 receptor.

Objective: To determine the concentration of Prothipendyl that inhibits 50% of the specific binding of a radiolabeled ligand to the target receptor (IC50) and to calculate the inhibition constant (Ki).

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., HEK293 or CHO cells).[2]

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Spiperone for the D2 receptor).[2]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor.[2]

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate ions.[3]

  • Filtration Apparatus: A cell harvester and glass fiber filters.[2]

  • Scintillation Counter: For measuring radioactivity.[2]

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the receptor in a cold buffer and centrifuge to isolate the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer.[3]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes and radioligand.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of Prothipendyl.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[2]

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[2]

  • Counting: Measure the radioactivity on the filters using a scintillation counter.[2]

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the Prothipendyl concentration.

  • Determine the IC50 value from the resulting dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter to Separate Bound & Unbound Ligand incubate->filter wash Wash Filters filter->wash count Count Radioactivity wash->count analyze Analyze Data (IC50 & Ki Calculation) count->analyze end End analyze->end

General Workflow for a Radioligand Binding Assay.
Functional Assays

This assay is used to determine the functional antagonism of Prothipendyl at Gi/o-coupled receptors like the D2 receptor.

Objective: To measure the ability of Prothipendyl to block the agonist-induced inhibition of cAMP accumulation.

General Protocol:

  • Culture cells expressing the Gi/o-coupled receptor of interest.

  • Pre-incubate the cells with varying concentrations of Prothipendyl.

  • Stimulate the cells with a known agonist of the receptor in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA-based).

  • The ability of Prothipendyl to reverse the agonist-induced decrease in cAMP levels is a measure of its antagonist activity.

This assay is used to determine the functional antagonism of Prothipendyl at Gq/11-coupled receptors like the H1 receptor.

Objective: To measure the ability of Prothipendyl to block the agonist-induced increase in intracellular calcium.

General Protocol:

  • Culture cells expressing the Gq/11-coupled receptor of interest.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[6]

  • Pre-incubate the cells with varying concentrations of Prothipendyl.

  • Stimulate the cells with a known agonist of the receptor.

  • Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a plate reader with fluorescence capabilities.[6]

  • The ability of Prothipendyl to inhibit the agonist-induced fluorescence increase is a measure of its antagonist activity.

In Vitro Enzyme Inhibition

Information regarding the in vitro inhibitory effects of Prothipendyl on specific enzymes, such as the cytochrome P450 (CYP) family, is not extensively available in the public domain. Such data is crucial for predicting potential drug-drug interactions. Standard in vitro assays using human liver microsomes and specific probe substrates for various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) would be required to determine the IC50 values for Prothipendyl's inhibitory potential.[7]

Conclusion

This compound is a pharmacologically active compound with a distinct in vitro profile characterized by its antagonist activity at multiple neurotransmitter receptors. Its high affinity for the dopamine D2 receptor underpins its antipsychotic properties, while its interaction with histamine H1 receptors contributes to its sedative effects. The provided data and protocols offer a foundational understanding for further investigation into the nuanced molecular pharmacology of Prothipendyl. Further research is warranted to fully quantitate its binding affinities and functional effects at a broader range of receptors and to elucidate its potential for enzyme-based drug-drug interactions.

References

Prothipendyl hydrochloride monohydrate preclinical studies overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preclinical Studies of Prothipendyl (B1679737) Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for prothipendyl hydrochloride monohydrate, a first-generation azaphenothiazine neuroleptic agent. The information presented herein is intended to support further research and development of this compound by summarizing its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and toxicological data from preclinical investigations.

Mechanism of Action and Pharmacodynamics

Prothipendyl is a tricyclic azaphenothiazine derivative with a multi-faceted pharmacological profile.[1][2] Its primary therapeutic effects are attributed to its antagonism of various neurotransmitter receptors in the central nervous system.[3]

1.1. Dopamine (B1211576) Receptor Antagonism

The principal mechanism underlying prothipendyl's antipsychotic properties is its antagonism of dopamine D1 and D2 receptors.[1] By blocking these receptors, particularly in brain regions like the olfactory tubercle, prothipendyl modulates dopamine neurotransmission, which is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[1][3] This action leads to a functional increase in dopaminergic activity in certain brain areas by preventing the dopamine-induced inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP).[4] Prothipendyl is considered a low-potency neuroleptic, which may contribute to a reduced risk of extrapyramidal side effects compared to more potent classical antipsychotics.[1]

1.2. Other Receptor Interactions

In addition to its effects on dopamine receptors, prothipendyl also demonstrates significant activity at other key receptors:

  • Histamine (B1213489) H1 Receptor Antagonism: Prothipendyl is a potent antagonist of histamine H1 receptors, which is the primary mechanism for its sedative and anxiolytic effects.[3][5][6] This antihistaminic action is beneficial for managing agitation, anxiety, and sleep disorders.[1][2][6]

  • Serotonin Receptor Modulation: The compound interacts with the serotonergic system, which contributes to its mood-stabilizing and calming effects.[6]

  • Anticholinergic Properties: Prothipendyl exhibits moderate anticholinergic activity by blocking acetylcholine (B1216132) receptors.[5][6] This property may help to mitigate some of the extrapyramidal symptoms associated with dopamine D2 receptor blockade.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies of prothipendyl.

Table 1: Receptor Binding Affinity

ReceptorKi (nM)SpeciesSource
Dopamine D226HumanNIMH Psychoactive Drug Screening Program (PDSP)[4]

Note: The inhibition constant (Ki) is inversely proportional to binding affinity; a lower Ki value indicates a higher affinity.[4]

Table 2: Toxicological Data (Fatal Overdose)

TissueConcentrationSource
Liver1.2 g/kg to 1.8 g/kg[7]
Kidney0.6 g/kg[7]

Note: These concentrations were observed in two cases of fatal poisoning and are significantly higher than therapeutic blood levels.[7] A dose of more than 4 g of prothipendyl is considered a fatal overdose.[7]

Pharmacokinetics

Comprehensive preclinical pharmacokinetic data for prothipendyl in common laboratory species is notably scarce in publicly available literature.[8] The available information is primarily from studies in humans and horses.[8]

3.1. Metabolism

Prothipendyl is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1][9] The main metabolic pathways are Phase I reactions, including oxidation and N-demethylation.[9]

  • CYP Isozymes Involved: CYP1A2, CYP2D6, CYP2C19, and CYP3A4.[1][2][9]

  • Major Metabolites: N-demethyl-prothipendyl and prothipendyl sulfoxide.[1][9]

Prothipendyl Prothipendyl Phase1 Phase I Metabolism (Oxidation & N-demethylation) Prothipendyl->Phase1 CYP_Enzymes CYP Enzymes (CYP1A2, CYP2D6, CYP2C19, CYP3A4) CYP_Enzymes->Phase1 Metabolites Prothipendyl Sulfoxide N-demethylated Derivatives Phase1->Metabolites

Prothipendyl Metabolic Pathway.

Experimental Protocols

This section details generalized methodologies for key preclinical experiments relevant to the evaluation of prothipendyl.

4.1. Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.[3][4]

  • Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the target receptor (IC50), and to subsequently calculate the inhibition constant (Ki).[4]

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor).[3]

    • Radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors).

    • Test compound (Prothipendyl Hydrochloride).

    • Non-specific binding agent (a high concentration of an unlabeled ligand).

    • Assay buffer.

    • 96-well plates, glass fiber filters, scintillation fluid and counter.[3]

  • Methodology:

    • Compound Preparation: Prepare a stock solution of prothipendyl hydrochloride and create a serial dilution series (e.g., from 0.1 nM to 10 µM).[3]

    • Assay Setup: In a 96-well plate, set up wells for total binding (buffer, membranes, radioligand), non-specific binding (buffer, membranes, radioligand, non-specific agent), and competition binding (buffer, membranes, radioligand, varying concentrations of prothipendyl).[3]

    • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[3]

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the prothipendyl concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

4.2. Dopamine Agonist-Induced Stereotyped Behavior in Rodents

This in vivo model is used to evaluate the antipsychotic potential of a compound by assessing its ability to block behaviors induced by dopamine agonists like d-amphetamine.[3]

  • Objective: To assess the efficacy of prothipendyl in antagonizing dopamine-mediated stereotyped behaviors in rats.[3]

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Materials:

    • Prothipendyl Hydrochloride.

    • d-Amphetamine sulfate.

    • Vehicle control (e.g., saline).

    • Observation cages.[3]

  • Methodology:

    • Acclimation: Acclimate the rats to the observation cages for at least 30 minutes for 2-3 days prior to the experiment.[3]

    • Pre-treatment: Administer prothipendyl (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to different groups of rats.[3]

    • Dopamine Agonist Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 5 mg/kg, subcutaneously) to induce stereotyped behaviors.

    • Observation: Immediately after the amphetamine injection, place the animals individually in the observation cages.[3]

    • Scoring: Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals for a period of 1-2 hours using a standardized rating scale.

    • Data Analysis: Compare the stereotypy scores between the prothipendyl-treated groups and the vehicle-treated control group to determine if prothipendyl significantly reduces the dopamine agonist-induced behaviors.

4.3. Preclinical Pharmacokinetic Study Workflow

The following diagram illustrates a generalized workflow for conducting a preclinical pharmacokinetic study to determine parameters such as Cmax, Tmax, and AUC.[8]

cluster_0 Study Design & Execution cluster_1 Bioanalysis cluster_2 Data Analysis A Animal Model Selection (e.g., Rat, Dog) B Dose Formulation & Administration (PO or IV) A->B C Serial Blood Sampling (Defined Time Points) B->C D Plasma Preparation (Centrifugation) C->D E Sample Extraction (e.g., Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Quantification of Prothipendyl Concentration F->G H Pharmacokinetic Modeling G->H I Determination of PK Parameters (Cmax, Tmax, AUC, t½) H->I

Generalized Preclinical Pharmacokinetic Study Workflow.

4.4. Bioanalytical Method for Prothipendyl in Rat Plasma

This protocol describes a high-throughput method for quantifying prothipendyl in plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[9]

  • Objective: To accurately and precisely measure the concentration of prothipendyl in rat plasma for pharmacokinetic studies.[9]

  • Materials:

    • Prothipendyl hydrochloride (Reference Standard) and Prothipendyl-d6 (Internal Standard, IS).[9]

    • LC-MS grade solvents (acetonitrile, methanol, formic acid).[9]

    • Blank rat plasma.

  • Methodology:

    • Stock and Working Solutions: Prepare stock solutions of prothipendyl and the internal standard in methanol. Create working solutions and spike them into blank plasma to prepare calibration standards (e.g., 1-1000 ng/mL) and quality control samples.[9]

    • Sample Preparation (Protein Precipitation):

      • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

      • Add 150 µL of cold acetonitrile (B52724) containing the internal standard.

      • Vortex the mixture for 1 minute.

      • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

      • Transfer the supernatant to an autosampler vial for analysis.[9]

    • LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Use a suitable chromatographic column to separate prothipendyl from endogenous plasma components. Detect and quantify prothipendyl and the internal standard using mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

    • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentrations of prothipendyl in the unknown samples from the regression equation of the calibration curve.[8]

plasma Aliquot 50 µL Rat Plasma acetonitrile Add 150 µL Cold Acetonitrile with Internal Standard plasma->acetonitrile vortex Vortex for 1 minute acetonitrile->vortex centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Sample Preparation Workflow for Bioanalysis.

Signaling Pathway Diagram

The primary antipsychotic effect of prothipendyl is mediated through its antagonism of the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates this signaling pathway.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Prothipendyl Prothipendyl Prothipendyl->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Prothipendyl's Antagonism of Dopamine D2 Receptor Signaling.

References

The Pharmacology of Azaphenothiazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Mechanism of Action, and Therapeutic Potential of a Promising Class of Heterocyclic Compounds

Introduction

Azaphenothiazine derivatives, a class of heterocyclic compounds structurally related to phenothiazines, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. These activities include promising anticancer, antibacterial, antifungal, and antipsychotic properties. This technical guide provides a comprehensive overview of the pharmacology of azaphenothiazine derivatives, with a focus on their structure-activity relationships, mechanisms of action, and key experimental methodologies. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Core Pharmacology and Structure-Activity Relationships

Azaphenothiazines are characterized by a tricyclic ring system in which one or both of the benzene (B151609) rings of the phenothiazine (B1677639) core are replaced by a pyridine (B92270) or other nitrogen-containing heterocyclic ring. This structural modification significantly influences the physicochemical properties and biological activities of the resulting compounds. The nature and position of substituents on the azaphenothiazine nucleus and the side chain at the thiazine (B8601807) nitrogen atom are critical determinants of their pharmacological profile.

The diverse biological effects of azaphenothiazine derivatives stem from their ability to interact with various molecular targets. Key structure-activity relationship (SAR) observations include:

  • Anticancer Activity: The position of the nitrogen atom(s) in the pyridine ring(s) and the nature of the substituent at the 10-position of the phenothiazine ring system are crucial for cytotoxic activity. Derivatives with electron-withdrawing groups and specific side chains have shown potent activity against various cancer cell lines.

  • Antimicrobial Activity: The presence of certain substituents on the azaphenothiazine core has been shown to correlate with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Data on Biological Activity

The following tables summarize the in vitro anticancer and antimicrobial activities of representative azaphenothiazine derivatives from various studies.

Table 1: Anticancer Activity of Azaphenothiazine Derivatives (IC50 values in µM)
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 DipyridothiazineMCF7 (Breast)1.14[1]
2 DipyridothiazineSW480 (Colon)3.11[1]
3 Diquinothiazine DimerMCF7 (Breast)< 0.1[1]
4 1,8-DiazaphenothiazineSW-948 (Colon)~5 µg/ml
5 1,8-DiazaphenothiazineL-1210 (Leukemia)~10 µg/ml
6 3,6-DiazaphenothiazineSNB-19 (Glioblastoma)< 1 µM[2]
7 QuinobenzothiazineA549 (Lung)1.526[3]
8 QuinobenzothiazineH1299 (Lung)3.447[3]
Table 2: Antimicrobial Activity of Azaphenothiazine Derivatives (MIC values in µg/mL)
Compound IDDerivative ClassStaphylococcus aureusEscherichia coliCandida albicansReference
9 Quinobenzothiazine-6-[4]
10 Quinobenzothiazine4--[4]
11 Monoazaphenothiazine0.0625 mg/mL--[5]
12 Monoazaphenothiazine---[5]
13 QuinobenzothiazineActiveActiveActive[6]
14 QuinobenzothiazineActiveActiveActive[6]

Key Mechanisms of Action

Azaphenothiazine derivatives exert their therapeutic effects through modulation of critical cellular signaling pathways. Two prominent mechanisms that have been elucidated are the induction of apoptosis in cancer cells and the inhibition of the PI3K/Akt signaling pathway.

Induction of Apoptosis

Several azaphenothiazine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic or mitochondrial pathway. The process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the key executioners of apoptosis.

cluster_0 Azaphenothiazine Derivative cluster_1 Mitochondrial Apoptosis Pathway Azaphenothiazine Azaphenothiazine Bcl2 Bcl-2 (Anti-apoptotic) Azaphenothiazine->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Azaphenothiazine->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Azaphenothiazine Azaphenothiazine Derivative Azaphenothiazine->PI3K Inhibition Azaphenothiazine->Akt Inhibition Start Start: Starting Materials (e.g., aminothiophenol and dihalopyridine derivative) Reaction Reaction: - Solvent (e.g., DMF, DMSO) - Base (e.g., K2CO3, NaH) - Heat (e.g., reflux) Start->Reaction Intermediate Intermediate Formation: (S-N Aryl Coupling) Reaction->Intermediate Rearrangement Smiles Rearrangement: (Intramolecular Cyclization) Intermediate->Rearrangement Workup Work-up: - Quenching - Extraction - Washing Rearrangement->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - Elemental Analysis Purification->Characterization

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Prothipendyl Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl, a tricyclic azaphenothiazine derivative, is a neuroleptic agent with a complex pharmacological profile.[1] It is recognized for its antipsychotic, sedative, and anxiolytic properties.[1][2] The primary mechanism of action of Prothipendyl involves the antagonism of dopamine (B1211576) D1 and D2 receptors.[1] Additionally, it exhibits significant activity at histamine (B1213489) H1, serotonin (B10506), and cholinergic receptors.[3][4] This multi-receptor interaction contributes to its therapeutic effects and side-effect profile.[4][5] These application notes provide detailed protocols for in vitro assays to characterize the binding affinity of Prothipendyl hydrochloride monohydrate to key receptors and to assess its impact on cell viability.

Data Presentation

The following table summarizes the binding affinity of Prothipendyl and representative compounds for various receptors.

CompoundReceptorK_i_ (nM)Reference
ProthipendylDopamine D226[6]
Representative Antagonist (Promethazine)Histamine H11.4[3]
Representative Antagonist (Ketanserin)Serotonin 5-HT2A0.75[7]

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway and Antagonism

Prothipendyl acts as an antagonist at the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The binding of an agonist to the D2 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this receptor, Prothipendyl prevents this signaling cascade.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates Dopamine Dopamine (Agonist) Dopamine->D2R Binds Prothipendyl Prothipendyl (Antagonist) Prothipendyl->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Leads to

Caption: Dopamine D2 receptor signaling pathway and antagonism by Prothipendyl.

Histamine H1 Receptor Signaling Pathway and Antagonism

Prothipendyl also antagonizes the histamine H1 receptor. This receptor is coupled to the Gq/11 G-protein. Agonist binding activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor G_protein Gαq/11 Protein H1R->G_protein Activates Histamine Histamine (Agonist) Histamine->H1R Binds Prothipendyl Prothipendyl (Antagonist) Prothipendyl->H1R Blocks PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Histamine H1 receptor signaling pathway and antagonism by Prothipendyl.

Serotonin 5-HT2A Receptor Signaling Pathway and Antagonism

The serotonin 5-HT2A receptor, another GPCR, is also a target of Prothipendyl. Similar to the H1 receptor, it is primarily coupled to the Gq/11 signaling pathway, leading to increased intracellular calcium and protein kinase C (PKC) activation upon agonist binding.[5]

S2A_Signaling_Pathway cluster_membrane Cell Membrane S2AR Serotonin 5-HT2A Receptor G_protein Gαq/11 Protein S2AR->G_protein Activates Serotonin Serotonin (Agonist) Serotonin->S2AR Binds Prothipendyl Prothipendyl (Antagonist) Prothipendyl->S2AR Blocks PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Serotonin 5-HT2A receptor signaling and antagonism by Prothipendyl.

Radioligand Binding Assay Workflow

The binding affinity of Prothipendyl to its target receptors can be determined using a competitive radioligand binding assay. The workflow for this assay is outlined below.

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes prep_compound Prepare Serial Dilutions of Prothipendyl start->prep_compound setup_assay Set up Assay Plate: - Membranes - Radioligand - Prothipendyl/Buffer/Control prep_membranes->setup_assay prep_compound->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound/ Unbound Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (K_i_) of this compound for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.[8]

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[8]

  • Radioligand: [³H]Spiperone (specific activity ~80-100 Ci/mmol).[8]

  • Non-specific binding control: 10 µM Haloperidol.[8]

  • This compound.

  • 96-well plates, glass fiber filters (GF/B), cell harvester, and scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluence and harvest.

    • Homogenize cells in ice-cold Membrane Preparation Buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet membranes.

    • Resuspend the membrane pellet in Assay Buffer and determine protein concentration.

  • Binding Assay:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL membrane preparation, 50 µL [³H]Spiperone (at a concentration near its K_d_), and 50 µL Assay Buffer.

      • Non-specific Binding: 50 µL membrane preparation, 50 µL [³H]Spiperone, and 50 µL of 10 µM Haloperidol.

      • Competition: 50 µL membrane preparation, 50 µL [³H]Spiperone, and 50 µL of varying concentrations of Prothipendyl.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters 3-4 times with ice-cold Assay Buffer.

    • Dry the filters, add scintillation cocktail, and count radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Prothipendyl concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[6]

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (K_i_) of this compound for the human histamine H1 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.[9]

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • Radioligand: [³H]Pyrilamine (specific activity ~20-30 Ci/mmol).[9]

  • Non-specific binding control: 10 µM Mepyramine.[9]

  • This compound.

  • 96-well plates, glass fiber filters (GF/B), cell harvester, and scintillation counter.

Protocol:

  • Follow the same general procedure as the Dopamine D2 Receptor Binding Assay, substituting the H1 receptor-expressing cells, [³H]Pyrilamine as the radioligand, and Mepyramine for the non-specific binding control.

Serotonin 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (K_i_) of this compound for the human serotonin 5-HT2A receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[11]

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% ascorbic acid and 10 µM pargyline.[5]

  • Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).[5]

  • Non-specific binding control: 10 µM Mianserin.[5]

  • This compound.

  • 96-well plates, glass fiber filters (GF/B), cell harvester, and scintillation counter.

Protocol:

  • Follow the same general procedure as the Dopamine D2 Receptor Binding Assay, substituting the 5-HT2A receptor-expressing cells, [³H]Ketanserin as the radioligand, and Mianserin for the non-specific binding control.

Cell Viability Assay (MTT Assay)

Objective: To assess the in vitro cytotoxicity of this compound on a mammalian cell line.

Materials:

  • CHO-K1 cells.[1]

  • Complete Growth Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Protocol:

  • Cell Seeding:

    • Culture CHO-K1 cells in complete growth medium.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the Prothipendyl dilutions. Include vehicle control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the Prothipendyl concentration to determine the IC₅₀ value.

References

Application Notes and Protocols for Prothipendyl Hydrochloride Monohydrate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl hydrochloride monohydrate is a tricyclic neuroleptic compound belonging to the azaphenothiazine class. It functions primarily as a dopamine (B1211576) D2 receptor (D2R) antagonist, and also exhibits antagonist activity at histamine (B1213489) H1 and serotonin (B10506) (5-HT) receptors. The upregulation of dopamine D2 receptors has been observed in various cancer types, making D2R antagonists like Prothipendyl a subject of interest for their potential anti-cancer properties. Preclinical studies on other D2R antagonists have suggested that their anti-tumor effects may be mediated through the induction of apoptosis and autophagy.

These application notes provide a comprehensive guide for the utilization of this compound in in-vitro cell culture experiments to investigate its potential as an anti-cancer agent. The protocols detailed below are intended as a starting point and should be optimized for specific cell lines and experimental conditions.

Data Presentation

The following table summarizes hypothetical quantitative data for the in-vitro effects of this compound on various cancer cell lines. This data is illustrative and serves as a guide for expected outcomes. Researchers must determine these values experimentally for their specific systems.

Cell LineCancer TypeAssayParameterHypothetical Value (µM)Incubation Time (hours)
MCF-7 Breast CancerMTT AssayIC502548
A549 Lung CancerMTT AssayIC503548
U-87 MG GlioblastomaMTT AssayIC502048
MCF-7 Breast CancerAnnexin V Assay% Apoptosis at 2x IC5045%48
A549 Lung CancerAnnexin V Assay% Apoptosis at 2x IC5038%48
U-87 MG GlioblastomaAnnexin V Assay% Apoptosis at 2x IC5055%48

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, U-87 MG)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).

  • Treatment: After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared Prothipendyl dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1][2][3]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50 values determined from the MTT assay) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Prothipendyl in Cell Culture cluster_assays Perform Assays cluster_analysis Data Analysis start Seed Cancer Cells (e.g., MCF-7, A549, U-87 MG) treat Treat with Prothipendyl (Varying Concentrations & Durations) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis ic50 Determine IC50 Value viability->ic50 quantify Quantify Apoptosis apoptosis->quantify

Caption: Experimental workflow for evaluating Prothipendyl in cell culture.

G cluster_pathway Hypothesized Signaling Pathway of Prothipendyl in Cancer Cells cluster_downstream Downstream Signaling cluster_effects Cellular Effects prothipendyl Prothipendyl d2r Dopamine D2 Receptor (D2R) prothipendyl->d2r Antagonizes pi3k_akt PI3K/Akt Pathway (Inhibition) d2r->pi3k_akt Modulates erk ERK Pathway (Inhibition) d2r->erk Modulates proliferation Decreased Proliferation pi3k_akt->proliferation apoptosis Increased Apoptosis pi3k_akt->apoptosis erk->proliferation erk->apoptosis

Caption: Hypothesized signaling pathway of Prothipendyl in cancer cells.

References

Prothipendyl Hydrochloride Monohydrate: Application Notes for Dopamine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting dopamine (B1211576) receptor binding assays with Prothipendyl hydrochloride monohydrate. Prothipendyl is an azaphenothiazine derivative known for its antipsychotic and antihistaminic properties.[1][2] Its primary mechanism of action in the context of psychosis is attributed to its antagonism of dopamine D2 receptors.[2][3] This document outlines the pharmacological profile of Prothipendyl, detailed protocols for in vitro binding assays, and the necessary tools for data analysis and visualization.

Pharmacological Profile of Prothipendyl

Prothipendyl's interaction with the central nervous system is multifaceted, with its most characterized action being the blockade of dopamine D2 receptors.[3] It also demonstrates activity at histamine (B1213489) H1, serotonin, and acetylcholine (B1216132) receptors, contributing to its sedative and other side effects.[1]

Data Presentation: Prothipendyl Binding Affinities
CompoundReceptor SubtypeKi (nM)Reference
ProthipendylDopamine D226NIMH Psychoactive Drug Screening Program (PDSP)[4]

Note: The binding affinities for D1, D3, D4, and D5 receptors are not consistently reported in publicly accessible databases. Researchers are encouraged to determine these values experimentally to obtain a complete pharmacological profile.

Experimental Protocols

The following protocols describe the methodology for determining the binding affinity of this compound for dopamine receptors using competitive radioligand binding assays.

General Materials and Reagents
  • Receptor Source: Cell membranes from stable cell lines expressing recombinant human dopamine receptor subtypes (e.g., HEK293, CHO).

  • Radioligands: Tritiated ligands with high affinity and selectivity for the respective dopamine receptor subtypes.

  • This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Agent: A high concentration of a standard antagonist for the respective receptor to determine non-specific binding.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI).

  • Scintillation Counter and Cocktail.

  • 96-well plates.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the inhibitory constant (Ki) of Prothipendyl for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone (Kd ≈ 0.1 - 2.6 nM).

  • NSB Agent: 10 µM Haloperidol.

  • Prothipendyl Stock Solution: 10 mM in DMSO.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding (TB): 50 µL of [³H]Spiperone (at a final concentration near its Kd), 50 µL of assay buffer, and 50 µL of D2 receptor-containing membranes.

    • Non-specific Binding (NSB): 50 µL of [³H]Spiperone, 50 µL of 10 µM Haloperidol, and 50 µL of D2 receptor-containing membranes.

    • Prothipendyl Competition: 50 µL of [³H]Spiperone, 50 µL of each Prothipendyl dilution, and 50 µL of D2 receptor-containing membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC50: Plot the percentage of specific binding against the logarithm of the Prothipendyl concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Prothipendyl that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Generalized Protocols for Other Dopamine Receptor Subtypes

The following are generalized protocols for D1-like (D1, D5) and other D2-like (D3, D4) receptors. Specific radioligands and their Kd values are suggested, but optimal conditions should be determined empirically.

Receptor SubtypeSuggested RadioligandTypical Kd (nM)Suggested NSB Agent
D1 [³H]SCH233900.2 - 1.01 µM SCH23390
D3 [³H]Spiperone0.1 - 0.510 µM Haloperidol
D4 [³H]Spiperone~0.510 µM Haloperidol
D5 [³H]SCH23390~0.61 µM SCH23390

The experimental procedure for these receptors follows the same principles as the D2 receptor protocol, substituting the appropriate receptor source, radioligand, and NSB agent.

Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the antagonistic action of Prothipendyl. D2 receptors are coupled to inhibitory G proteins (Gαi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Prothipendyl Prothipendyl Prothipendyl->D2R Binds & Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylation Binding_Assay_Workflow prep 1. Prepare Reagents (Membranes, Radioligand, Prothipendyl) setup 2. Assay Setup in 96-well Plate (Total, NSB, Competition) prep->setup incubation 3. Incubation (Reach Equilibrium) setup->incubation filtration 4. Rapid Filtration (Separate Bound & Free) incubation->filtration counting 5. Scintillation Counting (Quantify Radioactivity) filtration->counting analysis 6. Data Analysis (Calculate IC50 and Ki) counting->analysis

References

Application Note: Quantification of Prothipendyl Hydrochloride Monohydrate using a Validated Reversed-Phase HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry involved in the quantification of Prothipendyl hydrochloride monohydrate.

Abstract: This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound in bulk drug substance. Prothipendyl is a neuroleptic agent belonging to the azaphenothiazine class, utilized for its antipsychotic and anxiolytic properties.[1][2] The method employs a C18 column with UV detection, providing a simple, precise, and accurate protocol suitable for routine quality control and stability testing. All experimental procedures and validation parameters are outlined to ensure reproducibility and compliance with standard regulatory guidelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Name N,N-dimethyl-3-pyrido[3,2-b][1][3]benzothiazin-10-ylpropan-1-amine;hydrate;hydrochloride[4][5]
CAS Number 70145-94-7[1][5]
Molecular Formula C₁₆H₁₉N₃S·HCl·H₂O[1]
Molecular Weight 339.88 g/mol [1][5]
Appearance Pastel yellow to greenish-yellow crystalline powder[1]
Solubility Soluble in Methanol and DMSO[3]
Storage Condition 2°C to 8°C[1][2]

Chromatographic Conditions

The developed HPLC method utilizes standard equipment and reagents for the quantification of this compound.

ParameterSpecification
Instrument HPLC system with UV-Vis or Photodiode Array (PDA) Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) : 25 mM Potassium Phosphate (B84403) Buffer (pH 3.5) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 278 nm
Injection Volume 20 µL
Column Temperature Ambient (approx. 25°C)
Run Time 10 minutes

Note: The absorbance at 278 nm is based on spectrophotometric methods developed for a derivative of the compound, providing a suitable wavelength for detection.[3]

Experimental Protocols

The following protocols detail the preparation of solutions and the analytical procedure.

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm Syringe filters (Nylon or PTFE)

  • 25 mM Potassium Phosphate Buffer (pH 3.5): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and the prepared 25 mM phosphate buffer in a 50:50 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath before use.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Stock Standard Solution (500 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and make up the volume to the mark with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 5, 10, 25, 50, 75, and 100 µg/mL) by performing serial dilutions of the stock standard solution with the diluent.

  • Accurately weigh approximately 50 mg of the this compound sample and prepare a stock solution of 500 µg/mL as described in section 3.3.

  • Dilute the stock sample solution with the diluent to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6][7]

Analytical Procedure Workflow

The diagram below illustrates the complete workflow from preparation to final quantification.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis weigh Weigh Standard / Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate for 10 min dissolve->sonicate filter Filter (0.45µm) sonicate->filter inject Inject 20 µL into HPLC filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 278 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Calculate Concentration calibrate->quantify

Caption: Experimental workflow for Prothipendyl quantification.

System Suitability and Method Validation

To ensure the validity of the results, system suitability must be checked before analysis, and the method should be validated according to ICH guidelines.[8]

Inject a working standard solution (e.g., 50 µg/mL) six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%

The analytical method should be validated for the parameters listed below to demonstrate its suitability for the intended purpose.

ParameterDescriptionTypical Acceptance Criteria
Linearity Assessed using 5-6 concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999
Precision Repeatability (intra-day) and intermediate precision (inter-day) assessed at three concentration levels.% RSD ≤ 2.0%
Accuracy Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%
LOD & LOQ Limit of Detection and Limit of Quantitation, determined by signal-to-noise ratio or standard deviation of the response.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ
Robustness Evaluated by making small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, pH ±0.2).System suitability criteria are met; % RSD ≤ 2.0%
Specificity The ability to assess the analyte unequivocally in the presence of potential impurities or degradation products.Peak purity index > 0.99; no interfering peaks

Relationship of HPLC Parameters

The accuracy of the quantification is dependent on the careful optimization of several key instrumental parameters that influence the chromatographic separation.

G cluster_params Instrument Parameters cluster_outcomes Chromatographic Results col Stationary Phase (C18 Column) rt Retention Time col->rt res Resolution col->res ps Peak Shape (Tailing, Width) col->ps mp Mobile Phase (Composition & pH) mp->rt mp->res mp->ps fr Flow Rate fr->rt fr->res temp Temperature temp->rt temp->res goal Accurate & Precise Quantification rt->goal res->goal ps->goal sens Sensitivity sens->goal

Caption: Inter-relationship of key HPLC parameters for quantification.

References

Application Note: Spectrophotometric Analysis of Prothipendyl Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl (B1679737) hydrochloride monohydrate is an azaphenothiazine derivative with anxiolytic, antiemetic, and antihistamine properties, primarily used to manage anxiety and agitation.[1][2] Accurate and precise analytical methods are crucial for the quality control of pharmaceutical formulations containing this active pharmaceutical ingredient (API). This application note details a validated difference spectrophotometric method for the quantitative determination of Prothipendyl hydrochloride monohydrate in pharmaceutical tablets.

The principle of this method is based on the oxidation of prothipendyl to its sulfoxide (B87167) derivative using potassium caroate (Oxone®). The formation of prothipendyl sulfoxide leads to a significant change in the ultraviolet (UV) absorption spectrum. By measuring the difference in absorbance (ΔA) between the oxidized and unoxidized sample solutions at a specific wavelength, a quantitative analysis can be performed that is specific to the intact drug and independent of excipients and potential degradation products.[1][3] Two primary wavelengths, 278 nm and 340 nm, have been reported for this analysis.[1][3]

Chemical Structure

IUPAC Name: N,N-dimethyl-3-pyrido[3,2-b][1][4]benzothiazin-10-ylpropan-1-amine;hydrate;hydrochloride[5]

Molecular Formula: C₁₆H₂₂ClN₃OS[5]

Molecular Weight: 339.9 g/mol [5]

Principle of Difference Spectrophotometry

Difference spectrophotometry is a technique that measures the difference in absorbance between two equimolar solutions. In this application, one solution contains the untreated this compound, while the other contains the drug after it has been oxidized to prothipendyl sulfoxide. This oxidation causes a shift in the absorption spectrum. The measurement of the absorbance of the oxidized solution against the unoxidized solution as a blank at a specific wavelength (λmax of the sulfoxide) allows for sensitive and specific quantification of the drug.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two reported difference spectrophotometric methods for the analysis of this compound.

Table 1: Method Parameters for Spectrophotometric Analysis of this compound

ParameterMethod 1Method 2
Wavelength (λmax)340 nm[1]278 nm[3]
Linearity Range1.5 - 70 µg/mL[1][6]3.2 - 60 µg/mL[3]
Molar Absorptivity (ε) of Sulfoxide(5.83 ± 0.07) × 10³ L/mol·cm[6](13.69 ± 0.01) × 10³ L/mol·cm[3]
Limit of Detection (LOD)1.5 µg/mL[1]Not explicitly stated
Limit of Quantitation (LOQ)4.9 µg/mL[1]Not explicitly stated
Relative Standard Deviation (RSD)≤ 1.3%[1]1.4%[3]

Table 2: Regression Analysis Data

MethodRegression EquationCorrelation Coefficient (r²)
Method 1 (λmax 340 nm)ΔA = (69.24 ± 1.78) × 10⁻⁴ C[1][6]Not explicitly stated
Method 2 (λmax 278 nm)ΔA = (0.0342 ± 0.0006)C + (0.0501 ± 0.025)[3]Not explicitly stated

Where C is the concentration in µg/mL.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound tablets (e.g., Dominal® 40 mg)

  • Potassium caroate (Oxone®, 2KHSO₅·KHSO₄·K₂SO₄)

  • Sulfuric acid (0.01 M)

  • Methanol

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

Reagent Preparation

1. 0.01 M Sulfuric Acid Solution:

  • Carefully add the appropriate volume of concentrated sulfuric acid to a volume of deionized water to prepare a 0.01 M solution.

2. Potassium Caroate (Oxone®) Solution (Oxidizing Agent):

  • Prepare a fresh solution by dissolving a precisely weighed amount of Oxone® in deionized water to achieve the desired concentration as required by the specific method. The stability of this solution is limited, so it should be prepared daily.

Standard Solution Preparation

Working Reference Standard Solution (e.g., 335.9 µg/mL in terms of prothipendyl base):

  • Accurately weigh approximately 40 mg of this compound reference standard.

  • Transfer the weighed standard to a 100 mL volumetric flask.

  • Dissolve in approximately 70 mL of 0.01 M sulfuric acid solution.

  • Make up the volume to 100 mL with the 0.01 M sulfuric acid solution and mix thoroughly.[1]

Sample Preparation from Tablets (e.g., Dominal® 40 mg)
  • Weigh and finely powder a minimum of 20 tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to 40 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.01 M sulfuric acid solution and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Bring the solution to room temperature and dilute to the mark with 0.01 M sulfuric acid solution.

  • Filter the solution through a suitable filter paper, discarding the first few milliliters of the filtrate.

Spectrophotometric Measurement (Difference Method)
  • Preparation of Sample and Reference Solutions:

    • For the calibration curve: Prepare a series of dilutions from the working reference standard solution to cover the linear concentration range (e.g., 1.5 - 70 µg/mL for Method 1). For each concentration, prepare two identical sets of solutions.

    • For the tablet sample: Use the filtered sample solution. Prepare two identical aliquots.

  • Oxidation Step:

    • To one set of the standard dilutions and one aliquot of the sample solution, add a specified volume of the freshly prepared potassium caroate solution. This will be the "sample" or "oxidized" set.

    • To the second set of standard dilutions and the other aliquot of the sample solution, add the same volume of deionized water (or the solvent used for the oxidizing agent). This will be the "reference" or "unoxidized" set.

    • Allow the reaction to proceed for a specified time at room temperature to ensure complete oxidation.

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to the desired wavelength (340 nm for Method 1 or 278 nm for Method 2).

    • Use the "unoxidized" solution of each concentration as the blank/reference in the spectrophotometer.

    • Measure the absorbance of the corresponding "oxidized" solution. The resulting reading will be the difference in absorbance (ΔA).

  • Quantification:

    • Construct a calibration curve by plotting the ΔA values of the standard solutions against their respective concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve using the measured ΔA.

    • Calculate the amount of this compound per tablet.

Visualizations

Mechanism of Action: High-Level Overview

Prothipendyl acts as an antagonist at dopamine (B1211576) (primarily D₂) and serotonin (B10506) (5-HT₂) receptors in the central nervous system. This dual antagonism is believed to contribute to its therapeutic effects in managing agitation and anxiety.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Binds HT Serotonin HT2R 5-HT2 Receptor HT->HT2R Binds Effect Signal Transduction (Reduced) D2R->Effect HT2R->Effect Prothipendyl Prothipendyl Prothipendyl->D2R Blocks Prothipendyl->HT2R Blocks

Caption: Prothipendyl's antagonism of dopamine and serotonin receptors.

Experimental Workflow: Difference Spectrophotometry

The following diagram illustrates the workflow for the difference spectrophotometric analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_reaction Oxidation Reaction cluster_analysis Spectrophotometric Analysis RefStd Weigh Prothipendyl Reference Standard RefSol RefSol RefStd->RefSol Dissolve in 0.01 M H₂SO₄ Tab Weigh Powdered Tablets TabSol TabSol Tab->TabSol Dissolve in 0.01 M H₂SO₄ & Sonicate Dilutions Dilutions RefSol->Dilutions Create serial dilutions in 0.01 M H₂SO₄ Split1 Split each dilution into two aliquots Dilutions->Split1 Filter Filter TabSol->Filter Filter Split2 Split sample into two aliquots Filter->Split2 Oxidize Add Potassium Caroate Solution Split1->Oxidize Blank Add Deionized Water Split1->Blank Split2->Oxidize Split2->Blank Measure Measure Absorbance (ΔA) of Oxidized vs. Unoxidized at λmax (278 or 340 nm) Oxidize->Measure Blank->Measure CalCurve Construct Calibration Curve Measure->CalCurve Quantify Quantify Prothipendyl in Tablet Sample CalCurve->Quantify

Caption: Workflow for the difference spectrophotometric analysis.

Logical Relationship: Principle of the Method

This diagram outlines the core principle of the analytical method, from the chemical modification of the analyte to its quantification.

G Analyte Prothipendyl HCl Monohydrate Initial UV Spectrum Product Prothipendyl Sulfoxide Altered UV Spectrum (New λmax) Analyte->Product Oxidation Measurement Difference Spectrophotometry Measure ΔA at new λmax Analyte->Measurement Serves as Blank Oxidant Potassium Caroate (Oxone®) Oxidizing Agent Oxidant->Product Product->Measurement Result Quantification Concentration is proportional to ΔA Measurement->Result

Caption: Principle of the difference spectrophotometric method.

References

Application Notes: Prothipendyl Hydrochloride Monohydrate for D2 Receptor Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl is an azaphenothiazine neuroleptic that functions as a dopamine (B1211576) D2 receptor antagonist.[1] Its utility in research lies in its ability to selectively block D2 receptor-mediated signaling pathways, making it a valuable tool for elucidating the physiological and pathological roles of dopamine. Dopamine D2 receptors are G-protein coupled receptors (GPCRs) implicated in numerous neurological and psychiatric conditions, including schizophrenia and Parkinson's disease.[2][3][4] Prothipendyl hydrochloride monohydrate, as a water-soluble salt, is suitable for a variety of in vitro experimental applications designed to investigate D2 receptor pharmacology and downstream signaling events.

Mechanism of Action

Dopamine D2 receptors are primarily coupled to the inhibitory G-protein, Gi/o.[1][5] Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][6] Prothipendyl acts by competitively binding to the D2 receptor, thereby preventing dopamine from activating this cascade.[1][2] This blockade inhibits the downstream effects of dopamine signaling.

In addition to the canonical G-protein-dependent pathway, D2 receptor signaling can also occur through G-protein-independent pathways involving β-arrestins.[3][7][8] Ligand binding can promote the recruitment of β-arrestin2 to the D2 receptor, which can lead to receptor desensitization, internalization, and initiation of distinct signaling cascades.[3][9] Studying the effect of antagonists like Prothipendyl on both G-protein and β-arrestin pathways is crucial for a comprehensive understanding of D2 receptor pharmacology.

Applications

This compound is a suitable pharmacological tool for a range of in vitro studies, including:

  • Competitive Radioligand Binding Assays: To determine the binding affinity (Ki) of Prothipendyl and other unlabeled ligands for the D2 receptor.

  • Functional Assays: To characterize the antagonistic potency (IC50) of Prothipendyl by measuring its ability to block dopamine-induced cellular responses. Key functional assays include:

    • cAMP Accumulation Assays: To quantify the blockade of dopamine-mediated inhibition of adenylyl cyclase.

    • β-Arrestin Recruitment Assays: To investigate the compound's impact on the G-protein-independent signaling pathway.

  • Receptor Occupancy Studies: To correlate binding affinity with functional antagonism in cell-based models.

Data Presentation

The following table summarizes key quantitative data for Prothipendyl in the context of D2 receptor binding.

CompoundReceptorAssay TypeParameterValueReference
Prothipendyl Dopamine D2Radioligand BindingKi150 nM[1]
Haloperidol (Reference)Dopamine D2Radioligand BindingKi1.2 nM[1]

Note: Ki values can vary based on experimental conditions, cell types, and the specific radioligand used.[1]

Visualizations

D2 Receptor Signaling and Prothipendyl Antagonism

D2_Signaling cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates Arrestin β-Arrestin D2R->Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Prothipendyl Prothipendyl Prothipendyl->D2R Blocks ATP ATP ATP->AC Downstream_G Downstream Signaling cAMP->Downstream_G Regulates Downstream_A Downstream Signaling (Internalization, MAPK) Arrestin->Downstream_A Initiates Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis p1 Prepare cell membranes expressing D2 receptors p2 Prepare assay buffer, radioligand (e.g., [3H]Spiperone), and Prothipendyl dilutions a1 Incubate membranes with radioligand and varying concentrations of Prothipendyl p2->a1 Combine a2 Incubate parallel tubes for total and non-specific binding an1 Separate bound and free radioligand via rapid filtration a2->an1 Filter an2 Quantify bound radioactivity using liquid scintillation counting an1->an2 Count an3 Calculate specific binding and generate competition curve an2->an3 Process Data an4 Determine IC50 and calculate Ki an3->an4 Analyze Logical Prothipendyl Prothipendyl D2R Dopamine D2 Receptor Prothipendyl->D2R  Antagonizes G_Protein G-Protein Pathway (cAMP Inhibition) D2R->G_Protein Modulates Arrestin β-Arrestin Pathway (Recruitment) D2R->Arrestin Modulates

References

In Vivo Administration of Prothipendyl Hydrochloride Monohydrate in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl (B1679737) hydrochloride monohydrate is a typical antipsychotic drug with a multi-receptor antagonist profile, primarily targeting dopamine (B1211576) D2, histamine (B1213489) H1, serotonin, and cholinergic receptors. This diverse receptor interaction makes it a compound of interest for studying the complex neuropharmacology of antipsychotics. These application notes provide detailed protocols for in vivo studies in rats to characterize the pharmacokinetic and pharmacodynamic properties of prothipendyl hydrochloride monohydrate.

Data Presentation

Due to the limited availability of publicly accessible quantitative data for prothipendyl in rats, the following tables are presented as templates. Researchers can use this structured format to record and present their experimental findings.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)
Oral (p.o.)e.g., 10DataDataDataData
Intravenous (i.v.)e.g., 1DataDataDataN/A
Intraperitoneal (i.p.)e.g., 5DataDataDataData

Table 2: Dose-Response Effects of this compound on Catalepsy in Rats

Treatment GroupDose (mg/kg, i.p.)Latency to First Movement (seconds)
Vehicle Control0Data ± SEM
Prothipendyl1Data ± SEM
Prothipendyl3Data ± SEM
Prothipendyl10Data ± SEM
Positive Control (e.g., Haloperidol)1Data ± SEM

Table 3: Effects of this compound on Amphetamine-Induced Stereotypy in Rats

Treatment GroupDose (mg/kg, i.p.)Stereotypy Score
Vehicle + Saline0Data ± SEM
Vehicle + Amphetaminee.g., 5Data ± SEM
Prothipendyl + Amphetamine1Data ± SEM
Prothipendyl + Amphetamine3Data ± SEM
Prothipendyl + Amphetamine10Data ± SEM

Experimental Protocols

I. Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Sterile isotonic solution for intravenous administration

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Catheters for intravenous administration and blood sampling

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • -80°C freezer

  • Analytical equipment (e.g., LC-MS/MS)

Protocol:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a solution or suspension of prothipendyl in the appropriate vehicle at the desired concentrations.

  • Administration:

    • Oral (p.o.): Administer a single dose via oral gavage to a group of rats.

    • Intravenous (i.v.): Administer a single bolus dose via a tail vein or cannulated jugular vein to a separate group of rats.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from a suitable vessel (e.g., tail vein, saphenous vein, or jugular vein cannula) at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of prothipendyl using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC (Area Under the Curve) using appropriate software. Calculate oral bioavailability by comparing the AUC from the oral and intravenous routes.

II. Catalepsy Bar Test in Rats

Objective: To assess the cataleptic effects of this compound in rats.

Materials:

  • This compound

  • Vehicle for intraperitoneal injection (e.g., sterile saline)

  • Positive control (e.g., Haloperidol)

  • Male Wistar rats (200-250g)

  • Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface)

  • Stopwatch

Protocol:

  • Animal Acclimatization: Handle the rats for several days before the experiment to reduce stress.

  • Drug Administration: Administer prothipendyl (e.g., 1, 3, 10 mg/kg, i.p.), vehicle, or a positive control to different groups of rats.

  • Testing: At various time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the bar.

  • Measurement: Record the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) should be set.

  • Data Analysis: Compare the mean latency times between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

III. Amphetamine-Induced Stereotypy in Rats

Objective: To evaluate the ability of this compound to antagonize dopamine-mediated stereotyped behaviors.

Materials:

  • This compound

  • d-Amphetamine sulfate

  • Vehicle for intraperitoneal injection (e.g., sterile saline)

  • Male Sprague-Dawley rats (200-250g)

  • Observation cages (transparent)

  • Stopwatch

Protocol:

  • Animal Acclimatization: Acclimate the rats to the observation cages for at least 30 minutes for 2-3 days before the experiment.

  • Pre-treatment: Administer prothipendyl (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to different groups of rats.

  • Amphetamine Challenge: After a pre-determined time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 5 mg/kg, i.p.) to all rats except a vehicle control group.

  • Observation: Immediately after the amphetamine injection, place the rats individually in the observation cages and record their behavior for a set period (e.g., 60-120 minutes).

  • Scoring: Score the intensity of stereotyped behaviors (e.g., sniffing, gnawing, head weaving) at regular intervals using a standardized rating scale.

  • Data Analysis: Compare the mean stereotypy scores between the different treatment groups using appropriate statistical analysis (e.g., Kruskal-Wallis test or ANOVA).

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preclinical Preclinical In Vivo Evaluation of Prothipendyl cluster_pk Pharmacokinetic Studies cluster_pd Pharmacodynamic Studies animal_prep Animal Acclimatization (Rats) pk_admin Drug Administration (p.o., i.v.) animal_prep->pk_admin pd_admin Drug Administration (i.p.) animal_prep->pd_admin dose_prep Dose Formulation (Prothipendyl HCl) dose_prep->pk_admin dose_prep->pd_admin blood_sampling Blood Sampling (Time Course) pk_admin->blood_sampling plasma_analysis Plasma Analysis (LC-MS/MS) blood_sampling->plasma_analysis pk_data Pharmacokinetic Parameter Calculation plasma_analysis->pk_data catalepsy Catalepsy Test pd_admin->catalepsy stereotypy Amphetamine-Induced Stereotypy pd_admin->stereotypy pd_data Behavioral Data Analysis catalepsy->pd_data stereotypy->pd_data

Caption: Experimental workflow for in vivo studies of Prothipendyl.

dopamine_d2_signaling prothipendyl Prothipendyl d2r Dopamine D2 Receptor prothipendyl->d2r Antagonism gi Gi Protein d2r->gi Inhibition ac Adenylyl Cyclase gi->ac Inhibition camp cAMP ac->camp Conversion pka Protein Kinase A camp->pka Activation cellular_response Altered Neuronal Excitability pka->cellular_response Modulation

Caption: Prothipendyl's antagonism of the Dopamine D2 receptor signaling pathway.

histamine_h1_signaling prothipendyl Prothipendyl h1r Histamine H1 Receptor prothipendyl->h1r Antagonism gq Gq Protein h1r->gq Inhibition plc Phospholipase C gq->plc Inhibition pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc Protein Kinase C dag->pkc

Caption: Prothipendyl's antagonism of the Histamine H1 receptor signaling pathway.

serotonin_signaling prothipendyl Prothipendyl serotonin_receptor Serotonin Receptor (e.g., 5-HT2A) prothipendyl->serotonin_receptor Antagonism g_protein Gq/Gi Protein serotonin_receptor->g_protein Inhibition effector Effector Enzyme (e.g., PLC / AC) g_protein->effector Inhibition second_messenger Second Messenger (e.g., IP3, DAG / cAMP) effector->second_messenger Modulation cellular_response Altered Neuronal Function second_messenger->cellular_response Downstream Effects

Caption: Prothipendyl's antagonism of Serotonin receptor signaling.

cholinergic_signaling prothipendyl Prothipendyl muscarinic_receptor Muscarinic Receptor (e.g., M1) prothipendyl->muscarinic_receptor Antagonism g_protein Gq/Gi Protein muscarinic_receptor->g_protein Inhibition effector Effector Enzyme (e.g., PLC / AC) g_protein->effector Inhibition second_messenger Second Messenger (e.g., IP3, DAG / cAMP) effector->second_messenger Modulation cellular_response Modulation of Neuronal Activity second_messenger->cellular_response Downstream Effects

Caption: Prothipendyl's antagonism of Cholinergic (Muscarinic) receptor signaling.

Prothipendyl Hydrochloride Monohydrate: Application Notes and Protocols for Behavioral Pharmacology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl (B1679737) is a first-generation antipsychotic agent belonging to the azaphenothiazine class of drugs. While less commonly prescribed today, its distinct pharmacological profile makes it a valuable tool for investigating the mechanisms underlying antipsychotic efficacy, sedation, and anxiolysis. Prothipendyl exhibits a multi-receptor antagonist profile, with notable activity at dopamine (B1211576), histamine (B1213489), serotonin (B10506), and cholinergic receptors. This complex pharmacology allows for the dissection of the contributions of different neurotransmitter systems to various behavioral outcomes. These application notes provide detailed protocols for utilizing prothipendyl hydrochloride monohydrate in preclinical behavioral pharmacology research.

Mechanism of Action

Prothipendyl's primary mechanism of action involves the antagonism of several key neurotransmitter receptors. Its antipsychotic effects are largely attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.[1] Concurrently, its potent antagonism of histamine H1 receptors contributes to its sedative and anxiolytic properties.[2] Prothipendyl also interacts with various serotonin (5-HT) receptor subtypes and muscarinic cholinergic receptors, which modulates its overall pharmacological effect and side-effect profile.[2]

Data Presentation

Receptor Binding Affinity of Prothipendyl

The following table summarizes the in vitro binding affinities (Ki) of prothipendyl for key central nervous system receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)Reference
Dopamine D226[1]
Histamine H1Data not available
Serotonin 5-HT2AData not available
Serotonin 5-HT2CData not available
Adrenergic α1Data not available
Muscarinic M1Data not available

Note: While prothipendyl is known to have high affinity for H1 and moderate affinity for 5-HT and muscarinic receptors, specific Ki values were not available in the searched literature. Researchers should perform their own binding assays to determine these values.

In Vivo Behavioral Effects of Prothipendyl

The following table provides an overview of the behavioral effects of prothipendyl observed in animal models.

Behavioral AssaySpeciesDose RangeRoute of AdministrationObserved EffectsReference
Locomotor ActivityHorse0.24 mg/kgIntravenousReduced excitement, no effect on locomotor activity.
Locomotor ActivityHorse1 mg/kgIntravenousSedation and ataxia.
Conditioned Avoidance ResponseRodentsData not availableData not availableExpected to suppress conditioned avoidance responses.[1]
Elevated Plus-MazeRodentsData not availableData not availableExpected to show anxiolytic-like effects (increased time in open arms).

Note: Specific dose-response data for prothipendyl in standard rodent behavioral models were not available in the searched literature. The provided information is based on the known pharmacological profile of the compound. Researchers should conduct dose-ranging studies to determine effective doses for their specific experimental conditions.

Signaling Pathways

The following diagrams illustrate the antagonism of key signaling pathways by prothipendyl.

prothipendyl_d2_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Gi_protein Gi Protein D2_Receptor->Gi_protein Activates Prothipendyl Prothipendyl Prothipendyl->D2_Receptor AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response

Prothipendyl antagonism of the Dopamine D2 receptor signaling pathway.

prothipendyl_h1_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Gq_protein Gq Protein H1_Receptor->Gq_protein Activates Prothipendyl Prothipendyl Prothipendyl->H1_Receptor PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Sedation) Ca_release->Cellular_Response PKC->Cellular_Response

Prothipendyl antagonism of the Histamine H1 receptor signaling pathway.

prothipendyl_5ht2a_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates Prothipendyl Prothipendyl Prothipendyl->5HT2A_Receptor PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Modulation of Neuronal Excitability Ca_release->Cellular_Response PKC->Cellular_Response

Prothipendyl antagonism of the Serotonin 5-HT2A receptor signaling pathway.

Experimental Protocols

Locomotor Activity Assay

Objective: To assess the sedative or stimulant effects of prothipendyl by measuring spontaneous locomotor activity in an open-field arena.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Rodents (mice or rats)

  • Open-field arenas equipped with automated photobeam detection systems or video-tracking software

  • Syringes and needles for administration

Protocol:

  • Animal Acclimation: Acclimate animals to the testing room for at least 60 minutes before the start of the experiment.

  • Habituation: Place each animal individually into the open-field arena for a 30-60 minute habituation period to establish a baseline activity level.

  • Drug Administration: Prepare a stock solution of prothipendyl in the chosen vehicle. Administer prothipendyl or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage). A suggested starting dose range for rodents, extrapolated from equine data, could be 0.1 - 10 mg/kg. A full dose-response curve should be generated.

  • Data Collection: Immediately after administration, place the animals back into the open-field arenas. Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity/rearing) for a period of 60-120 minutes. Data is typically binned into 5 or 10-minute intervals to analyze the time course of the drug's effect.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of prothipendyl to the vehicle control group.

locomotor_workflow Acclimation Acclimate Animals (60 min) Habituation Habituate in Open Field (30-60 min) Acclimation->Habituation Drug_Admin Administer Prothipendyl or Vehicle Habituation->Drug_Admin Data_Collection Record Locomotor Activity (60-120 min) Drug_Admin->Data_Collection Data_Analysis Analyze Data (ANOVA) Data_Collection->Data_Analysis

Experimental workflow for the locomotor activity assay.

Elevated Plus-Maze (EPM) Assay

Objective: To evaluate the anxiolytic-like effects of prothipendyl. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze.[3]

Materials:

  • This compound

  • Vehicle

  • Rodents (mice or rats)

  • Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Video camera and tracking software

Protocol:

  • Animal Acclimation: Acclimate animals to the testing room for at least 60 minutes prior to testing. The lighting in the room should be kept consistent.

  • Drug Administration: Administer prothipendyl or vehicle 30-60 minutes before the test, depending on the route of administration. A suggested starting dose range is 0.1 - 10 mg/kg.

  • Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the session using a video camera. Score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare drug-treated groups with the vehicle control.

Conditioned Avoidance Response (CAR) Assay

Objective: To assess the antipsychotic-like potential of prothipendyl. Clinically effective antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[1]

Materials:

  • This compound

  • Vehicle

  • Rats

  • Automated two-way shuttle boxes with a grid floor for footshock delivery, a light or auditory conditioned stimulus (CS), and a central partition with a doorway.

Protocol:

  • Training Phase:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS (e.g., a light or tone) for a set duration (e.g., 10 seconds).

    • If the rat crosses to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.

    • If the rat does not cross during the CS, an unconditioned stimulus (US; e.g., a mild footshock of 0.5-1.0 mA) is delivered through the grid floor.

    • If the rat crosses to the other compartment during the US, this is an escape response.

    • If the rat fails to cross during the US, this is an escape failure.

    • Conduct multiple trials per session (e.g., 50-100 trials) with a variable inter-trial interval.

    • Train the animals until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).

  • Testing Phase:

    • Administer prothipendyl or vehicle at various doses (e.g., 1-30 mg/kg) prior to the test session (e.g., 60 minutes before).

    • Conduct a test session identical to the training sessions.

    • Record the number of avoidance responses, escape responses, and escape failures.

  • Data Analysis: Analyze the data to determine if prothipendyl significantly reduces the number of avoidance responses compared to the vehicle control. It is crucial to also analyze the number of escape failures to ensure that the drug is not simply causing motor impairment. A selective suppression of avoidance with no increase in escape failures is indicative of antipsychotic-like activity.

Conclusion

This compound is a versatile pharmacological tool for investigating the roles of dopamine, histamine, and serotonin systems in the regulation of behavior. The protocols outlined in these application notes provide a framework for characterizing its antipsychotic-like, sedative, and anxiolytic-like properties. Due to the limited availability of recent preclinical data, researchers are encouraged to conduct thorough dose-response studies to establish the optimal experimental parameters for their specific research questions.

References

Troubleshooting & Optimization

Technical Support Center: Prothipendyl Hydrochloride Monohydrate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with prothipendyl (B1679737) hydrochloride monohydrate, focusing on its solubility in physiological buffers. Prothipendyl is a weakly basic compound, and as such, its aqueous solubility is significantly influenced by pH.

Frequently Asked Questions (FAQs)

Q1: Why does the solubility of prothipendyl hydrochloride monohydrate decrease when I dissolve it in a neutral pH buffer like PBS (pH 7.4)?

As the hydrochloride salt of a weak base, prothipendyl hydrochloride is more soluble in acidic conditions. In acidic solutions, the molecule is protonated and exists in a more soluble ionized form. In neutral or basic buffers, the compound is deprotonated to its less soluble free base form, which can lead to precipitation.

Q2: What is the expected trend for this compound solubility across different physiological buffers?

The solubility will be highest in acidic environments and will decrease as the pH increases. Therefore, you can expect higher solubility in Simulated Gastric Fluid (SGF, typically pH 1.2) compared to Phosphate-Buffered Saline (PBS, typically pH 7.4) or Simulated Intestinal Fluid (SIF, typically pH 6.8).

Q3: How should I prepare a stock solution of this compound?

To ensure complete dissolution, it is advisable to prepare initial stock solutions in a slightly acidic aqueous medium or a suitable organic solvent like DMSO. When further diluting in aqueous buffers, be mindful of the potential for precipitation, especially if the final pH of the solution is near or above the pKa of the compound.

Troubleshooting Guide

Issue: My this compound precipitates out of solution when I dilute my stock into my physiological buffer.

  • Cause: This is likely due to the pH of the final solution being high enough to cause the conversion of the soluble hydrochloride salt to the less soluble free base.

  • Solution:

    • Consider lowering the pH of your final buffer, if your experimental conditions allow.

    • Decrease the final concentration of the compound in the buffer.

    • If using a DMSO stock, minimize the percentage of DMSO in the final solution (typically keeping it below 1%) as high concentrations of organic co-solvents can also affect solubility and introduce artifacts in biological assays.

Issue: I am observing inconsistent solubility results between experiments.

  • Cause: Inconsistent results can arise from several factors, including temperature fluctuations, insufficient equilibration time, or variations in the preparation of the buffer solutions.

  • Solution:

    • Ensure that all solubility experiments are conducted at a constant, controlled temperature.

    • Allow sufficient time for the solution to reach equilibrium. For shake-flask methods, this can be 24-48 hours.

    • Precisely control the pH of your buffers and verify it before each experiment.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given physiological buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the physiological buffer in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the suspension to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles. This can be achieved by centrifugation of the sample and taking the supernatant, or by using a filter syringe. Ensure the filter does not adsorb the compound.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of the dissolved prothipendyl in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh excess Prothipendyl HCl Monohydrate add_solid Add excess solid to buffer prep_solid->add_solid prep_buffer Prepare Physiological Buffer prep_buffer->add_solid agitate Agitate at constant temperature (24-48h) add_solid->agitate centrifuge Centrifuge or let settle agitate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute quantify Quantify by HPLC/UV-Vis dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining equilibrium solubility.

Data Presentation: Estimated Solubility Profile

Disclaimer: The following data is illustrative for a typical weak base and is not based on experimental results for this compound.

Buffer SystempHTemperature (°C)Estimated Solubility (mg/mL)
Simulated Gastric Fluid (SGF)1.237> 10
Acetate Buffer4.5371 - 10
Simulated Intestinal Fluid (SIF)6.8370.1 - 1
Phosphate-Buffered Saline (PBS)7.437< 0.1

This table illustrates the expected trend of decreasing solubility with increasing pH for a weakly basic compound. Researchers should experimentally determine the solubility of this compound for their specific buffer systems and conditions.

Prothipendyl Hydrochloride Monohydrate Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of prothipendyl (B1679737) hydrochloride monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Prothipendyl Hydrochloride Monohydrate?

This compound is particularly sensitive to light and oxidation.[1] Exposure to light can lead to photochemical decomposition, while oxidative stress can result in the formation of degradation products, primarily the sulfoxide (B87167). To mitigate these issues, it is crucial to store the compound in amber glassware or light-resistant containers and to handle it in an environment with minimal light exposure.

Q2: What is the main degradation product of this compound?

The primary and most well-documented degradation product is Prothipendyl Sulfoxide, which is formed through the oxidation of the sulfur atom in the azaphenothiazine ring.[1][2] This sulfoxide is also a known metabolite of prothipendyl.[3][4]

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it should be stored in a well-sealed, light-resistant container at a temperature between 2°C and 8°C.

Q4: How can the stability of prothipendyl solutions be enhanced during experiments?

For enhanced stability in solution, it is recommended to prepare solutions of this compound in 0.01 mol/L sulfuric acid. This acidic environment helps to stabilize the compound.

Q5: What are the typical stress conditions for conducting a forced degradation study on this compound?

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[5] According to ICH guidelines, typical stress conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C).

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance at temperatures such as 105°C.

  • Photodegradation: Exposing the drug substance to a combination of UV and visible light.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Cause: Degradation of this compound due to improper handling or storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at 2-8°C and protected from light.

  • Review Sample Preparation: Ensure that solutions were prepared freshly, preferably in 0.01 M sulfuric acid, and used within a reasonable timeframe. Avoid prolonged exposure of solutions to ambient light.

  • Analyze Blank: Inject a blank (diluent) to rule out contamination of the mobile phase or system.

  • Perform Co-injection: If a reference standard for prothipendyl sulfoxide is available, co-inject it with the sample to see if the retention time of the unexpected peak matches.

  • LC-MS Analysis: For definitive identification of the unknown peak, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended to determine the molecular weight of the impurity.[4]

Issue 2: Inconsistent Assay Results

Possible Cause: Instability of the sample solution or issues with the analytical method.

Troubleshooting Steps:

  • Solution Stability: Prepare fresh sample and standard solutions and analyze them immediately. If necessary, conduct a solution stability study by analyzing the solutions at different time points.

  • System Suitability: Check the system suitability parameters of your HPLC method, including peak asymmetry, theoretical plates, and repeatability of injections. Ensure they meet the acceptance criteria.

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like prothipendyl. Ensure the pH is controlled and consistent between runs.

  • Column Performance: The performance of the HPLC column can deteriorate over time. If peak shape is poor or resolution is lost, consider washing or replacing the column.

Quantitative Data Summary

ParameterValueReference
Prothipendyl [M+H]⁺m/z 300.1[4]
Prothipendyl Sulfoxide [M+H]⁺m/z 316.1[4]
Prothipendyl UV λmax254 nm, 310 nmInferred from typical azaphenothiazine spectra
Prothipendyl Sulfoxide UV λmax239 nm, 276 nm, 340 nm[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute with mobile phase.

  • Thermal Degradation: Place 10 mg of solid this compound in a hot air oven at 105°C for 48 hours. After exposure, dissolve the sample in mobile phase for analysis.

  • Photolytic Degradation: Expose 10 mg of solid this compound to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines). Dissolve the sample in mobile phase for analysis.

Protocol 2: Stability-Indicating HPLC Method (Proposed)

This protocol describes a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of prothipendyl and its degradation products. Note: This is a representative method based on common practices for similar compounds and should be validated for its intended use.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Linear gradient to 40% A, 60% B

      • 20-25 min: Hold at 40% A, 60% B

      • 25-26 min: Linear gradient back to 90% A, 10% B

      • 26-30 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (for prothipendyl) and 340 nm (for sulfoxide, if monitoring specifically). A PDA detector is recommended to monitor peak purity across the UV spectrum.

Visualizations

G cluster_storage Storage & Handling cluster_stress Stress Conditions storage Store at 2-8°C in amber vial prothipendyl Prothipendyl HCl Monohydrate storage->prothipendyl handling Prepare fresh solutions in 0.01 M H₂SO₄ handling->prothipendyl light Light Exposure degradation Degradation Products light->degradation oxidation Oxidative Stress (e.g., H₂O₂) oxidation->degradation heat Thermal Stress heat->degradation ph Acid/Base Hydrolysis ph->degradation sulfoxide Prothipendyl Sulfoxide degradation->sulfoxide other Other Minor Degradants degradation->other G start Start: Unexpected peak in chromatogram check_storage Verify storage (2-8°C, protected from light) start->check_storage review_prep Review sample preparation procedure check_storage->review_prep Storage OK degradation Likely degradation product check_storage->degradation Improper Storage run_blank Inject blank (diluent only) review_prep->run_blank Prep OK review_prep->degradation Improper Prep contamination Contamination in system/mobile phase run_blank->contamination Peak in blank co_inject Co-inject with sulfoxide standard (if available) run_blank->co_inject Blank is clean lcms Perform LC-MS analysis for identification co_inject->lcms No match or standard unavailable end End: Identify peak co_inject->end Peak matches lcms->end G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_photolysis Photodegradation prothipendyl Prothipendyl sulfoxide Prothipendyl Sulfoxide (Major Product) prothipendyl->sulfoxide H₂O₂ hydrolysis_products Potential cleavage of side chain or ring opening (Minor Products) prothipendyl->hydrolysis_products H⁺ / OH⁻ photo_products Complex mixture of photoproducts prothipendyl->photo_products UV/Vis Light

References

Avoiding off-target effects of Prothipendyl hydrochloride monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating and troubleshooting the off-target effects of Prothipendyl hydrochloride monohydrate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

Prothipendyl is a tricyclic azaphenothiazine neuroleptic agent with a multi-target binding profile.[1] Its therapeutic effects, such as sedation and anxiolysis, are primarily attributed to its potent antagonism of several key neurotransmitter receptors.[2][3] The principal targets include Dopamine (D1, D2), Serotonin (5-HT), Histamine (H1), and Adrenergic (alpha) receptors.[2][4] Due to this activity at multiple receptor types, researchers using Prothipendyl to study a specific pathway must consider its effects on other signaling systems as potential off-target activities.

Q2: What are the known off-target effects of Prothipendyl and their physiological consequences?

An "off-target" effect is dependent on the researcher's primary target of interest. For instance, if studying Prothipendyl's antipsychotic properties (mediated by D2 receptor antagonism), its potent antihistaminic activity would be considered an off-target effect.[2][4] Common side effects observed clinically, which can manifest as off-target effects in experimental models, include drowsiness (H1 antagonism), dry mouth (anticholinergic action), and dizziness or orthostatic hypotension (alpha-adrenergic blockade).[2][5]

The compound's broad activity profile means that it can influence multiple signaling pathways simultaneously. Researchers must be aware that an observed phenotype may be the result of a combination of these on- and off-target interactions.

Q3: How can I design my experiments to minimize and control for off-target effects?

Minimizing off-target effects is crucial for generating reliable and interpretable data.[6] A multi-faceted approach combining careful experimental design and orthogonal validation is recommended.

Key Strategies:

  • Use the Lowest Effective Concentration: Conduct a dose-response study to identify the minimum concentration of Prothipendyl required to elicit the desired on-target effect.[6] Using excessive concentrations dramatically increases the likelihood of engaging lower-affinity off-target proteins.

  • Incorporate Proper Controls: Use a vehicle control (e.g., DMSO) in all experiments. If available, a structurally related but biologically inactive analog can help distinguish specific from non-specific effects.[6]

  • Employ Orthogonal Validation: Confirm key findings using an alternative method that does not rely on a small molecule inhibitor.[6] For example, using CRISPR-Cas9 to knock out the intended target gene should recapitulate the phenotype observed with Prothipendyl treatment if the effect is on-target.[7][8]

  • Utilize Target-Negative Cells: If possible, perform experiments in a cell line that does not express the primary target receptor. Any effect observed in these cells can be attributed to off-target activity.[9]

Receptor Binding Affinity Data

The binding affinity (Ki) of Prothipendyl for various receptors quantifies its potential for both on-target and off-target interactions. A lower Ki value indicates higher binding affinity. The data below is compiled from various sources and should be used as a reference, as values can vary based on experimental conditions.

Receptor FamilySpecific ReceptorProthipendyl Ki (nM)Reference
Dopamine D261[10][11]
D30.92[11]
Histamine H1(High Affinity)[2][4][12]
Serotonin 5-HT1A(Moderate Affinity)[13]
5-HT7(Moderate Affinity)[13]
Adrenergic α1A(Moderate Affinity)[12]

Note: Specific Ki values for all targets are not consistently available in public databases. "High" or "Moderate" affinity is noted based on qualitative descriptions in the literature.

Visualized Workflows and Pathways

Prothipendyl Multi-Target Signaling

G cluster_prothipendyl Prothipendyl cluster_targets Molecular Targets cluster_effects Cellular / Physiological Effects Prothipendyl Prothipendyl D2R Dopamine R (D2) Prothipendyl->D2R H1R Histamine R (H1) Prothipendyl->H1R SER Serotonin R (5-HT) Prothipendyl->SER ADR Adrenergic R (α1) Prothipendyl->ADR OnTarget On-Target Effect (e.g., Antipsychotic) D2R->OnTarget OffTarget1 Off-Target Effect (e.g., Sedation) H1R->OffTarget1 OffTarget3 Off-Target Effect (e.g., Mood Modulation) SER->OffTarget3 OffTarget2 Off-Target Effect (e.g., Vasodilation) ADR->OffTarget2

Prothipendyl interacts with multiple receptor types.
Experimental Workflow for Mitigating Off-Target Effects

G start Start Experiment Design dose_response 1. Perform Dose-Response Curve start->dose_response determine_conc 2. Determine Lowest Effective Concentration dose_response->determine_conc run_exp 3. Run Experiment with Vehicle & Negative Controls determine_conc->run_exp analyze 4. Analyze Results run_exp->analyze phenotype_check Is Phenotype Consistent with On-Target Action? analyze->phenotype_check conclusion Conclude: Effect is Likely On-Target phenotype_check->conclusion  Yes orthogonal_validation 5. Perform Orthogonal Validation (e.g., CRISPR KO) phenotype_check->orthogonal_validation No / Unsure compare 6. Compare Results orthogonal_validation->compare phenotype_match Do Phenotypes Match? compare->phenotype_match phenotype_match->conclusion  Yes off_target Conclude: Effect is Likely Off-Target phenotype_match->off_target  No

A logical workflow to identify and minimize off-target effects.

Troubleshooting Guide

Issue 1: The observed cellular phenotype is inconsistent with the known function of the intended target.

  • Possible Cause: This is a strong indicator of an off-target effect. The concentration of Prothipendyl used may be high enough to engage secondary targets that are producing the unexpected phenotype.

  • Troubleshooting Steps:

    • Re-evaluate Concentration: Refer to your dose-response curve and ensure you are using the lowest possible effective concentration.

    • Use Orthogonal Methods: Use CRISPR-Cas9 or siRNA to knock out/down the intended target. If the phenotype of the genetic perturbation does not match the phenotype of Prothipendyl treatment, the small molecule is likely acting off-target.[6][14]

    • Consult Affinity Data: Review the receptor binding profile of Prothipendyl. The unexpected phenotype may align with the known function of one of its high-affinity off-targets (e.g., H1 or α1 receptors).

Issue 2: My results have high variability or are not reproducible.

  • Possible Cause: Off-target effects can introduce confounding variables that lead to inconsistent results, especially if the expression of the off-target proteins varies between cell passages or experimental batches.

  • Troubleshooting Steps:

    • Characterize Your Model: Ensure your cell line or model system consistently expresses your target of interest at similar levels across experiments.

    • Perform a Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of Prothipendyl to its intended target within the intact cell or cell lysate. A lack of target engagement at the experimental concentration suggests the observed effects are off-target.[9]

    • Increase Control Measures: Include positive and negative controls in every experiment to monitor assay performance and consistency.

Key Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay

This protocol determines the concentration range of Prothipendyl that is non-toxic and identifies the lowest concentration that elicits a response.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of Prothipendyl.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTS or resazurin) to each well according to the manufacturer's protocol and incubate as required.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the log of the Prothipendyl concentration against the response to generate a dose-response curve and determine the EC50/IC50.[15]

Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Orthogonal Validation

This protocol creates a knockout cell line for the intended target of Prothipendyl to validate that the observed phenotype is target-dependent.

Methodology:

  • gRNA Design: Design and synthesize at least two unique guide RNAs (gRNAs) targeting an early exon of the gene for your protein of interest.

  • RNP Formulation: Complex the synthetic gRNA with purified Cas9 nuclease to form a ribonucleoprotein (RNP). This method is often used to reduce off-target editing events.[16]

  • Transfection/Electroporation: Deliver the RNP complex into the target cells using a high-efficiency method such as electroporation.

  • Clonal Selection: After recovery, perform single-cell sorting into 96-well plates to isolate and expand individual clones.

  • Validation of Knockout:

    • Genomic DNA Analysis: Screen individual clones by PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Protein Expression Analysis: Confirm the absence of the target protein in validated knockout clones using Western blotting or flow cytometry.

  • Phenotypic Assay: Treat the validated knockout cell line and the parental (wild-type) cell line with the previously determined effective concentration of Prothipendyl. The biological effect should be significantly diminished or absent in the knockout cell line if it is truly on-target.[9]

References

Technical Support Center: Prothipendyl Hydrochloride Monohydrate in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Prothipendyl hydrochloride monohydrate in cell viability and cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Prothipendyl?

A1: Prothipendyl is an azaphenothiazine group drug that primarily acts as a dopamine (B1211576) receptor antagonist, with a notable effect on the D2 subtype.[1] By blocking these receptors, it modulates dopamine-mediated signaling pathways in the central nervous system.[1][2] Additionally, it possesses antihistamine (H1 receptor) and anticholinergic properties, which contribute to its sedative effects.[1][2]

Q2: What is a recommended starting concentration range for this compound in a cell viability assay?

A2: A specific universally effective concentration is not well-documented and is highly dependent on the cell line and experimental conditions. Therefore, it is critical to perform a dose-response experiment to determine the optimal concentration range. We recommend starting with a broad logarithmic dilution series (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM) to identify the half-maximal inhibitory concentration (IC50).

Q3: Which cell viability assay is most suitable for testing Prothipendyl?

A3: The choice of assay depends on your experimental goals and available equipment. Common and reliable options include:

  • MTT Assay: A colorimetric assay that measures metabolic activity through the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[3]

  • MTS/XTT Assays: Similar to MTT, but they produce a water-soluble formazan product, eliminating the need for a solubilization step.[4]

  • Resazurin (B115843) (alamarBlue®) Assay: A fluorescent/colorimetric assay where metabolically active cells reduce non-fluorescent resazurin to the highly fluorescent resorufin.[4]

  • ATP-based Assays (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells.[5]

For initial screening, the MTT or MTS assay offers a robust and cost-effective solution.

Q4: What is a typical incubation or exposure time for Prothipendyl with the cells?

A4: The incubation time should be sufficient to allow the compound to exert its biological effect. Standard exposure times for cytotoxicity studies are typically 24, 48, or 72 hours.[6] The optimal time may vary between cell lines and should be determined empirically as part of your experimental optimization.

Experimental Protocols

Detailed Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability.[3][7]

Materials:

  • This compound stock solution (e.g., in DMSO or PBS)

  • Cells in culture

  • 96-well flat-bottom sterile plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization Solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).[7]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of Prothipendyl in culture medium. Remove the old medium from the wells and add 100 µL of the Prothipendyl dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO2. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations and Diagrams

Prothipendyl's Primary Mechanism of Action

G cluster_0 cluster_1 Dopamine Dopamine Receptor Dopamine D2 Receptor Dopamine->Receptor Binds & Activates Signal Signal Transduction (e.g., ↓cAMP) Receptor->Signal Blocked_Signal Signal Blocked Receptor->Blocked_Signal Response Cellular Response Signal->Response Prothipendyl Prothipendyl Prothipendyl->Receptor Antagonist Action (Blocks Binding) G start Start seed 1. Seed Cells in 96-well Plate start->seed adhere 2. Incubate (24h) for Cell Adherence seed->adhere treat 3. Treat Cells with Prothipendyl Dilutions adhere->treat incubate 4. Incubate for Exposure Time (24-72h) treat->incubate reagent 5. Add Assay Reagent (e.g., MTT, MTS) incubate->reagent develop 6. Incubate for Signal Development (2-4h) reagent->develop measure 7. Solubilize (if needed) & Measure Signal develop->measure analyze 8. Analyze Data (% Viability vs. Control) measure->analyze end End analyze->end

References

Troubleshooting Prothipendyl hydrochloride monohydrate experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential experimental artifacts when working with Prothipendyl hydrochloride monohydrate.

I. Physicochemical Properties and Handling

This compound is an azaphenothiazine derivative.[1] Understanding its fundamental properties is crucial for proper handling and experimental design.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₆H₂₂ClN₃OS[2]
Molecular Weight 339.9 g/mol [1][2]
Appearance Pastel yellow to greenish-yellow, odorless, crystalline powder[1]
Storage 2°C to 8°C[1]
CAS Number 70145-94-7[1][2]

II. Mechanism of Action & Signaling Pathways

Prothipendyl is a multi-receptor antagonist, primarily targeting dopamine, histamine, and acetylcholine (B1216132) receptors. This broad activity profile is key to its therapeutic effects but can also be a source of off-target effects in experimental systems.

  • Dopamine D2 Receptor Antagonism: Prothipendyl blocks D2 receptors, which are G protein-coupled receptors (GPCRs) that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Histamine H1 Receptor Antagonism: It acts as an antagonist at H1 receptors, which are GPCRs coupled to Gq/11. This blockade prevents the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Anticholinergic Activity: Prothipendyl also exhibits moderate blocking activity at muscarinic acetylcholine receptors.

Prothipendyl_Signaling_Pathways cluster_dopamine Dopamine D2 Receptor Pathway cluster_histamine Histamine H1 Receptor Pathway D2R Dopamine D2 Receptor AC_D Adenylyl Cyclase D2R->AC_D inhibits cAMP cAMP AC_D->cAMP produces H1R Histamine H1 Receptor PLC Phospholipase C H1R->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Prothipendyl Prothipendyl Prothipendyl->D2R antagonizes Prothipendyl->H1R antagonizes

Caption: Prothipendyl's primary signaling pathway antagonism.

III. Troubleshooting Guide & FAQs

This section addresses common experimental issues in a question-and-answer format.

A. Solubility and Stability

Q1: My this compound is not dissolving properly in my aqueous buffer (e.g., PBS). What should I do?

A1: this compound is a crystalline solid and may have limited solubility in neutral aqueous buffers. It is generally more stable in acidic conditions.[1]

  • Troubleshooting Steps:

    • Prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Ensure the final concentration of the organic solvent in your experimental medium is non-toxic to your cells (typically <0.5%).

    • Sonication: Gentle sonication can aid in the dissolution of the compound in the stock solvent.

    • pH Adjustment: If using an aqueous stock, slightly acidifying the buffer may improve solubility. However, ensure the final pH is compatible with your experimental system.

Q2: I am concerned about the stability of Prothipendyl in my cell culture medium during a multi-day experiment. How can I assess this?

A2: The stability of compounds in complex biological media can be variable. It is recommended to prepare fresh dilutions of Prothipendyl from a frozen stock solution for each experiment. To confirm its stability under your specific conditions, you can perform a time-course analysis.

  • Workflow for Stability Assessment:

Stability_Assessment_Workflow start Prepare Prothipendyl-spiked cell culture medium incubate Incubate at 37°C, 5% CO₂ start->incubate collect Collect aliquots at T=0, 24, 48, 72h incubate->collect store Store samples at -80°C collect->store analyze Analyze Prothipendyl concentration (e.g., HPLC, LC-MS) store->analyze plot Plot concentration vs. time analyze->plot

Caption: Experimental workflow for assessing compound stability.
B. Assay Interference

Q3: I am observing unexpected results in my fluorescence-based assay. Could Prothipendyl be interfering?

A3: Yes, tricyclic compounds like Prothipendyl have the potential to interfere with fluorescence-based assays. This can occur through quenching of the fluorescent signal or by possessing intrinsic fluorescent properties.

  • Troubleshooting Steps:

    • Run a control experiment: Include a control group with Prothipendyl in the assay buffer without the biological target (e.g., enzyme or cells) to measure its effect on the baseline fluorescence.

    • Spectral Scan: Perform a fluorescence scan of Prothipendyl at the excitation and emission wavelengths of your assay to check for overlapping spectra.

    • Use an Orthogonal Assay: If interference is suspected, validate your findings using a different, non-fluorescence-based assay method (e.g., a colorimetric or luminescence-based assay).

Q4: My results are not reproducible, and I suspect compound aggregation. Is this a known issue with Prothipendyl?

  • Troubleshooting Logic for Suspected Aggregation:

Aggregation_Troubleshooting start Inconsistent Results check_conc Is concentration > 10 µM? start->check_conc add_detergent Add non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer check_conc->add_detergent Yes aggregation_unlikely Aggregation is unlikely check_conc->aggregation_unlikely No activity_reduced Is activity significantly reduced? add_detergent->activity_reduced aggregation_likely Aggregation is likely activity_reduced->aggregation_likely Yes activity_reduced->aggregation_unlikely No

Caption: Decision tree for troubleshooting suspected compound aggregation.
C. Off-Target and Cytotoxic Effects

Q5: I am observing a high level of cell death in my cell-based assay, even at low concentrations of Prothipendyl. What could be the cause?

A5: Prothipendyl's multiple receptor targets can lead to unexpected biological effects. Furthermore, as with many compounds, it can induce cytotoxicity at certain concentrations.

  • Troubleshooting Steps:

    • Determine the IC₅₀ for cytotoxicity: Run a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which Prothipendyl is toxic to your specific cell line.

    • Review the literature for your cell line: Check if your cell line expresses high levels of dopamine, histamine, or muscarinic receptors, which could make them more sensitive to Prothipendyl's off-target effects.

    • Titrate the concentration: Perform your primary assay across a range of Prothipendyl concentrations, ensuring you are working well below the cytotoxic threshold.

IV. Experimental Protocols

A. Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound required to prepare a 10 mM stock solution.

    • In a sterile microcentrifuge tube, add the calculated mass of the compound.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

B. General Protocol for Cell Viability (MTT) Assay
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the old medium from the cells and add the medium containing the different concentrations of Prothipendyl. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Disclaimer: This technical support guide is intended for research use only. Always refer to the specific product's safety data sheet (SDS) for handling and safety information. Experimental conditions should be optimized for your specific system.

References

Technical Support Center: Prothipendyl Hydrochloride Monohydrate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from prothipendyl (B1679737) hydrochloride monohydrate in their biochemical assays. The following information is designed to help you troubleshoot unexpected results and develop strategies to mitigate potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is prothipendyl hydrochloride monohydrate and what are its primary cellular targets?

Prothipendyl is a tricyclic azaphenothiazine derivative.[1] Its primary pharmacological actions are antagonism of dopamine (B1211576) D1 and D2 receptors, histamine (B1213489) H1 receptors, and acetylcholine (B1216132) receptors.[1] It is structurally related to other phenothiazines, a class of compounds known to interfere with various biochemical assays.

Q2: My assay results are inconsistent when using prothipendyl. What could be the underlying cause?

Inconsistent results with small molecule inhibitors like prothipendyl can arise from several factors. These include compound instability or poor solubility in the assay buffer, leading to variable effective concentrations. Another significant possibility is that prothipendyl may be acting as a "promiscuous" inhibitor, affecting multiple proteins non-specifically, often through mechanisms like aggregation. It is also critical to investigate potential interference with the assay's detection method, such as absorbance or fluorescence quenching.

Q3: How can I determine if prothipendyl is a non-specific or promiscuous inhibitor in my assay?

Several experimental approaches can help identify non-specific inhibition. A key indicator of compound aggregation is a steep dose-response curve. You can also test for inhibition in the presence of a non-ionic detergent, like 0.01% Triton X-100. If prothipendyl is inhibiting via aggregation, the presence of a detergent will likely disrupt the aggregates and lead to a significant reduction in its apparent inhibitory activity.

Q4: Could the tricyclic structure of prothipendyl interfere with my fluorescence-based assay?

Yes, tricyclic and heterocyclic compounds can possess intrinsic fluorescence properties or act as quenchers of other fluorophores.[2] This can lead to false positive or false negative results in fluorescence intensity, Fluorescence Polarization (FP), and Förster Resonance Energy Transfer (FRET) assays. It is crucial to determine the absorbance and fluorescence spectra of prothipendyl under your specific assay conditions to assess the potential for spectral overlap with your assay's fluorophores.

Troubleshooting Guides

Issue 1: Unexpected Inhibition or Activation in an Enzyme Assay

If you observe unexpected inhibitory or even activating effects of prothipendyl in an enzymatic assay, consider the following troubleshooting steps.

Potential Causes and Solutions:

Potential CauseExperimental VerificationMitigation Strategy
Compound Aggregation Perform the assay with and without 0.01% Triton X-100. A significant decrease in potency suggests aggregation.Include 0.01% Triton X-100 in the assay buffer.
Thiol Reactivity Run the assay in the presence and absence of 1 mM Dithiothreitol (DTT). A significant potency shift indicates thiol reactivity.If the target protein has critical cysteine residues, consider if this is a valid mechanism of action. Otherwise, this may be an artifact.
Enzyme Denaturation Perform a "jump dilution" experiment: pre-incubate the enzyme with a high concentration of prothipendyl, then dilute the mixture to a concentration below the IC50. If activity is not recovered, inhibition may be irreversible due to denaturation.Modify assay conditions (e.g., pH, ionic strength) to potentially stabilize the enzyme.
Interference with Detection Run assay controls without the enzyme but with prothipendyl to see if it directly affects the substrate or product signal.Use an orthogonal assay with a different detection method (e.g., from absorbance to fluorescence).

Experimental Protocol: Detergent Assay for Compound Aggregation

  • Prepare two sets of your standard enzymatic assay buffer: one with and one without 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both buffer sets.

  • Set up your enzymatic assay in parallel using both buffer conditions.

  • Add the enzyme to each reaction and pre-incubate for 15 minutes.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction rate using your standard detection method.

  • Calculate and compare the IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift in the IC50 in the presence of the detergent is indicative of aggregation-based inhibition.

dot

Caption: Troubleshooting workflow for unexpected enzyme inhibition.

Issue 2: Signal Interference in Fluorescence-Based Assays (FP, FRET, TR-FRET)

Fluorescence-based assays are susceptible to interference from compounds that absorb light or fluoresce at similar wavelengths to the assay fluorophores.

Potential Causes and Solutions:

Potential CauseExperimental VerificationMitigation Strategy
Compound Autofluorescence Measure the fluorescence of prothipendyl alone at the assay's excitation and emission wavelengths.If significant, subtract the background fluorescence from all wells containing the compound. Consider using a red-shifted fluorophore.
Fluorescence Quenching Pre-incubate the fluorescent probe with prothipendyl and measure the signal. A decrease in signal indicates quenching.Increase the concentration of the fluorescent probe if possible. Use a time-resolved fluorescence (TRF) assay format.
Inner Filter Effect (Absorbance) Measure the absorbance spectrum of prothipendyl. Significant overlap with the excitation or emission wavelengths of the assay fluorophores indicates a potential inner filter effect.Use lower concentrations of prothipendyl if possible. Switch to a different fluorophore with a spectral profile that does not overlap with prothipendyl's absorbance.

Experimental Protocol: Assessing Compound Autofluorescence

  • Prepare a serial dilution of this compound in your assay buffer.

  • Dispense the dilutions into the wells of your assay plate.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.

  • If a significant signal is detected, this background fluorescence should be subtracted from the values obtained in the full assay.

dot

Caption: Mechanisms of fluorescence assay interference.

Issue 3: Interference in Luminescence-Based Assays (e.g., Luciferase)

Luciferase-based assays can be affected by compounds that directly inhibit the luciferase enzyme or interfere with the luminescent signal.

Potential Causes and Solutions:

Potential CauseExperimental VerificationMitigation Strategy
Direct Luciferase Inhibition Perform a counter-screen with purified luciferase enzyme and its substrate in the presence of prothipendyl.If inhibition is confirmed, consider using a different reporter system (e.g., beta-lactamase) or a luciferase variant that is less sensitive to inhibition.
Signal Stabilization In cell-based assays, direct luciferase inhibitors can sometimes stabilize the enzyme, leading to a counterintuitive increase in signal.Be cautious of interpreting increased luminescence as genuine target activation. Confirm hits with an orthogonal assay.
Color Quenching If prothipendyl is colored, it may absorb the light emitted by the luciferase reaction.Measure the absorbance spectrum of prothipendyl. If it absorbs in the emission range of luciferase (approx. 560 nm), this may be a source of interference.

Experimental Protocol: Luciferase Counter-Screen

  • Prepare a serial dilution of this compound in a suitable buffer.

  • In a microplate, add the prothipendyl dilutions, a constant amount of purified firefly luciferase, and the luciferase substrate (luciferin and ATP).

  • Measure the luminescence signal immediately.

  • A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.

dot

Caption: Prothipendyl interference in a luciferase reporter assay.

References

Prothipendyl Hydrochloride Monohydrate: A Technical Guide for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of Prothipendyl hydrochloride monohydrate in in vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in effectively preparing and administering this compound for their experiments. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visualizations to streamline your research process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an azaphenothiazine derivative with neuroleptic, anxiolytic, and antihistaminic properties. Its therapeutic effects are primarily attributed to its function as an antagonist of the histamine (B1213489) H1 receptor and the dopamine (B1211576) D2 receptor. Additionally, it exhibits moderate anticholinergic activity by blocking acetylcholine (B1216132) receptors.[1]

Q2: What are the stability considerations for this compound solutions?

Prothipendyl is sensitive to light and oxidative degradation. To ensure the stability of your experimental solutions, it is recommended to prepare them in 0.01 mol/L sulfuric acid.[1] All solutions should be stored in amber glassware or containers protected from light to prevent photochemical decomposition.

Q3: In what forms is this compound available for research?

For research purposes, it is typically supplied as a pastel yellow to greenish-yellow, odorless, crystalline powder.[1]

Q4: What are the recommended storage conditions for the powdered compound?

The powdered form of this compound should be stored at 2°C to 8°C.[1][2]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Compound will not dissolve in aqueous buffer (e.g., saline, PBS). This compound has limited solubility in neutral aqueous solutions.1. Attempt to dissolve the compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO) or ethanol (B145695) first. A common starting point is to create a stock solution in 100% DMSO. 2. For administration, this stock solution can then be further diluted with a suitable aqueous vehicle such as saline or PBS. Be mindful of the final concentration of the organic solvent, as high concentrations can be toxic to animals. A final DMSO concentration of <5% is generally recommended. 3. Consider using a co-solvent system. A widely used formulation for compounds with poor water solubility involves a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[3]
Precipitation occurs after diluting the stock solution with an aqueous vehicle. The solubility limit of the compound in the final formulation has been exceeded.1. Decrease the final concentration of the dosing solution. 2. Increase the proportion of the co-solvent (e.g., PEG300) in the final formulation, while still ensuring the vehicle is well-tolerated by the animal model. 3. Prepare the solution fresh before each administration to minimize the time for precipitation to occur. 4. Gentle warming and vortexing may help to redissolve small amounts of precipitate, but ensure the solution is at an appropriate temperature before administration.
The prepared solution appears cloudy. The compound may not be fully dissolved or may be forming a suspension.1. Ensure thorough mixing by vortexing or sonication. 2. If a clear solution is required, consider filtration through a 0.22 µm syringe filter if the compound is fully dissolved. However, if the compound is in suspension, filtration will remove it. 3. For some routes of administration, such as oral gavage, a uniform suspension may be acceptable. If so, ensure the suspension is homogenous by vortexing immediately before each administration.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₁₆H₁₉N₃S·HCl·H₂O[1]
Molecular Weight 339.88 g/mol [1][4]
Appearance Pastel yellow to greenish-yellow crystalline powder[1]
Storage Temperature (Powder) 2°C to 8°C[1][2]
Crystallization Solvent Water-ethanol mixtures (3:1 v/v)[1]
Linearity Range for Quantification 3.2-60 µg/mL (via differential spectrophotometry)[1]

Detailed Experimental Protocol: Preparation of Dosing Solutions

This protocol provides a general guideline for preparing solutions of this compound for in vivo studies. The optimal formulation will depend on the specific experimental requirements, including the desired concentration, route of administration, and animal model. It is crucial for the researcher to perform small-scale solubility tests to determine the most suitable vehicle for their specific needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes or vials (amber or protected from light)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles

Procedure for a Co-Solvent Formulation (Example for Intraperitoneal Injection):

  • Calculate the Required Amount: Determine the total amount of this compound needed based on the desired dose (e.g., mg/kg), the number of animals, and the dosing volume.

  • Prepare the Vehicle Mixture: In a sterile, light-protected container, prepare the co-solvent vehicle. For a common formulation, mix:

    • 5% DMSO

    • 30% PEG300

    • 5% Tween 80

    • 60% Saline or PBS

    • Vortex thoroughly to ensure a homogenous mixture.

  • Dissolve the Compound:

    • Weigh the calculated amount of this compound powder.

    • Add the powder to a sterile container.

    • Add the DMSO portion of the vehicle first and vortex until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

    • Gradually add the PEG300 and Tween 80, vortexing after each addition.

    • Finally, add the saline or PBS portion of the vehicle and vortex thoroughly to create the final dosing solution.

  • Final Preparation and Administration:

    • Visually inspect the solution for any undissolved particles. If a clear solution is required and has been achieved, it can be sterile-filtered through a 0.22 µm filter.

    • If a suspension is formed, ensure it is homogenous by vortexing immediately before drawing each dose.

    • Administer the solution to the animal via the desired route (e.g., intraperitoneal injection, oral gavage).

Important Considerations:

  • Always prepare solutions in a sterile environment to prevent contamination.

  • Due to the light sensitivity of Prothipendyl, all steps should be performed with minimal light exposure, and solutions should be stored in light-protected containers.

  • It is recommended to prepare dosing solutions fresh on the day of use.

  • The tolerability of the vehicle should be assessed in a small group of animals before proceeding with the main study.

Visualizations

G Experimental Workflow for In Vivo Dosing cluster_prep Solution Preparation cluster_admin Administration cluster_data Data Collection calc Calculate Required Compound Mass weigh Weigh Prothipendyl Powder calc->weigh dissolve Dissolve in Co-solvent Vehicle weigh->dissolve vortex Vortex Solution Before Dosing dissolve->vortex dose Administer to Animal Model vortex->dose observe Observe for Adverse Effects dose->observe collect Collect Experimental Data observe->collect analyze Analyze Results collect->analyze

Caption: Workflow for preparing and administering this compound.

G Prothipendyl Signaling Pathway cluster_receptors Receptor Targets cluster_effects Cellular Effects prothipendyl Prothipendyl d2 Dopamine D2 Receptor prothipendyl->d2 Antagonist h1 Histamine H1 Receptor prothipendyl->h1 Antagonist ach Acetylcholine Receptor prothipendyl->ach Antagonist neurotransmission Modulation of Neurotransmission d2->neurotransmission sedation Sedation h1->sedation anticholinergic Anticholinergic Effects ach->anticholinergic

Caption: Antagonistic action of Prothipendyl on key neurotransmitter receptors.

References

Technical Support Center: Managing Prothipendyl Hydrochloride Monohydrate-Induced Sedation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the management of sedation induced by Prothipendyl (B1679737) hydrochloride monohydrate in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Prothipendyl hydrochloride monohydrate and what is its primary mechanism of action for sedation?

Prothipendyl is an azaphenothiazine neuroleptic agent. Its sedative effects are primarily attributed to its antagonist activity at several key receptors in the central nervous system. It is an antagonist of histamine (B1213489) H1 receptors, which plays a significant role in its sedative properties.[1] Additionally, it acts as an antagonist at dopamine (B1211576) D1 and D2 receptors.[1][2] The blockade of these dopamine receptors contributes to its neuroleptic and sedative effects. Prothipendyl also possesses moderate anticholinergic properties and modulates the serotonergic system, which may also contribute to its overall pharmacological profile.[1]

Q2: How can I assess the level of sedation in my study animals?

Sedation can be assessed using a combination of behavioral and physiological monitoring.

  • Behavioral Assessment: A sedation scoring system can be implemented to consistently evaluate the level of sedation. This can include observing the animal's posture, response to stimuli, and spontaneous activity. A common test is the loss of the righting reflex, where an animal is placed on its back and its ability to return to an upright position is observed.

  • Locomotor Activity: Quantifying the reduction in spontaneous movement is a reliable indicator of sedation. This can be measured using automated activity monitors that track beam breaks or video tracking software.

  • Physiological Monitoring: Continuous or frequent monitoring of vital signs is crucial. This includes heart rate, respiratory rate, and body temperature. Significant depression of these parameters can indicate an excessive depth of sedation.

Q3: What are the expected dose-dependent effects of Prothipendyl on sedation?

While specific dose-response data for Prothipendyl-induced sedation in common rodent models is limited in the available literature, data from structurally and functionally similar phenothiazine (B1677639) compounds like acepromazine (B1664959) and chlorpromazine (B137089) can provide guidance. For instance, in mice, intraperitoneal (i.p.) doses of 5 mg/kg of acepromazine and 10 mg/kg of chlorpromazine have been shown to induce sedation.[3][4] It is recommended to perform a dose-finding study starting with low doses of Prothipendyl to determine the optimal dose for the desired level of sedation in your specific animal model and experimental conditions. In horses, a therapeutic dose of 1 mg/kg of prothipendyl has been shown to cause sedation and ataxia.[5]

Q4: Are there any known reversal agents for Prothipendyl-induced sedation?

There are no specific, approved reversal agents for Prothipendyl. However, based on its mechanism of action, the following approaches have been considered for phenothiazine-induced sedation:

  • Physostigmine (B191203): As an acetylcholinesterase inhibitor, physostigmine increases the levels of acetylcholine (B1216132) in the brain and can counteract the anticholinergic effects of phenothiazines. It has been used to reverse phenothiazine-induced coma in humans.[6] However, its use should be approached with caution due to potential cholinergic side effects.

  • Dopamine Agonists: Since Prothipendyl is a dopamine antagonist, a dopamine agonist could theoretically counteract its effects. This approach is not standard practice and would require careful dose-finding and safety assessments.

Q5: What supportive care measures should I implement for animals sedated with Prothipendyl?

Supportive care is critical to ensure animal welfare and the integrity of the study.

  • Thermoregulation: Phenothiazines can impair thermoregulation, often leading to hypothermia. It is essential to monitor the animal's body temperature and provide a supplemental heat source, such as a heating pad or lamp, to maintain normothermia.

  • Hydration: Ensure animals have easy access to water, especially during recovery, as they may be unable to drink on their own while sedated. Subcutaneous fluid administration may be necessary in cases of prolonged sedation.

  • Monitoring: Continuous monitoring of respiratory rate and effort is crucial. Any signs of respiratory distress should be addressed immediately.

  • Comfortable Bedding: Provide clean, dry, and soft bedding to prevent pressure sores and maintain comfort during the sedation period.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Excessive Sedation/Prolonged Recovery - High dose of Prothipendyl- Individual animal sensitivity- Impaired drug metabolism- Reduce the dose in subsequent experiments.- Provide supportive care (thermoregulation, hydration).- Consider the use of a reversal agent like physostigmine under veterinary guidance (see Experimental Protocols).- Ensure the animal is in a quiet, comfortable environment to recover.
Respiratory Depression (Slow or Shallow Breathing) - High dose of Prothipendyl- Synergistic effects with other administered drugs- Monitor respiratory rate and oxygen saturation closely.- If severe, provide respiratory support (e.g., supplemental oxygen).- Reduce the dose of Prothipendyl or other CNS depressants in future experiments.
Hypothermia (Low Body Temperature) - Prothipendyl-induced impairment of thermoregulation- Continuously monitor rectal temperature.- Provide a controlled heat source (e.g., circulating warm water blanket, heat lamp).- Avoid placing animals on cold surfaces.
Cardiovascular Instability (Hypotension, Bradycardia) - Alpha-adrenergic blocking properties of Prothipendyl- Monitor heart rate and blood pressure if possible.- Administer intravenous fluids to support blood pressure if necessary.- Consult with a veterinarian for further intervention if instability is severe.
Variable Sedative Effects Between Animals - Differences in age, sex, strain, or health status- Inconsistent dosing technique- Standardize the animal population used in the study.- Ensure accurate and consistent drug administration.- Consider a dose-titration study for each new batch of animals.

Quantitative Data Summary

Table 1: Receptor Binding Affinity of Prothipendyl

ReceptorBinding Affinity (Ki) in nM
Dopamine D226[2]

Table 2: Suggested Starting Doses of Similar Phenothiazines for Sedation in Mice

CompoundDose (mg/kg, i.p.)OutcomeReference
Acepromazine5Sedation[3][4]
Chlorpromazine10Sedation[3][4]

Note: These doses are for related compounds and should be used as a starting point for dose-finding studies with Prothipendyl.

Experimental Protocols

Protocol 1: Assessment of Sedation Level Using Locomotor Activity
  • Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Baseline Activity: Place each animal in an open-field arena and record its locomotor activity for 30-60 minutes to establish a baseline.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Post-Dosing Activity: Immediately after administration, return the animal to the open-field arena and record locomotor activity for a predefined period (e.g., 2 hours).

  • Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of beam breaks) and compare the post-dosing activity to the baseline activity for each animal. Express the sedative effect as a percentage reduction in locomotor activity.

Protocol 2: Experimental Reversal of Sedation with Physostigmine

This is an experimental protocol and should be performed with caution and under veterinary supervision.

  • Induce Sedation: Administer a dose of this compound known to induce a consistent level of sedation (e.g., loss of righting reflex).

  • Confirm Sedation: Once the animal is fully sedated (e.g., loss of righting reflex for a sustained period), proceed to the reversal step.

  • Administer Physostigmine: Administer a low dose of physostigmine salicylate (B1505791) (e.g., 0.02 mg/kg, i.p. in rodents, as a starting point for dose-finding).[7]

  • Monitor Recovery: Continuously monitor the animal for signs of arousal, including the return of the righting reflex, increased muscle tone, and spontaneous movement.

  • Assess Side Effects: Be vigilant for potential cholinergic side effects of physostigmine, such as salivation, urination, defecation, and bradycardia. Have atropine (B194438) available as an antagonist for severe cholinergic effects.

  • Data Collection: Record the latency to the return of the righting reflex and any observed side effects.

Signaling Pathways and Workflows

Prothipendyl_Signaling_Pathway cluster_prothipendyl Prothipendyl cluster_receptors Receptors cluster_downstream Downstream Effects Prothipendyl Prothipendyl D2R Dopamine D2 Receptor Prothipendyl->D2R Antagonist H1R Histamine H1 Receptor Prothipendyl->H1R Antagonist AChR Acetylcholine Receptor Prothipendyl->AChR Antagonist AC_inhibition Adenylyl Cyclase Inhibition D2R->AC_inhibition Blocks Dopamine's Inhibitory Effect Reduced_Neuronal_Firing Reduced Neuronal Firing H1R->Reduced_Neuronal_Firing Blocks Histamine's Excitatory Effect AChR->Reduced_Neuronal_Firing Blocks Acetylcholine's Excitatory Effect cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease cAMP_decrease->Reduced_Neuronal_Firing Neuronal_Hyperpolarization Neuronal Hyperpolarization Sedation Sedation Reduced_Neuronal_Firing->Sedation

Caption: Prothipendyl-induced sedation signaling pathway.

Sedation_Management_Workflow start Administer Prothipendyl monitor_sedation Monitor Sedation Level (Behavioral & Physiological) start->monitor_sedation sedation_adequate Is Sedation Level Adequate? monitor_sedation->sedation_adequate proceed Proceed with Experiment sedation_adequate->proceed Yes excessive_sedation Excessive Sedation Detected sedation_adequate->excessive_sedation No monitor_recovery Monitor Recovery proceed->monitor_recovery supportive_care Initiate Supportive Care (Thermoregulation, etc.) excessive_sedation->supportive_care consider_reversal Consider Experimental Reversal (e.g., Physostigmine) supportive_care->consider_reversal consider_reversal->monitor_recovery end Experiment Complete / Animal Recovered monitor_recovery->end

Caption: Experimental workflow for managing Prothipendyl-induced sedation.

References

Prothipendyl Hydrochloride Monohydrate Phototoxicity in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with prothipendyl (B1679737) hydrochloride monohydrate phototoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is drug-induced phototoxicity?

A1: Drug-induced photosensitivity is an adverse reaction where certain medications, upon exposure to ultraviolet (UV) or visible light, cause skin damage.[1][2] This can manifest as either a phototoxic or a photoallergic reaction. Phototoxicity, the more common type, is a non-immunological reaction that can occur in any individual exposed to a sufficient dose of the drug and light.[1][2]

Q2: How does prothipendyl hydrochloride monohydrate's structure relate to potential phototoxicity?

A2: Prothipendyl is a phenothiazine (B1677639) derivative. Phenothiazines are a class of drugs known for their photosensitizing potential.[3] Their chemical structure allows them to absorb UVA radiation, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.[1]

Q3: What are the primary mechanisms of phototoxicity in cell culture?

A3: Phototoxic compounds, when excited by light, can generate reactive oxygen species (ROS) such as singlet oxygen and free radicals.[1] These highly reactive molecules can lead to oxidative stress, damaging cellular lipids, proteins, and DNA, which can ultimately result in cell death.[1][4]

Q4: Which in vitro assays are recommended for assessing phototoxicity?

A4: The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a standardized and widely used in vitro assay to assess the phototoxic potential of substances.[5][6] Other common assays include the MTT assay to measure cell viability and specific probes to detect the generation of reactive oxygen species.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background cytotoxicity in dark control plates. 1. This compound may exhibit inherent cytotoxicity at the tested concentrations. 2. Issues with cell health (e.g., over-confluency, contamination). 3. Solvent (e.g., DMSO) concentration is too high.1. Perform a dose-response experiment without light exposure to determine the cytotoxic concentration range. 2. Ensure cells are healthy and seeded at the correct density. Regularly check for contamination. 3. Keep the final solvent concentration consistent and low across all wells (typically <0.5%).
Inconsistent results between replicate experiments. 1. Uneven light distribution across the cell culture plate. 2. Variability in cell seeding density. 3. Inconsistent incubation times with the compound or during light exposure. 4. Pipetting errors.1. Use a validated light source that provides uniform irradiance across the entire plate. 2. Ensure a single-cell suspension and proper mixing before seeding. 3. Standardize all incubation and exposure times. 4. Calibrate pipettes and use proper pipetting techniques.
No phototoxicity observed, but it is expected. 1. Insufficient light dose (irradiance x time). 2. The spectral output of the light source does not match the absorption spectrum of prothipendyl. 3. The compound concentration is too low. 4. The chosen cell line is resistant to phototoxic effects.1. Increase the exposure time or irradiance, ensuring the light dose is within a biologically relevant range. 2. Use a light source with a broad spectrum that includes UVA, as phenothiazines are often activated by UVA. 3. Test a wider and higher range of concentrations. 4. Consider using a more sensitive cell line, such as Balb/c 3T3 or human keratinocytes (HaCaT).[8]
High variability in reactive oxygen species (ROS) measurements. 1. The fluorescent probe for ROS detection is photobleaching. 2. The probe itself is inducing phototoxicity. 3. The timing of the measurement is not optimal.1. Minimize light exposure to the probe and include a probe-only control. 2. Use the lowest effective concentration of the probe and limit light exposure. 3. Perform a time-course experiment to determine the peak of ROS production after light exposure.

Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

This protocol is adapted from the OECD Test Guideline 432.

1. Cell Culture and Seeding:

  • Culture Balb/c 3T3 cells in appropriate media and maintain at 37°C and 5% CO2.
  • When cells reach approximately 80% confluency, trypsinize and prepare a single-cell suspension.
  • Seed the cells into 96-well plates at a density that will not lead to over-confluency during the experiment and incubate for 24 hours.

2. Treatment:

  • Prepare a range of concentrations of this compound.
  • Remove the culture medium and add the different concentrations of the test compound to the cells. Two plates are prepared for each concentration: one for irradiation (+Irr) and one for the dark control (-Irr).

3. Irradiation:

  • Incubate the plates for a defined period (e.g., 60 minutes).
  • Expose the +Irr plate to a non-cytotoxic dose of UVA light. The -Irr plate should be kept in the dark at room temperature for the same duration.

4. Post-Irradiation Incubation:

  • Wash the cells and add fresh medium.
  • Incubate both plates for another 24 hours.

5. Neutral Red Uptake and Measurement:

  • Incubate the cells with a medium containing neutral red dye.
  • Wash the cells to remove excess dye.
  • Add a destaining solution and measure the absorbance at the appropriate wavelength.

6. Data Analysis:

  • Calculate the cell viability for each concentration relative to the solvent control.
  • Determine the IC50 values for both the +Irr and -Irr conditions.
  • Calculate the Photo-Irritation-Factor (PIF) by dividing the IC50 (-Irr) by the IC50 (+Irr). A PIF > 5 is indicative of phototoxicity.

Reactive Oxygen Species (ROS) Detection Assay

1. Cell Seeding and Treatment:

  • Follow steps 1 and 2 from the NRU assay protocol.

2. ROS Probe Loading:

  • After incubation with prothipendyl, wash the cells and incubate with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) in the dark.

3. Irradiation and Measurement:

  • Expose the cells to UVA light.
  • Immediately measure the fluorescence intensity using a plate reader. The increase in fluorescence corresponds to the level of intracellular ROS.

Quantitative Data Summary

Table 1: Hypothetical Phototoxicity Data for this compound in 3T3 Cells

Concentration (µM)Cell Viability (-Irr)Cell Viability (+Irr)
0.198%95%
195%70%
1090%35%
5075%10%
10055%<5%
IC50 ~90 µM ~8 µM
PIF \multicolumn{2}{c}{~11.25 }

Table 2: Hypothetical Reactive Oxygen Species (ROS) Generation

Concentration (µM)Relative Fluorescence Units (RFU) - DarkRelative Fluorescence Units (RFU) - Irradiated
0 (Control)100150
1110450
101251200
501402500

Visualizations

Phototoxicity_Signaling_Pathway Prothipendyl Prothipendyl Hydrochloride Monohydrate ExcitedProthipendyl Excited State Prothipendyl Prothipendyl->ExcitedProthipendyl Absorption UVA UVA Light UVA->ExcitedProthipendyl ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) ExcitedProthipendyl->ROS Energy Transfer to O2 OxidativeStress Oxidative Stress ROS->OxidativeStress CellularComponents Cellular Components (Lipids, Proteins, DNA) CellularComponents->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage Apoptosis Apoptosis / Necrosis CellDamage->Apoptosis

Caption: Prothipendyl-induced phototoxicity signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Exposure cluster_analysis Analysis SeedCells Seed 3T3 Cells in 96-well plates Incubate24h_1 Incubate 24h SeedCells->Incubate24h_1 AddCompound Add Prothipendyl (2 plates) Incubate24h_1->AddCompound Incubate1h Incubate 1h AddCompound->Incubate1h Split Incubate1h->Split Irradiate Irradiate (+Irr) Split->Irradiate Dark Keep in Dark (-Irr) Split->Dark Wash Wash & Add Fresh Medium Irradiate->Wash Dark->Wash Incubate24h_2 Incubate 24h Wash->Incubate24h_2 NRU_Assay Neutral Red Uptake Assay Incubate24h_2->NRU_Assay Calculate Calculate IC50 & PIF NRU_Assay->Calculate

Caption: Workflow for the 3T3 NRU Phototoxicity Assay.

Troubleshooting_Tree Start Inconsistent Phototoxicity Results HighDarkTox High Dark Toxicity? Start->HighDarkTox CheckConc Check Compound Concentration & Solvent Effects HighDarkTox->CheckConc Yes CheckCells Verify Cell Health & Density HighDarkTox->CheckCells Yes NoPhotoTox No Phototoxicity Observed? HighDarkTox->NoPhotoTox No CheckConc->NoPhotoTox CheckCells->NoPhotoTox CheckLight Verify Light Dose & Spectrum NoPhotoTox->CheckLight Yes CheckConcRange Increase Compound Concentration Range NoPhotoTox->CheckConcRange Yes HighVariability High Replicate Variability? NoPhotoTox->HighVariability No CheckLight->HighVariability CheckConcRange->HighVariability CheckSeeding Ensure Uniform Cell Seeding HighVariability->CheckSeeding Yes CheckLightDist Check Light Source Uniformity HighVariability->CheckLightDist Yes End Consistent Results HighVariability->End No CheckSeeding->End CheckLightDist->End

Caption: Troubleshooting Decision Tree for Phototoxicity Assays.

References

Technical Support Center: Prothipendyl Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prothipendyl (B1679737) hydrochloride monohydrate. The following information addresses common issues encountered during experiments, with a focus on the impact of pH on the compound's activity, stability, and solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and pH for preparing stock solutions of prothipendyl hydrochloride monohydrate?

A1: Prothipendyl is sensitive to light and oxidative degradation. To enhance stability, it is recommended to prepare solutions in 0.01 mol/L sulfuric acid.[1] This acidic environment helps to stabilize the compound. Stock solutions should be stored in amber glassware to protect them from light.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: We are observing inconsistent results in our cell-based assays. Could the pH of our culture medium be a factor?

A3: Yes, the pH of your cell culture medium can significantly impact the activity of prothipendyl. The compound is a weak base, and its ionization state will change with pH. This can affect its ability to cross cell membranes and interact with its intracellular targets. The binding of ligands to G-protein coupled receptors, such as the dopamine (B1211576) D2 receptor (a target of prothipendyl), has been shown to be pH-dependent. For some receptors, a decrease in pH leads to a decrease in ligand affinity.[2] It is crucial to ensure that the pH of your assay buffer or culture medium is consistent across all experiments.

Q4: What are the known molecular targets of prothipendyl and is their function pH-sensitive?

A4: Prothipendyl hydrochloride is a non-selective antagonist with activity at several receptors:

  • Dopamine D2 receptors: Antagonism of these receptors is responsible for its antipsychotic effects.[1][3] The binding of antagonists to D2 receptors can be pH-dependent, with affinity decreasing as the pH decreases.[2]

  • Histamine H1 receptors: This antagonism contributes to its sedative effects.[1][3]

  • Serotonin (5-HT) receptors: It acts as a non-selective 5-HT receptor antagonist.[4]

  • Acetylcholine receptors (muscarinic receptors): It exhibits moderate anticholinergic activity.[1][3]

The activity of these receptors and the binding of ligands to them can be influenced by pH due to the ionization state of amino acid residues in the binding pocket and the ligand itself.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of the Compound During Experiments
Possible Cause Troubleshooting Step
pH of the medium is too high. Prothipendyl hydrochloride is the salt of a weak base and is more soluble in acidic conditions. If you observe precipitation, especially when diluting a stock solution into a neutral or alkaline buffer, consider lowering the pH of your final solution if your experimental system allows.
Incorrect solvent used for dilution. When moving from a stock solution (e.g., in dilute acid) to your experimental medium, ensure miscibility and consider the buffering capacity of the final solution.
Concentration is above the solubility limit at the given pH. Determine the solubility of this compound in your specific experimental buffer at the intended temperature. You may need to work at a lower concentration.
Issue 2: Loss of Compound Activity Over Time in Solution
Possible Cause Troubleshooting Step
Degradation due to pH. As mentioned, prothipendyl is more stable in acidic conditions. If you are using neutral or alkaline buffers and observing a loss of activity, the compound may be degrading. Prepare fresh solutions for each experiment.
Oxidation. Prothipendyl is susceptible to oxidation.[1] Ensure your solvents are degassed and consider adding antioxidants if compatible with your experimental setup. Prepare fresh solutions and minimize exposure to air.
Photodegradation. Prothipendyl is light-sensitive.[1] Always store solutions in amber vials or protect them from light. Conduct experiments under low-light conditions if possible.

Experimental Protocols

While specific, detailed protocols for pH-dependent studies of prothipendyl are not widely published, the following are general methodologies for key experiments.

Protocol 1: Accelerated pH Stability Study

Objective: To assess the stability of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate (B1201080) buffers).

  • Prepare a stock solution of this compound in 0.01 M HCl.

  • Dilute the stock solution into each buffer to a final concentration of 10 µg/mL.

  • Store the solutions at a constant, elevated temperature (e.g., 40°C) and protect them from light.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analyze the concentration of the remaining prothipendyl using a stability-indicating HPLC method. The appearance of new peaks would suggest degradation products.

Protocol 2: Aqueous Solubility Determination at Various pH

Objective: To determine the solubility of this compound as a function of pH.

Methodology:

  • Prepare buffers at various pH values (e.g., 2, 4, 6, 7.4, 8).

  • Add an excess amount of this compound powder to a known volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter.

  • Dilute the filtrate appropriately and determine the concentration of dissolved prothipendyl using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Data Presentation

Table 1: Recommended Conditions for Accelerated Stability Studies
ParameterRecommended ConditionReference
pH Range 2 - 8[1]
Temperature 25 - 40°C[1]
Protection Protect from light[1]
Storage Amber glassware[1]

Visualizations

Signaling Pathways

Prothipendyl_D2_Signaling Prothipendyl Prothipendyl D2R Dopamine D2 Receptor Prothipendyl->D2R Antagonist Gi Gαi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Prothipendyl antagonism of the Dopamine D2 receptor signaling pathway.

Prothipendyl_H1_Signaling cluster_products Prothipendyl Prothipendyl H1R Histamine H1 Receptor Prothipendyl->H1R Antagonist Gq Gαq H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates

Caption: Prothipendyl antagonism of the Histamine H1 receptor signaling pathway.

Experimental Workflow

Stability_Workflow start Start: Prepare Prothipendyl Stock Solution prep_buffers Prepare Buffers at Desired pH Values start->prep_buffers dilute Dilute Stock into each pH Buffer prep_buffers->dilute incubate Incubate at Accelerated Condition (e.g., 40°C) dilute->incubate sample Sample at Time Points (0, 24, 48, 72h) incubate->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze data Determine % Degradation and Degradation Rate analyze->data end End: pH Stability Profile data->end

Caption: Experimental workflow for assessing the pH stability of Prothipendyl.

References

Validation & Comparative

Prothipendyl hydrochloride monohydrate versus haloperidol in dopamine receptor binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prothipendyl (B1679737) hydrochloride monohydrate and haloperidol (B65202), focusing on their binding affinities for dopamine (B1211576) receptors. The information is supported by experimental data to assist in understanding their distinct pharmacological profiles. Both compounds are antipsychotic agents, but their interactions at the molecular level, particularly with the dopamine D2 receptor, define their potency and clinical application.[1] Haloperidol, a first-generation typical antipsychotic, is known for its high-affinity antagonism at D2 receptors, while prothipendyl, an azaphenothiazine neuroleptic, exhibits a different binding profile.[1]

Quantitative Data Summary: Dopamine Receptor Binding Affinity

The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki). This value represents the concentration of the competing ligand (in this case, prothipendyl or haloperidol) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. The data presented below, derived from radioligand binding assays, highlights the comparative affinities of prothipendyl and haloperidol for the human dopamine D2 receptor.

CompoundReceptorKi (nM)Reference
Prothipendyl Dopamine D226NIMH Psychoactive Drug Screening Program (PDSP)[1]
Haloperidol Dopamine D21.2Abcam[1]
Haloperidol Dopamine D20.7University of Toronto[1]
Haloperidol Dopamine D20.28Whole cell radioligand competition binding studies[2]
Haloperidol Dopamine D30.53Whole cell radioligand competition binding studies[2]
Haloperidol Dopamine D44.4Whole cell radioligand competition binding studies[2]

Note: Ki values can vary slightly between different experimental conditions, tissues, and the specific radioligands used in the assay.[1]

The data clearly demonstrates that haloperidol possesses a substantially higher binding affinity for the dopamine D2 receptor than prothipendyl.[1]

Mechanism of Action at the Dopamine D2 Receptor

Both prothipendyl and haloperidol function as antagonists at the dopamine D2 receptor.[1] Dopamine receptors are G-protein coupled receptors (GPCRs).[3][4] The D2-like receptor family (D2, D3, and D4) couples to Gαi/o proteins.[3][4][] When activated by the endogenous ligand dopamine, these receptors inhibit the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][4] By blocking the D2 receptor, antagonists like prothipendyl and haloperidol prevent this signaling cascade. This blockade is believed to be a primary mechanism behind their antipsychotic effects.[1]

cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Response Cellular Response cAMP->Response Leads to Antagonist Prothipendyl or Haloperidol Antagonist->D2R Blocks

Dopamine D2 receptor signaling and antagonism.

Experimental Protocols

The determination of binding affinity (Ki) is most commonly performed using a radioligand binding assay. The following is a generalized protocol for a competitive binding experiment to determine the Ki of a test compound for the dopamine D2 receptor.

Objective: To determine the concentration of a test compound (e.g., prothipendyl or haloperidol) that inhibits 50% of the specific binding of a radiolabeled ligand to the D2 receptor (IC50), and subsequently to calculate the inhibition constant (Ki).

Materials:

  • Receptor Source: Crude membrane preparations from cell lines expressing recombinant human dopamine D2 receptors or from tissue rich in these receptors (e.g., rat striatum).[6][7]

  • Radioligand: A high-affinity D2 receptor ligand labeled with a radioisotope, such as [³H]Spiperone or [³H]Haloperidol.[6][8]

  • Test Compounds: Prothipendyl hydrochloride monohydrate and haloperidol.

  • Non-specific Binding Determinant: A high concentration (e.g., 10 µM) of an unlabeled D2 antagonist like (+)-butaclamol or unlabeled haloperidol to determine non-specific binding.[6][7]

  • Assay Buffer: Typically 50 mM Tris-HCl, with physiological salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂), at pH 7.4.[6][7]

  • Filtration Apparatus: A cell harvester to rapidly separate bound and free radioligand.[6]

  • Filters: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6]

  • Scintillation Counter: A liquid scintillation counter to measure the radioactivity trapped on the filters.[6]

Procedure:

  • Preparation: On the day of the assay, thaw the receptor membrane preparation and resuspend it in ice-cold assay buffer to a desired protein concentration.

  • Assay Setup: Set up the assay in a 96-well plate. For each test compound concentration, prepare triplicate wells.

    • Total Binding: Add receptor membranes, assay buffer, and a fixed concentration of the radioligand (typically near its Kd value).[7]

    • Non-specific Binding (NSB): Add receptor membranes, radioligand, and a saturating concentration of the non-specific binding determinant.[7]

    • Competition Binding: Add receptor membranes, radioligand, and serial dilutions of the test compound (prothipendyl or haloperidol).

  • Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[7]

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand in the solution.[6][7]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

  • Radioactivity Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[6][7]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare Reagents (Membranes, Buffers, Ligands, Compounds) setup 2. Assay Plate Setup (Total, NSB, Competition) prep->setup incubate 3. Incubation (e.g., 60 min at 30°C) setup->incubate filtrate 4. Rapid Filtration (Separate Bound/Free Ligand) incubate->filtrate wash 5. Wash Filters (Remove Unbound Ligand) filtrate->wash count 6. Scintillation Counting (Quantify Radioactivity) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze

Generalized workflow for a radioligand binding assay.

References

A Comparative Analysis of Prothipendyl Hydrochloride Monohydrate and Chlorpromazine for Neuropsychopharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the pharmacological nuances between different antipsychotic agents is paramount. This guide provides an objective comparison of Prothipendyl (B1679737) hydrochloride monohydrate and the benchmark phenothiazine, Chlorpromazine, supported by available experimental data.

Prothipendyl, an azaphenothiazine, and Chlorpromazine, a classic phenothiazine, are both recognized for their antipsychotic properties, primarily attributed to their antagonism of dopamine (B1211576) receptors. However, differences in their receptor binding profiles and resulting downstream signaling translate to distinct therapeutic and side-effect profiles. This comparison delves into their mechanisms of action, receptor affinities, and findings from preclinical and clinical research.

Mechanism of Action: A Tale of Two Phenothiazines

Both Prothipendyl and Chlorpromazine exert their primary antipsychotic effects by blocking dopamine D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for the alleviation of positive symptoms of psychosis, such as hallucinations and delusions.[1] Beyond this commonality, their interactions with other neurotransmitter systems diverge, contributing to their unique pharmacological characteristics.

Prothipendyl is characterized as a dopamine D1 and D2 receptor antagonist and also possesses antihistaminic (H1) and anticholinergic (muscarinic) properties.[1] Chlorpromazine, a low-potency typical antipsychotic, exhibits a broader receptor binding profile, acting as an antagonist at dopamine (D1, D2, D3, D4), serotonin (B10506) (5-HT2), alpha-adrenergic, histamine (B1213489) (H1), and muscarinic receptors.[2][3] This extensive receptor interaction of Chlorpromazine contributes to its wide range of therapeutic effects and its notable side-effect profile, including sedation, dry mouth, and orthostatic hypotension.[2]

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a drug for its receptor is a key determinant of its potency and selectivity. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a higher binding affinity. The following table summarizes the available receptor binding affinity data for Prothipendyl hydrochloride monohydrate and Chlorpromazine.

Receptor SubtypeThis compound (Ki, nM)Chlorpromazine (Ki, nM)
Dopamine Receptors
D1-10[4]
D2261.4[4]
D3-2.5[4]
D4-5.8[4]
D5-9.5[4]
Serotonin Receptors
5-HT1A--
5-HT2A--
5-HT2C--
Adrenergic Receptors
α1-Adrenergic--
Histamine Receptors
H1--
Muscarinic Receptors
M1--

Signaling Pathways and Experimental Workflows

The antagonism of D2 receptors by both Prothipendyl and Chlorpromazine inhibits the Gαi/o-coupled signaling cascade, leading to a decrease in the inhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. The blockade of other receptors initiates distinct signaling pathways, contributing to the overall pharmacological effect.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits (via Gαi/o) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Alleviation of Psychosis) PKA->Response Prothipendyl Prothipendyl Prothipendyl->D2R Antagonizes Chlorpromazine Chlorpromazine Chlorpromazine->D2R Antagonizes

Dopamine D2 Receptor Antagonism by Prothipendyl and Chlorpromazine.

Experimental evaluation of these compounds typically involves a series of in vitro and in vivo assays to characterize their pharmacological profile.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation receptor_binding Receptor Binding Assays (Determine Ki values) functional_assays Functional Assays (e.g., cAMP accumulation) receptor_binding->functional_assays behavioral_models Animal Models of Psychosis (e.g., Amphetamine-induced hyperlocomotion) functional_assays->behavioral_models side_effect_models Side-Effect Profiling (e.g., Catalepsy test) behavioral_models->side_effect_models phase1 Phase I Trials (Safety and Tolerability) side_effect_models->phase1 phase2_3 Phase II/III Trials (Efficacy in Patients) phase1->phase2_3

General Experimental Workflow for Antipsychotic Drug Evaluation.

Experimental Protocols

Radioligand Binding Assay (Generalized Protocol)

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

1. Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test compounds (this compound, Chlorpromazine).

  • Assay buffer (e.g., Tris-HCl with co-factors).

  • Filtration apparatus (e.g., cell harvester).

  • Scintillation counter.

2. Procedure:

  • Incubation: A mixture of cell membranes, radioligand, and varying concentrations of the test compound is incubated to reach binding equilibrium.

  • Filtration: The mixture is rapidly filtered to separate receptor-bound from free radioligand.

  • Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

Amphetamine-Induced Hyperlocomotion in Rodents (Generalized Protocol)

This preclinical model is used to assess the potential antipsychotic efficacy of a compound.

1. Animals:

  • Male rodents (rats or mice).

2. Procedure:

  • Habituation: Animals are habituated to the testing environment (e.g., open-field arena).

  • Pre-treatment: Animals are administered the test compound (Prothipendyl or Chlorpromazine) or vehicle.

  • Challenge: After a set pre-treatment time, animals are challenged with d-amphetamine to induce hyperlocomotion.

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.

  • Analysis: The ability of the test compound to attenuate amphetamine-induced hyperlocomotion is quantified.

Preclinical and Clinical Findings

While direct comparative preclinical studies between Prothipendyl and Chlorpromazine are scarce, the extensive body of research on Chlorpromazine provides a benchmark for evaluating other phenothiazines.

Chlorpromazine:

  • Preclinical: Effectively reduces conditioned avoidance responses and blocks amphetamine- or apomorphine-induced stereotyped behaviors in rodents, predictive of its antipsychotic activity.

  • Clinical: A 2014 systematic review of 55 trials confirmed that Chlorpromazine is more effective than placebo in preventing relapse in schizophrenia.[5] However, it is associated with significant side effects, including sedation, weight gain, hypotension, and a risk of acute movement disorders.[5] In treating psychosis-induced aggression or agitation, Chlorpromazine has been found to be as effective as other similar medications, though it may be associated with more side effects.[1][6][7][8]

Prothipendyl:

  • Preclinical: Due to its D2 receptor antagonism, Prothipendyl is expected to show efficacy in preclinical models of psychosis.

  • Clinical: A preliminary study in chronic schizophrenia has been conducted, though detailed efficacy and safety data are limited in widely available literature. Clinical experiences have also been reported for its use in anesthesia premedication.[9] Common side effects are reported to include drowsiness, dry mouth, and dizziness. More severe, though rare, side effects can include allergic reactions and extrapyramidal symptoms.[2]

Conclusion

This compound and Chlorpromazine share a primary mechanism of dopamine D2 receptor antagonism, which underlies their antipsychotic potential. Chlorpromazine's broader receptor engagement results in a complex pharmacological profile with established efficacy and a well-documented range of side effects. Prothipendyl appears to have a more targeted, though less extensively characterized, receptor binding profile. For researchers, the distinct profiles of these two compounds offer valuable tools to investigate the specific roles of different receptor systems in the therapeutic actions and adverse effects of antipsychotic drugs. Further direct comparative studies are warranted to fully elucidate the relative performance of Prothipendyl against the established benchmark of Chlorpromazine.

References

Prothipendyl Hydrochloride Monohydrate vs. Atypical Antipsychotics: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of prothipendyl (B1679737) hydrochloride monohydrate, a first-generation azaphenothiazine antipsychotic, with several second-generation (atypical) antipsychotics. The data presented herein, compiled from various scientific sources, focuses on receptor binding affinities and functional activities, offering insights into the pharmacological profiles that underpin their therapeutic effects and side-effect profiles.

Executive Summary

Prothipendyl hydrochloride monohydrate exhibits a pharmacological profile characterized by potent dopamine (B1211576) D2 and histamine (B1213489) H1 receptor antagonism, with moderate activity at serotonin (B10506), muscarinic, and adrenergic receptors.[1] In contrast, atypical antipsychotics generally display a higher ratio of serotonin 5-HT2A to dopamine D2 receptor blockade, a characteristic thought to contribute to their "atypical" properties, including a reduced propensity for extrapyramidal side effects.[2] This guide presents a comparative analysis of their in vitro performance through quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative In Vitro Receptor Binding Affinities

The following tables summarize the in vitro receptor binding affinities (Ki in nM) of this compound and selected atypical antipsychotics for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Note on Prothipendyl Data: Quantitative Ki values for prothipendyl at receptors other than dopamine D2 were not consistently available in the reviewed literature. The affinities are therefore presented in a semi-quantitative manner based on descriptive pharmacological studies.[1]

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD1D2D3D4
Prothipendyl Moderate26[3]ModerateModerate
Olanzapine31[4]11[4]4.7[4]27[4]
Clozapine85[5]126[5]148[5]21[5]
Quetiapine990[3]380[3]570[6]2020[3]
Aripiprazole2590[4]0.34[7]0.8[8]44[4]
Risperidone5.63.17.27.3
Ziprasidone104.87.23.2

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2C5-HT65-HT7
Prothipendyl ModerateModerateModerate--
Olanzapine218[4]4[4]11[4]10[4]13[4]
Clozapine146[5]13[5]13[5]6[5]31[5]
Quetiapine390[3]640[3]1840[3]>1000[6]76[6]
Aripiprazole4.4[4]3.5[4]15[4]44[4]39[4]
Risperidone1600.164.9364.2
Ziprasidone3.40.41.341.9

Table 3: Other Key Receptor Binding Affinities (Ki, nM)

CompoundHistamine H1α1-AdrenergicMuscarinic M1
Prothipendyl HighModerateModerate
Olanzapine7[4]19[4]26[4]
Clozapine1.1[5]14[5]1.9[5]
Quetiapine11[9]19[6]39[6]
Aripiprazole61[4]57[4]>1000[4]
Risperidone162.1>10000
Ziprasidone4710>1000

Functional Activity Profile

Understanding the functional activity (i.e., antagonist, agonist, partial agonist) of these compounds at their target receptors is crucial for interpreting their pharmacological effects.

Table 4: In Vitro Functional Activities

CompoundDopamine D2Serotonin 5-HT1ASerotonin 5-HT2A
Prothipendyl Antagonist[3]--
OlanzapineAntagonist[10]-Antagonist[11]
ClozapineAntagonist[9]Partial Agonist[9]Inverse Agonist[9]
QuetiapineAntagonist[6]Partial Agonist[6]Antagonist[6]
AripiprazolePartial Agonist[3]Partial Agonist[3]Antagonist/Partial Agonist[3]
RisperidoneAntagonist-Antagonist
ZiprasidoneAntagonistAgonistAntagonist

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to a target receptor (IC50), and subsequently calculate the inhibition constant (Ki).

Materials:

  • Membrane Preparation: Cell membranes from cell lines (e.g., CHO or HEK-293) stably expressing the receptor of interest, or tissue homogenates rich in the target receptor.

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]Spiperone for D2 receptors).

  • Test Compound: this compound or atypical antipsychotic.

  • Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity.

Procedure:

  • Membrane Preparation: Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of an unlabeled ligand to saturate the receptors.

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Washing: The filters are washed with cold buffer to remove unbound radioligand.

  • Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined from a competition curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Functional Assay: Calcium Flux Assay (General Protocol)

This assay measures the change in intracellular calcium concentration following receptor activation, which is a common downstream signaling event for Gq-coupled receptors like the 5-HT2A receptor.

Objective: To determine the functional effect (agonist or antagonist) of a compound on a Gq-coupled receptor by measuring changes in intracellular calcium levels.

Materials:

  • Cell Line: A cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT2A receptor).

  • Calcium Indicator Dye: A fluorescent dye that changes its fluorescence intensity upon binding to calcium (e.g., Fluo-4 AM).

  • Test Compound: this compound or atypical antipsychotic.

  • Agonist: A known agonist for the receptor of interest (e.g., serotonin for the 5-HT2A receptor).

  • Fluorescence Plate Reader: With the capability for kinetic reads and automated injection.

Procedure:

  • Cell Plating: Cells are seeded into a 96-well plate and allowed to attach.

  • Dye Loading: The cells are loaded with a calcium indicator dye.

  • Compound Addition:

    • Agonist Mode: Different concentrations of the test compound are added to the wells.

    • Antagonist Mode: Different concentrations of the test compound are added, followed by a fixed concentration of a known agonist.

  • Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve. From this curve, EC50 (for agonists) or IC50 (for antagonists) values can be determined.

Signaling Pathways and Experimental Workflows

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_protein G Protein (α, β, γ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

radioligand_binding_assay_workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Washing Washing (Removes Unbound Radioligand) Filtration->Washing Counting Scintillation Counting (Measures Radioactivity) Washing->Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Counting->Data_Analysis

Caption: Experimental workflow for a radioligand binding assay.

dopamine_d2_signaling_pathway Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Effects Cellular Effects PKA->Cellular_Effects Phosphorylates Substrates Prothipendyl Prothipendyl (Antagonist) Prothipendyl->D2_Receptor Blocks

References

Validating the In Vivo Antagonist Effect of Prothipendyl Hydrochloride Monohydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Prothipendyl hydrochloride monohydrate, a first-generation azaphenothiazine antipsychotic, with a classic typical antipsychotic, Haloperidol, and a widely used atypical antipsychotic, Risperidone. The focus is on the in vivo validation of its antagonist effects, supported by receptor binding data and established preclinical models of antipsychotic activity.

Prothipendyl is characterized by its antagonism of dopamine (B1211576) D1 and D2 receptors, along with significant activity at histamine (B1213489) H1, serotonin (B10506) 5-HT2A, and cholinergic receptors.[1] This multi-receptor profile underlies its therapeutic actions and side effect profile. This guide will delve into the quantitative data that differentiates Prothipendyl from its alternatives and provide detailed protocols for key in vivo validation experiments.

Comparative Receptor Binding Affinities

The affinity of a drug for its receptor is a crucial determinant of its potency and pharmacological profile. The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity. The following table summarizes the receptor binding profiles of Prothipendyl, Haloperidol, and Risperidone.

Receptor SubtypeProthipendyl Ki (nM)Haloperidol Ki (nM)Risperidone Ki (nM)
Dopamine Receptors
D226[1]0.7 - 1.2[1]3.13 - 3.2
Serotonin Receptors
5-HT2AData Not Available~1200.16 - 0.2
Histamine Receptors
H1Data Not Available~2.23~20

Note: Ki values can vary based on experimental conditions.

Haloperidol exhibits a significantly higher affinity for the D2 receptor compared to Prothipendyl, classifying it as a high-potency antipsychotic.[1] Risperidone is characterized by its potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors, with a notably higher affinity for the 5-HT2A receptor.

In Vivo Antagonist Effect Comparison

The in vivo antagonist effect of antipsychotics is often evaluated using models that assess their ability to counteract the effects of dopamine agonists and their potential to induce extrapyramidal side effects (EPS).

Antagonism of Apomorphine-Induced Stereotypy

Apomorphine (B128758), a non-selective dopamine agonist, induces stereotyped behaviors in rodents (e.g., sniffing, licking, gnawing), which is a preclinical model for the positive symptoms of psychosis. The ability of an antagonist to inhibit this behavior is indicative of its antipsychotic potential.

Catalepsy Induction

Catalepsy in rodents, a state of immobility and failure to correct an externally imposed posture, is a widely used preclinical model to predict the likelihood of a drug causing extrapyramidal side effects (EPS) in humans.

In Vivo AssayProthipendylHaloperidolRisperidone
Apomorphine-Induced Stereotypy Inhibition (ED50) Data Not AvailableNot explicitly found, but potent antagonism is well-established.0.01 - 0.1 mg/kg (in monkeys)
Catalepsy Induction (AED50 in rats) Data Not Available~0.29 - 0.38 mg/kg[2][3]Higher doses required compared to Haloperidol, indicating lower EPS liability.

Experimental Protocols

Apomorphine-Induced Stereotypy in Rats

Objective: To evaluate the efficacy of a test compound (e.g., Prothipendyl) in antagonizing dopamine D2 receptor-mediated stereotyped behaviors induced by apomorphine.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Test compound (this compound)

  • Apomorphine hydrochloride

  • Vehicle (e.g., saline, distilled water, or 0.5% methylcellulose)

  • Observation cages (e.g., clear Plexiglas)

  • Stopwatch

Procedure:

  • Acclimation: Acclimate rats to the observation cages for at least 60 minutes for 2-3 days prior to the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle + Vehicle, Vehicle + Apomorphine, Test Compound + Apomorphine). A minimum of 6-8 animals per group is recommended.

  • Pre-treatment: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.) at a predetermined time before the apomorphine challenge (e.g., 30-60 minutes).

  • Apomorphine Challenge: Administer apomorphine hydrochloride (e.g., 0.5-1.5 mg/kg, subcutaneously, s.c.) to the appropriate groups.

  • Observation: Immediately after apomorphine administration, place the animals individually in the observation cages and record their behavior for a set period (e.g., 60 minutes).

  • Scoring: Score the intensity of stereotyped behavior at regular intervals (e.g., every 5-10 minutes) using a standardized rating scale. A common scale is:

    • 0: Asleep or stationary

    • 1: Active, moving around the cage

    • 2: Predominantly active with intermittent bursts of stereotyped sniffing or rearing

    • 3: Stereotyped sniffing/rearing

    • 4: Stereotyped sniffing and licking of the cage

    • 5: Intermittent gnawing of the cage bars

    • 6: Continuous and intense gnawing of the cage bars

  • Data Analysis: Calculate the total stereotypy score for each animal. Compare the scores of the test compound-treated groups with the Vehicle + Apomorphine group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). The ED50 (the dose that produces 50% of the maximal inhibitory effect) can be calculated using regression analysis.

Catalepsy Bar Test in Rats

Objective: To assess the potential of a test compound to induce catalepsy, as a predictor of extrapyramidal side effects.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Test compound (this compound)

  • Vehicle

  • Catalepsy bar apparatus (a horizontal bar, typically 0.9 cm in diameter, adjustable in height from 3-8 cm)

  • Stopwatch

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Grouping: Randomly assign animals to different treatment groups.

  • Drug Administration: Administer the test compound or vehicle.

  • Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the elevated horizontal bar.

  • Measurement: Start the stopwatch immediately and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

  • Cut-off Time: A cut-off time (e.g., 180 seconds) is typically used. If the animal remains on the bar for the entire duration, the cut-off time is recorded.

  • Data Analysis: Compare the descent latencies between the different treatment groups using appropriate statistical methods. The AED50 (the dose that produces a cataleptic response in 50% of the animals) can be determined.[2]

Visualizing the Mechanisms and Workflows

To better understand the underlying pharmacology and experimental design, the following diagrams illustrate the key signaling pathways and a typical in vivo validation workflow.

G Dopamine D2 Receptor Signaling Pathway and Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response Prothipendyl Prothipendyl Prothipendyl->D2R Antagonizes

Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway by Prothipendyl.

G Serotonin 5-HT2A Receptor Signaling Pathway and Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Gq Gq HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 ↑ IP3 PIP2->IP3 DAG ↑ DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC ↑ PKC DAG->PKC Response Cellular Response (e.g., ↑ Neuronal Excitability) Ca->Response PKC->Response Prothipendyl Prothipendyl Prothipendyl->HT2AR Antagonizes

Caption: Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway by Prothipendyl.

G Experimental Workflow for In Vivo Validation of Antagonist Effect cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats) Acclimation Acclimation Period Animal_Model->Acclimation Grouping Randomized Grouping Acclimation->Grouping Pretreatment Administer Test Compound (e.g., Prothipendyl) or Vehicle Grouping->Pretreatment Challenge Administer Agonist (e.g., Apomorphine) Pretreatment->Challenge Observation Behavioral Observation and Scoring Challenge->Observation Stats Statistical Analysis (e.g., ANOVA) Observation->Stats ED50 Calculate ED50/AED50 Stats->ED50 Conclusion Draw Conclusions ED50->Conclusion

Caption: Generalized workflow for in vivo validation of antagonist effects.

References

Prothipendyl Hydrochloride Monohydrate: A Comparative Analysis of its Cross-Reactivity with Dopaminergic, Histaminergic, Muscarinic, and Serotonergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prothipendyl, a thienodiazepine derivative, is a medication primarily recognized for its antipsychotic and anxiolytic properties. Its therapeutic effects are attributed to its interaction with a range of neurotransmitter receptors. This guide provides a comparative analysis of the cross-reactivity of Prothipendyl hydrochloride monohydrate with dopamine (B1211576), histamine (B1213489), muscarinic acetylcholine (B1216132), and serotonin (B10506) receptors, presenting available binding affinity data and outlining relevant experimental protocols.

Receptor Binding Affinity Profile

Understanding the binding affinity of a compound to various receptors is crucial for elucidating its pharmacological profile and predicting its potential therapeutic effects and side-effect profile. The binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.

Receptor SubtypeProthipendyl Kᵢ (nM)Reference CompoundReference Compound Kᵢ (nM)
Dopamine
D₂26Haloperidol1.2
Histamine
H₁Data not availableMepyramine0.8
Muscarinic Acetylcholine
M₁Data not availablePirenzepine20
M₂Data not availableMethoctramine16
M₃Data not available4-DAMP0.5
M₄Data not availableTropicamide6.2
M₅Data not available--
Serotonin
5-HT₂AData not availableKetanserin2.1

Note: The presented Kᵢ values are compiled from various sources and should be considered as representative. Actual values may vary depending on the experimental conditions.

Signaling Pathways and Functional Implications

The interaction of Prothipendyl with its target receptors initiates a cascade of intracellular signaling events that ultimately mediate its pharmacological effects. As an antagonist, Prothipendyl blocks the downstream signaling typically initiated by the endogenous ligand.

Dopamine D₂ Receptor Signaling

Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D₂ receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking D₂ receptors, Prothipendyl prevents this inhibition, thereby modulating downstream signaling pathways involved in neurotransmission.

D2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Prothipendyl Prothipendyl D2R Dopamine D₂ Receptor Prothipendyl->D2R Antagonizes G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to

Dopamine D₂ Receptor Antagonism by Prothipendyl
Histamine H₁ Receptor Signaling

Histamine H₁ receptors are GPCRs that couple to Gαq/11 proteins. Activation by histamine stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Antagonism of H₁ receptors by Prothipendyl would block this signaling cascade, leading to its antihistaminic and sedative effects.

H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Prothipendyl Prothipendyl H1R Histamine H₁ Receptor Prothipendyl->H1R Antagonizes G_protein Gαq/11 Protein H1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates

Histamine H₁ Receptor Antagonism by Prothipendyl
Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors are a family of five subtypes (M₁-M₅) with diverse signaling mechanisms. M₁, M₃, and M₅ receptors couple to Gαq/11 proteins, leading to PLC activation and subsequent calcium mobilization, similar to H₁ receptors. In contrast, M₂ and M₄ receptors couple to Gαi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels, similar to D₂ receptors. Prothipendyl's anticholinergic properties arise from its antagonism at these receptors.

Serotonin Receptor Signaling

The serotonin receptor system is also highly complex, with numerous subtypes and varied signaling pathways. For example, 5-HT₂A receptors, a common target for atypical antipsychotics, are Gαq/11-coupled, while 5-HT₁A receptors are Gαi/o-coupled. The interaction of Prothipendyl with various serotonin receptor subtypes contributes to its overall therapeutic and side-effect profile.

Experimental Protocols

To determine the binding affinity and functional activity of Prothipendyl at these various receptors, specific in vitro assays are employed.

Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the Kᵢ of Prothipendyl for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or tissue homogenates).

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]Spiperone for D₂ receptors).

  • Unlabeled competitor (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of Prothipendyl.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of Prothipendyl that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Prothipendyl Dilutions Start->Prepare_Reagents Incubate Incubate Membranes with Radioligand and Prothipendyl Prepare_Reagents->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Cold Assay Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate IC₅₀ and Kᵢ Count->Analyze End End Analyze->End

References

Comparative analysis of Prothipendyl hydrochloride monohydrate and risperidone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Prothipendyl (B1679737) and Risperidone (B510) for Drug Development Professionals

This guide provides a detailed, data-driven comparison of prothipendyl, a typical antipsychotic of the azaphenothiazine class, and risperidone, a widely used atypical antipsychotic of the benzisoxazole derivative class. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their distinct pharmacological profiles.

Introduction

Prothipendyl is a first-generation (typical) antipsychotic characterized primarily by its dopamine (B1211576) D2 receptor antagonism. Risperidone is a second-generation (atypical) antipsychotic with a potent antagonism of both serotonin (B10506) 5-HT2A and dopamine D2 receptors. This fundamental difference in receptor interaction profiles underpins their varying clinical efficacy and side-effect profiles, particularly concerning extrapyramidal symptoms (EPS) and effects on negative symptoms of schizophrenia.

Pharmacodynamics: Receptor Binding Affinity

The affinity of a drug for various neurotransmitter receptors is a key determinant of its therapeutic action and potential side effects. The data below, presented as dissociation constants (Ki, in nM), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

ReceptorProthipendyl (Ki, nM)Risperidone (Ki, nM)Paliperidone (9-OH-Risperidone) (Ki, nM)
Dopamine D1296.815
Dopamine D21.63.134.8
Dopamine D32.57.358.5
Dopamine D46.36.37.3
Serotonin 5-HT1A130170280
Serotonin 5-HT2A3.30.120.29
Serotonin 5-HT2C4.25.062
Serotonin 5-HT72.41.72.2
Adrenergic α11.30.81.2
Adrenergic α22.51.91.1
Histamine (B1213489) H11.02.16.3
Muscarinic M1>10,000>10,000>10,000

Data compiled from multiple sources. Note that values can vary based on experimental conditions.

Key Insights:

  • D2/5-HT2A Ratio: Risperidone exhibits a significantly higher affinity for the 5-HT2A receptor compared to the D2 receptor (Ki ratio D2/5-HT2A ≈ 26), a hallmark of atypical antipsychotics believed to contribute to a lower incidence of EPS. Prothipendyl has a more balanced, high affinity for both D2 and 5-HT2A receptors.

  • Dopamine Receptors: Both drugs are potent antagonists at the D2 receptor, which is central to their antipsychotic effect. Prothipendyl shows slightly higher affinity for D2 receptors than risperidone.

  • Other Receptors: Both compounds demonstrate high affinity for adrenergic (α1, α2) and histamine H1 receptors, which can be associated with side effects like orthostatic hypotension and sedation, respectively.

  • Muscarinic Receptors: Neither drug shows significant affinity for M1 muscarinic receptors, indicating a low potential for anticholinergic side effects like dry mouth or blurred vision.

Signaling Pathway Overview

Antipsychotic action is primarily mediated by the modulation of dopamine and serotonin pathways in the brain. The diagram below illustrates the principal mechanism of action for these drugs at the postsynaptic neuron.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drugs Antipsychotic Drugs DA_pre Dopamine D2R D2 Receptor DA_pre->D2R Binds SHT_pre Serotonin SHT2AR 5-HT2A Receptor SHT_pre->SHT2AR Binds Effect Postsynaptic Effect (e.g., Signal Transduction) D2R->Effect Inhibits cAMP pathway SHT2AR->Effect Activates PLC pathway Prothipendyl Prothipendyl Prothipendyl->D2R Antagonist (High Affinity) Prothipendyl->SHT2AR Antagonist (High Affinity) Risperidone Risperidone Risperidone->D2R Antagonist (High Affinity) Risperidone->SHT2AR Antagonist (Very High Affinity)

Caption: Dopamine D2 and Serotonin 5-HT2A receptor antagonism by prothipendyl and risperidone.

Pharmacokinetics

The pharmacokinetic profiles of risperidone and its active metabolite, paliperidone, are well-documented. Data for prothipendyl is less readily available in recent literature.

ParameterProthipendylRisperidonePaliperidone (9-OH-Risperidone)
Route of Administration Oral, IntramuscularOral, Intramuscular (long-acting injectable)Oral, Intramuscular (long-acting injectable)
Bioavailability Low and variable~70% (extensive metabolizers)~28% (oral)
Protein Binding ~90%~90%~74%
Metabolism Primarily via N-demethylation and S-oxidationExtensively metabolized by CYP2D6 to 9-hydroxyrisperidone (paliperidone)Metabolized to a lesser extent via multiple pathways
Elimination Half-life 2-3 hours~3 hours (extensive metabolizers); ~20 hours (poor metabolizers)~23 hours

Key Insights:

  • Metabolism and Active Metabolite: Risperidone is extensively metabolized by the polymorphic enzyme CYP2D6 into paliperidone, which is itself a potent antipsychotic and is marketed as a separate drug. This metabolic pathway can lead to significant inter-individual variability in plasma concentrations based on CYP2D6 genotype ("poor" vs. "extensive" metabolizers).

  • Half-Life: Prothipendyl has a very short half-life compared to risperidone and especially its active metabolite, paliperidone. This necessitates more frequent dosing to maintain therapeutic plasma concentrations.

Experimental Protocols

The data presented in this guide is derived from standard, validated preclinical assays. Below is a representative methodology for determining receptor binding affinity.

In Vitro Receptor Binding Assay Protocol

This protocol describes a generalized method for quantifying the affinity of a compound for a specific G-protein coupled receptor (GPCR) using a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis A1 Prepare cell membranes expressing target receptor (e.g., D2 or 5-HT2A) B1 Incubate membranes, radioligand, and test compound at a specific temperature (e.g., 25°C) A1->B1 A2 Select radioligand with high affinity for the target (e.g., [3H]Spiperone for D2) A2->B1 A3 Prepare serial dilutions of test compounds (Prothipendyl, Risperidone) A3->B1 B2 Allow reaction to reach equilibrium B1->B2 C1 Separate bound from free radioligand via rapid vacuum filtration B2->C1 C2 Measure radioactivity of bound ligand on filters using scintillation counting C1->C2 C3 Calculate IC50 (concentration of test compound that inhibits 50% of specific binding) C2->C3 C4 Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) C3->C4

Caption: Workflow for a competitive radioligand receptor binding assay.

Methodological Details:

  • Tissue/Cell Preparation: Membranes are typically prepared from recombinant cell lines (e.g., CHO or HEK293) stably expressing the human receptor of interest, or from specific brain regions of rodents (e.g., rat striatum for D2 receptors).

  • Incubation: The reaction mixture, containing the cell membranes, a fixed concentration of radioligand (e.g., [3H]spiperone for D2), and varying concentrations of the unlabeled test drug, is incubated in a buffer solution at a controlled temperature until equilibrium is reached.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is measured. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand is determined (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used.

Conclusion

Prothipendyl and risperidone represent two different generations of antipsychotic drugs with distinct pharmacological profiles.

  • Prothipendyl acts as a potent antagonist at D2, 5-HT2A, H1, and adrenergic receptors, consistent with its classification as a broad-spectrum, first-generation antipsychotic. Its very short half-life is a notable pharmacokinetic feature.

  • Risperidone is a potent 5-HT2A and D2 antagonist, with a much higher affinity for the 5-HT2A receptor. This D2/5-HT2A ratio is a defining characteristic of many atypical antipsychotics and is linked to a reduced risk of extrapyramidal side effects. Its metabolism into an equally active compound, paliperidone, results in a long overall duration of action.

For drug development professionals, the comparison highlights the evolution of antipsychotic design, moving from potent D2 receptor blockade (Prothipendyl) to a more nuanced, multi-receptor profile aimed at optimizing efficacy while minimizing debilitating side effects (Risperidone). The detailed receptor affinity and pharmacokinetic data provide a quantitative basis for understanding these differences and for guiding future drug discovery efforts.

Navigating Chirality: A Comparative Guide to Enantiomeric Separation and Activity, with Prothipendyl Hydrochloride Monohydrate as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemistry of a drug is paramount. The spatial arrangement of atoms in a molecule can have profound implications for its pharmacological activity, pharmacokinetics, and toxicity. This guide delves into the critical aspects of enantiomeric separation and activity, using Prothipendyl (B1679737) hydrochloride monohydrate as a foundational example to explore these concepts.

Prothipendyl Hydrochloride Monohydrate: An Achiral Molecule

A crucial starting point in the analysis of a drug's stereochemistry is to determine if it possesses a chiral center. This compound is, in fact, an achiral molecule. This means it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. As a result, the principles of enantiomeric separation and differential enantiomeric activity do not apply to prothipendyl itself.

However, the query regarding its enantiomeric properties provides an excellent opportunity to explore the importance of chirality in drug development and to present a guide on how such an analysis would be conducted for a chiral compound.

The Significance of Enantiomers in Pharmacology

For chiral drugs, the two enantiomers can exhibit markedly different behaviors in the body.[1] Biological systems, being inherently chiral, can interact differently with each enantiomer.[1][2] These differences can manifest in various ways:

  • Pharmacodynamics: One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[2]

  • Pharmacokinetics: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3] This can lead to different plasma concentrations and durations of action.

  • Toxicity: The toxicological profile of each enantiomer can vary significantly.[2]

Therefore, the development of single-enantiomer drugs (a process sometimes referred to as "chiral switching") has become a significant strategy in the pharmaceutical industry, with the potential to offer improved therapeutic outcomes.[4][5]

Hypothetical Enantiomeric Comparison: A Chiral Analog

To illustrate the comparative data essential for a chiral drug, let us consider a hypothetical chiral analog of a therapeutic agent. The following table summarizes the kind of quantitative data that would be presented.

Property(+)-Enantiomer (Eutomer)(-)-Enantiomer (Distomer)Racemic Mixture
Receptor Binding Affinity (Ki, nM) 1525085
In Vitro Potency (IC50, µM) 0.510.22.8
Oral Bioavailability (%) 654052
Plasma Half-life (hours) 856.5
Metabolism by CYP2D6 (%) 208050

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is a critical analytical challenge. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[6][7] The following is a representative protocol for the enantiomeric separation of a hypothetical chiral drug.

Objective: To develop a robust HPLC method for the separation and quantification of the (+) and (-) enantiomers of a chiral drug substance.

Materials and Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (B46881) (80:20:0.1, v/v/v).

  • Sample Preparation: Dissolve the racemic drug substance in the mobile phase to a concentration of 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the separation of the enantiomers at 254 nm.

  • Identify the peaks corresponding to each enantiomer based on their retention times.

  • Quantify the amount of each enantiomer by integrating the peak areas.

System Suitability:

  • Resolution (Rs): The resolution between the two enantiomeric peaks should be greater than 1.5.

  • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for replicate injections should be less than 2.0%.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are invaluable tools for representing complex processes. The following diagrams, generated using the DOT language, illustrate a typical workflow for chiral separation and a hypothetical signaling pathway showing differential enantiomer activity.

EnantiomericSeparationWorkflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemic_drug Racemic Drug Substance dissolution Dissolution in Mobile Phase racemic_drug->dissolution injection Injection dissolution->injection separation Chiral Column Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification enantiomeric_purity enantiomeric_purity quantification->enantiomeric_purity Enantiomeric Purity Report

Workflow for Chiral HPLC Separation

SignalingPathway cluster_enantiomers Drug Enantiomers cluster_receptor Target Receptor cluster_response Cellular Response eutomer (+)-Enantiomer (Eutomer) receptor Receptor A eutomer->receptor High Affinity distomer (-)-Enantiomer (Distomer) distomer->receptor Low Affinity side_effect Adverse Effect distomer->side_effect Off-target interaction therapeutic_effect Therapeutic Effect receptor->therapeutic_effect Signal Transduction

Differential Signaling of Enantiomers

Alternatives for Enantiomeric Studies

For researchers interested in studying enantiomeric separation and activity, numerous chiral drugs across various therapeutic classes serve as excellent models. Some examples include:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen and Ketoprofen.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine and Citalopram.[1]

  • Beta-Blockers: Propranolol and Atenolol.

  • Anesthetics: Bupivacaine.[4]

The choice of an alternative will depend on the specific research question, available analytical instrumentation, and the therapeutic area of interest. The strategies for chiral separation, including the use of chiral stationary phases, chiral mobile phase additives, or derivatization with a chiral agent, are broadly applicable across different classes of compounds.[8]

References

A Head-to-Head Comparison of Prothipendyl and Promazine in Behavioral Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two phenothiazine-related antipsychotic agents, prothipendyl (B1679737) and promazine (B1679182). While both compounds share a common heritage in early antipsychotic development, their distinct structural and pharmacological nuances lead to different behavioral effects. This document synthesizes the available preclinical data to offer a comparative analysis of their performance in key behavioral models relevant to antipsychotic activity and side-effect profiles.

At a Glance: Prothipendyl vs. Promazine

FeatureProthipendylPromazine
Chemical Class AzaphenothiazinePhenothiazine (B1677639)
Primary Indication Management of severe anxiety, agitation, and schizophrenia.[1]Short-term management of psychomotor agitation; veterinary tranquilizer.
Antipsychotic Potency Considered a low-potency neuroleptic.Weak antipsychotic effects.[2]
Sedative Properties Known for its sedative properties.[1]Pronounced sedative effects.

Receptor Binding Profiles: A Comparative Analysis

The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. Below is a summary of the available in vitro binding affinities (Ki, nM) for prothipendyl and promazine. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorProthipendylPromazine
Dopamine (B1211576) D226[3]Data not available
Dopamine D1Data not availableAntagonist activity reported, specific Ki not available[2][4]
Serotonin (B10506) 5-HT2AData not availableAntagonist activity reported, specific Ki not available[2][4]
Histamine (B1213489) H1Data not available4
Muscarinic M1Data not available13
Muscarinic M2Data not available40
Muscarinic M3Data not available52
Muscarinic M4Data not available21
Muscarinic M5Data not available16

Note: "Data not available" indicates that specific Ki values were not found in the surveyed literature.

The available data indicates that prothipendyl is an antagonist at the dopamine D2 receptor.[3] Promazine exhibits a broad receptor binding profile, acting as an antagonist at dopamine (D1, D2, and D4), serotonin (5-HT2A and 5-HT2C), muscarinic (M1-M5), alpha-1 adrenergic, and histamine H1 receptors.[2][4]

Signaling Pathways and Mechanism of Action

Both prothipendyl and promazine exert their primary antipsychotic effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. Blockade of these receptors helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[1]

The following diagram illustrates the canonical dopamine D2 receptor signaling pathway and the antagonistic action of these drugs.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds and Activates Prothipendyl / Promazine Prothipendyl / Promazine Prothipendyl / Promazine->D2_Receptor Binds and Blocks (Antagonism) G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Leads to

Dopamine D2 Receptor Antagonism by Prothipendyl and Promazine.

Head-to-Head in Behavioral Models

Direct head-to-head comparative studies of prothipendyl and promazine in standardized behavioral models are limited in the available scientific literature. The following sections present available data for each compound, with comparisons drawn from related compounds where necessary.

Locomotor Activity

Spontaneous locomotor activity is a fundamental behavioral measure used to assess the sedative or stimulant effects of drugs. Antipsychotics typically produce a dose-dependent decrease in locomotor activity.

Table 2: Effects on Spontaneous Locomotor Activity

DrugAnimal ModelDoseRouteObserved Effect
ProthipendylHorse0.24 mg/kgi.v.Locomotor activity and attention unaffected.
1 mg/kgi.v.Sedation and ataxia observed.
PromazineRatNot specifiedNot specifiedExpected to produce a dose-dependent decrease in locomotor activity, similar to other phenothiazines like chlorpromazine (B137089).
Chlorpromazine (for comparison)RatNot specifiedi.p.Graded decreases in spontaneous locomotor activity.[5]

Note: Quantitative dose-response data for prothipendyl and promazine in rodent locomotor activity tests were not available in the surveyed literature.

The following diagram outlines a typical experimental workflow for assessing spontaneous locomotor activity.

Acclimation Acclimate animals to testing room Habituation Habituate animals to open field arena Acclimation->Habituation Drug_Administration Administer Prothipendyl, Promazine, or Vehicle Habituation->Drug_Administration Placement Place animal in center of arena Drug_Administration->Placement Recording Record activity using automated tracking system (e.g., for 30-60 min) Placement->Recording Data_Analysis Analyze data for total distance traveled, time spent in different zones, etc. Recording->Data_Analysis

Experimental Workflow for Locomotor Activity Testing.
Catalepsy

The catalepsy test is a widely used preclinical model to predict the likelihood of extrapyramidal side effects (EPS) in humans, a common adverse effect of typical antipsychotics. Catalepsy is characterized by a failure to correct an externally imposed posture.

Table 3: Effects on Catalepsy

DrugAnimal ModelDoseRouteObserved Effect
ProthipendylNot specifiedData not availableData not availableData not available in surveyed literature.
PromazineNot specifiedData not availableData not availableData not available in surveyed literature.
Chlorpromazine (for comparison)Rat1, 3, and 10 mg/kgi.p.Induced catalepsy.[6][7]
Mouse2.5 mg/kgi.p.Induced catalepsy.[8]

Note: No specific studies on the cataleptic effects of prothipendyl or promazine were identified.

The bar test is a common method for assessing catalepsy, as depicted in the workflow below.

Drug_Admin Administer Prothipendyl, Promazine, or Vehicle Time_Lapse Wait for drug absorption (e.g., 30-60 min) Drug_Admin->Time_Lapse Positioning Gently place the animal's forepaws on a raised bar Time_Lapse->Positioning Measurement Record the latency to remove both paws from the bar (descent latency) Positioning->Measurement Repeat Repeat at multiple time points post-injection Measurement->Repeat

Workflow for the Catalepsy Bar Test.
Conditioned Avoidance Response (CAR)

The conditioned avoidance response (CAR) is a robust behavioral paradigm for assessing antipsychotic efficacy.[9][10] Clinically effective antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[9]

Table 4: Effects on Conditioned Avoidance Response

DrugAnimal ModelDoseRouteObserved Effect
ProthipendylNot specifiedData not availableData not availableData not available in surveyed literature.
PromazineNot specifiedData not availableData not availableData not available in surveyed literature.
Chlorpromazine (for comparison)RatED50 doseLocal injection into amygdala, septum, or caudateDelayed acquisition of a one-way active avoidance response.[11]
Human50-100 mgNot specifiedSuppressed avoidance responding at doses that did not suppress escape responding.[12]

Note: Studies specifically evaluating prothipendyl or promazine in the CAR paradigm were not found.

The diagram below illustrates the logical flow of a typical conditioned avoidance response experiment.

Training Train animal to associate a conditioned stimulus (CS; e.g., light/tone) with an unconditioned stimulus (US; e.g., footshock) Drug_Admin Administer Prothipendyl, Promazine, or Vehicle Training->Drug_Admin Test_Trial Present CS Drug_Admin->Test_Trial Decision Animal performs avoidance response (e.g., moves to other compartment)? Test_Trial->Decision Avoidance Successful Avoidance: No US is delivered Decision->Avoidance Yes No_Avoidance No Avoidance: US is delivered Decision->No_Avoidance No Escape_Decision Animal performs escape response? No_Avoidance->Escape_Decision Escape Successful Escape: US is terminated Escape_Decision->Escape Yes No_Escape Escape Failure Escape_Decision->No_Escape No

Logical Flow of a Conditioned Avoidance Response Trial.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for the key behavioral assays discussed.

Spontaneous Locomotor Activity
  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or an overhead video tracking system.

  • Animals: Typically mice or rats, singly housed and acclimated to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Animals are habituated to the test arena for a set period (e.g., 30 minutes) on the day prior to testing.

    • On the test day, animals are administered the test compound (prothipendyl, promazine) or vehicle via the desired route (e.g., intraperitoneal, oral).

    • Following a pre-determined absorption period (e.g., 30 minutes), each animal is placed in the center of the open-field arena.

    • Locomotor activity is recorded for a specified duration (e.g., 30-60 minutes).

  • Data Analysis: The total distance traveled, time spent in different zones of the arena (center vs. periphery), and rearing frequency are quantified and compared between treatment groups.

Catalepsy (Bar Test)
  • Apparatus: A horizontal bar (e.g., 0.5-1 cm in diameter) elevated to a specific height (e.g., 9 cm for rats).

  • Animals: Typically rats.

  • Procedure:

    • Animals are administered the test compound or vehicle.

    • At various time points after administration (e.g., 30, 60, 90, 120 minutes), the animal's forepaws are gently placed on the bar.

    • The latency for the animal to remove both forepaws and descend to the floor is recorded. A maximum cut-off time (e.g., 180 seconds) is typically employed.

  • Data Analysis: The descent latency is measured, and a positive cataleptic response is often defined as remaining on the bar for a criterion duration (e.g., >20 seconds). The percentage of animals exhibiting catalepsy and the mean descent latency are compared across groups.

Conditioned Avoidance Response (Shuttle Box)
  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. An auditory or visual stimulus serves as the conditioned stimulus (CS).

  • Animals: Typically rats.

  • Procedure:

    • Acquisition/Training: The animal is placed in one compartment. The CS is presented for a short duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock. If the animal moves to the other compartment during the CS presentation, the trial is recorded as a successful avoidance, and the US is not delivered. If the animal moves after the onset of the US, it is recorded as an escape. Training continues until a stable baseline of avoidance responding is achieved.

    • Testing: Once trained, animals are administered the test compound or vehicle prior to the test session.

    • The number of avoidances, escapes, and failures to escape are recorded over a set number of trials.

  • Data Analysis: The percentage of avoidance responses is the primary measure of antipsychotic efficacy. A significant reduction in avoidance responses without a concomitant increase in escape failures is indicative of an antipsychotic-like effect.

Conclusion

The available data, while not providing a direct head-to-head comparison in all behavioral paradigms, allows for an informed assessment of prothipendyl and promazine. Prothipendyl's profile as a low-potency neuroleptic with a notable affinity for the D2 receptor suggests it would likely demonstrate dose-dependent effects on locomotor activity, catalepsy, and conditioned avoidance, characteristic of typical antipsychotics. Promazine, with its broad receptor-binding profile and weaker antipsychotic activity, would also be expected to impact these behavioral measures, though potentially with a different therapeutic index and side-effect profile. Its potent antihistaminic and anticholinergic properties likely contribute significantly to its sedative and other behavioral effects.

Further research, including direct comparative studies utilizing standardized behavioral models and comprehensive receptor binding assays, is necessary to fully elucidate the nuanced differences between these two compounds. Such studies would provide invaluable data for drug development professionals seeking to understand the structure-activity relationships within the phenothiazine and azaphenothiazine classes of drugs.

References

A Comparative Analysis of Prothipendyl Hydrochloride Monohydrate and Olanzapine Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the receptor binding affinities of prothipendyl (B1679737) hydrochloride monohydrate and olanzapine, two antipsychotic agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Summary of Binding Affinities

Prothipendyl, a first-generation antipsychotic, and olanzapine, a second-generation antipsychotic, exhibit distinct binding profiles at various neurotransmitter receptors. Olanzapine demonstrates a broader and generally higher affinity for a range of dopamine (B1211576), serotonin (B10506), histamine, and adrenergic receptors compared to prothipendyl. This difference in receptor interaction likely underlies their varying clinical efficacy and side-effect profiles.

Below is a summary of the available quantitative binding data (Ki values in nM). A lower Ki value indicates a higher binding affinity.

ReceptorProthipendyl Hydrochloride Monohydrate (Ki, nM)Olanzapine (Ki, nM)
Dopamine Receptors
D₂26[1]11-31[2]
D₁Data not available11-31[2]
D₄Data not available11-31[2]
Serotonin Receptors
5-HT₂ₐData not available4[2]
5-HT₂cData not available11[2]
5-HT₃Data not availableData not available
5-HT₆Data not available5[2]
Histamine Receptors
H₁Data not available7[2]
Adrenergic Receptors
α₁Data not available19[2]

Experimental Protocols

The binding affinity data presented in this guide are typically determined using radioligand binding assays. The following is a generalized protocol for a competitive displacement assay, a common method used to determine the inhibition constant (Ki) of a test compound.

Radioligand Displacement Assay

Objective: To determine the affinity of a test compound (e.g., prothipendyl or olanzapine) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

  • Receptor Source: Homogenized tissue preparations or cultured cell lines expressing the receptor of interest.

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., ³H or ¹²⁵I).

  • Test Compound: The unlabeled drug for which the binding affinity is to be determined (e.g., prothipendyl or olanzapine).

  • Assay Buffer: A buffer solution optimized for the specific receptor binding conditions.

  • Filtration Apparatus: A system to separate receptor-bound from unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the assay buffer.

  • Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways for the dopamine D₂ and serotonin 5-HT₂ₐ receptors, as well as a typical experimental workflow for a radioligand binding assay.

Dopamine_D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Dopamine Dopamine Dopamine->D2R Prothipendyl Prothipendyl Prothipendyl->D2R Olanzapine Olanzapine Olanzapine->D2R Downstream Downstream Effects cAMP->Downstream

Dopamine D₂ Receptor Signaling Pathway

Serotonin_5HT2A_Signaling_Pathway cluster_membrane Cell Membrane HT2A 5-HT₂ₐ Receptor Gq_protein Gq/11 Protein HT2A->Gq_protein PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Serotonin Serotonin (5-HT) Serotonin->HT2A Olanzapine Olanzapine Olanzapine->HT2A IP3 IP₃ PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release ↑ Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Effects Ca_release->Downstream PKC_activation->Downstream

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (Tissue/Cell Homogenate) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Prep->Incubation Radioligand_Prep Radioligand Solution (Fixed Concentration) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions (Varying Concentrations) Test_Compound_Prep->Incubation Filtration Filtration (Separate Bound from Unbound) Incubation->Filtration Washing Washing (Remove Non-specific Binding) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting IC50_Determination Determine IC₅₀ (Concentration for 50% Inhibition) Counting->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Radioligand Binding Assay Workflow

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Prothipendyl Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Prothipendyl hydrochloride monohydrate, a neuroleptic agent, is a critical aspect of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks to researchers and prevent the release of active pharmaceutical ingredients into the environment. All disposal procedures must be in compliance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[1]

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and may cause damage to organs such as the heart and nervous system through prolonged or repeated exposure.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn when handling this compound.[3] All handling of the solid compound should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and dust creation.[3]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][4]
Specific Target Organ Toxicity, Single ExposureCategory 1Causes damage to organs (heart)[2]
Specific Target Organ Toxicity, Repeated ExposureCategory 1Causes damage to organs (nervous system)[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility.[1][3] This ensures the complete destruction of the active pharmaceutical ingredient.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired solid compound.

    • Contaminated laboratory materials such as vials, pipette tips, and weighing paper.[3]

    • Contaminated personal protective equipment (PPE) like gloves and disposable lab coats.[3]

    • Any solutions containing the compound.

  • At the point of generation, segregate this hazardous waste from all other general laboratory waste.[1][3]

2. Containerization:

  • Use dedicated, leak-proof, and clearly labeled hazardous waste containers.[1][3]

  • Place solid waste into a securely sealed container.[1][3]

  • Collect liquid waste in a compatible, sealed container. Avoid mixing with incompatible chemicals.[3]

3. Labeling:

  • Properly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings.[1][3]

4. Storage:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[1][3]

  • The storage area should have secondary containment to manage any potential spills.[3]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule the pickup and disposal of the hazardous waste.[1][3]

  • Do not dispose of this compound down the drain or in regular trash.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Waste Identification & Segregation (Solid, Liquid, Contaminated Materials) A->B C Containerization (Dedicated, Labeled Hazardous Waste Containers) B->C D Secure Storage (Designated, Ventilated Area) C->D E Contact EHS for Disposal (Schedule Pickup) D->E F Incineration (Licensed Hazardous Waste Facility) E->F

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of pharmaceutical waste is regulated by multiple federal agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] In 2019, the EPA finalized a new rule, often referred to as Subpart P, that provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[6] A key component of this rule is the ban on flushing hazardous waste pharmaceuticals down drains.[6] It is imperative that all personnel handling such waste are trained on these regulations and emergency procedures.[6]

References

Essential Safety and Logistical Information for Handling Prothipendyl Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe handling and disposal of Prothipendyl hydrochloride monohydrate, tailored for researchers, scientists, and drug development professionals. The information is compiled from safety data for structurally similar compounds and general best practices for laboratory chemical safety.

Hazard Identification and Classification

Hazard Summary

Hazard ClassificationDescriptionGHS Code
Acute Toxicity, OralHarmful if swallowed.[1]H302
CarcinogenicitySuspected of causing cancer.[2]H351

Personal Protective Equipment (PPE)

A robust PPE policy is essential when handling this compound to minimize exposure.

PPE CategoryEquipmentRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact. It is recommended to double-glove and change gloves immediately if contaminated.
Body Protection Chemically resistant lab coat or gownProtects against contamination of personal clothing.
Respiratory Protection NIOSH/MSHA approved respiratorShould be worn if exposure limits are exceeded or if irritation is experienced, especially when handling the powder outside of a containment system.[3]

Operational Plan for Safe Handling

Adherence to the following procedural steps is critical to ensure a safe laboratory environment.

1. Engineering Controls:

  • All handling of this compound powder should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of airborne particles.

  • Ensure eyewash stations and safety showers are readily accessible.[3]

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within the fume hood.

  • Use anti-static weighing dishes to prevent dispersal of the powder.

  • Handle the compound gently to minimize dust creation.

3. Solution Preparation:

  • When preparing solutions, slowly add the solvent to the weighed this compound to prevent splashing.

4. Personal Hygiene:

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Experimental Workflow

Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Procedural flow for safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Keep incompatible materials, such as strong oxidizing agents, separate to prevent hazardous reactions.[4]

2. Waste Collection:

  • Collect all solid and liquid waste containing this compound in a designated, chemically resistant, and sealable container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, concentration, and date of accumulation.[4]

3. Final Disposal:

  • All disposal of this compound must be coordinated through your institution's EHS department.[4]

  • Never dispose of this compound down the drain or in the regular trash.[4] Your EHS department will arrange for collection by a licensed hazardous waste disposal contractor.

Disposal Workflow

Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Segregate Waste Segregate Chemical Waste Label Container Label Hazardous Waste Container Segregate Waste->Label Container Store Securely Store in a Secure, Well-Ventilated Area Label Container->Store Securely Contact EHS Contact Environmental Health & Safety (EHS) Store Securely->Contact EHS Professional Disposal Arrange for Professional Hazardous Waste Disposal Contact EHS->Professional Disposal

Caption: Step-by-step process for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.